Bromhexine Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Br2N2.ClH/c1-18(12-5-3-2-4-6-12)9-10-7-11(15)8-13(16)14(10)17;/h7-8,12H,2-6,9,17H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDKONUHZNTQPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C(=CC(=C1)Br)Br)N)C2CCCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Br2ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3572-43-8 (Parent) | |
| Record name | Bromhexine hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0045886 | |
| Record name | Bromhexine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
611-75-6 | |
| Record name | Bromhexine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromhexine hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromhexine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758383 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bromhexine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromhexine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.347 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMHEXINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC2ZOM3Z8V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Mucolytic Activity of Bromhexine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromhexine Hydrochloride, a synthetic derivative of the vasicine alkaloid from the Adhatoda vasica plant, has been a cornerstone in the management of respiratory disorders characterized by excessive or viscous mucus. Its primary therapeutic value lies in its mucolytic activity, which facilitates the clearance of airway secretions, thereby alleviating cough and improving respiratory function. This technical guide provides an in-depth exploration of the mucolytic properties of this compound, detailing its mechanisms of action, summarizing quantitative data from key studies, and outlining the experimental protocols used to elucidate its efficacy.
Core Mechanism of Mucolytic Action
This compound exerts its mucolytic effects through a multi-faceted mechanism that involves altering the biophysical properties of mucus and enhancing the body's natural clearance mechanisms.[1] The principal actions include:
-
Depolymerization of Mucopolysaccharide Fibers: Bromhexine disrupts the structure of acid mucopolysaccharide fibers within the mucus gel, leading to a reduction in mucus viscosity and elasticity.[1] This makes the mucus less tenacious and easier to expel.
-
Stimulation of Serous Gland Secretion: The drug stimulates the serous glands of the respiratory tract, increasing the production of a more watery, lower viscosity mucus.[1] This increased serous secretion helps to thin the thicker, more viscous mucus.
-
Enhancement of Ciliary Activity: Bromhexine has been shown to enhance the activity of the ciliated epithelium, the microscopic hair-like structures that line the respiratory tract.[1] This improved ciliary beat frequency and coordination aids in the transport of the thinned mucus out of the airways.
-
Increased Surfactant Production: Evidence suggests that Bromhexine stimulates alveolar type II cells to produce more surfactant, which can reduce the adhesiveness of mucus to the bronchial epithelium, further aiding its clearance.
The following diagram illustrates the primary mechanisms of Bromhexine's mucolytic activity.
Quantitative Analysis of Mucolytic Efficacy
Numerous studies have quantitatively assessed the mucolytic activity of this compound. The following tables summarize key findings from seminal research in this area.
Table 1: Effect of this compound on Sputum Viscoelasticity
| Study | Dosage | Duration | Parameter Measured | Result | p-value |
| Bürgi H, 1974[2] | 24 mg/day | 2 weeks | Sputum Viscosity | Significant decrease | < 0.01 |
| Shimura S, et al., 1983[2] | 24 mg/day | 1 week | Storage Modulus (G') & Loss Modulus (G'') | Significant decrease | < 0.01 |
Table 2: Effect of this compound on Mucociliary Clearance
| Study | Dosage | Duration | Parameter Measured | Result | p-value |
| Thomson ML, et al., 1974[2] | 48 mg/day | 14 days | Mucociliary Clearance (6h) | 6.8% increase | < 0.05 |
Table 3: Effect of this compound on Bronchoalveolar Lavage (BAL) Fluid Phospholipids
| Study | Dosage | Duration | Parameter Measured | Result | p-value |
| Crimi P, et al., 1986[3] | 48 mg/day | 15 days | Total Phospholipid Concentration | Significant increase | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the experimental protocols employed in the key studies cited above.
Measurement of Sputum Viscoelasticity (Shimura S, et al., 1983)
This study utilized a coaxial cylinder rheometer to measure the viscoelastic properties of sputum.
Experimental Workflow:
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. A reappraisal of the mucoactive activity and clinical efficacy of bromhexine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of bromhexine on phospholipid concentration in bronchial and bronchoalveolar lavage - PubMed [pubmed.ncbi.nlm.nih.gov]
The Journey from a Traditional Herb to a Modern Mucolytic: A Technical Guide to the Discovery and Synthesis of Bromhexine from Vasicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and synthesis of bromhexine, a widely used mucolytic agent, as a derivative of the natural alkaloid vasicine. Vasicine is extracted from the Adhatoda vasica plant, which has a long history in traditional medicine for treating respiratory ailments.[1][2][3] This document details the chemical transformation of vasicine-related precursors into bromhexine, presenting detailed experimental protocols, quantitative data, and comparative spectroscopic analysis. Furthermore, it elucidates the molecular mechanisms underlying bromhexine's mucolytic activity, offering insights for researchers and professionals in drug development and respiratory medicine.
Introduction: From Botanical Origins to a Synthetic Derivative
Bromhexine is a synthetic derivative of vasicine, a quinazoline alkaloid found in the leaves of the Adhatoda vasica plant.[1][2] This plant has been utilized for centuries in Ayurvedic and other traditional medicine systems to treat a variety of respiratory conditions, including cough, bronchitis, and asthma.[1][2][4] The active compound, vasicine, was identified as a potent bronchodilator and expectorant.[5] However, to enhance its therapeutic properties and optimize its pharmacological profile, researchers developed bromhexine, a semi-synthetic derivative.[6] This guide explores the scientific journey from the natural product to the synthesized drug, focusing on the chemical synthesis and mechanism of action.
Chemical Synthesis of Bromhexine Hydrochloride
The synthesis of this compound is a multi-step process that typically starts from precursors that are structurally related to vasicine. While the direct conversion of vasicine to the immediate precursors is not extensively detailed in readily available literature, the established synthetic routes commence with compounds like 2-amino-3,5-dibromobenzaldehyde. This section provides detailed experimental protocols for these key synthetic steps.
Synthesis of 2-amino-3,5-dibromobenzyl alcohol
A common starting point for bromhexine synthesis is the reduction of 2-amino-3,5-dibromobenzaldehyde to 2-amino-3,5-dibromobenzyl alcohol.
Experimental Protocol:
-
Add 450g of 2-amino-3,5-dibromobenzaldehyde to 1.8kg of absolute ethanol in a suitable reaction vessel and stir until thoroughly mixed.
-
While maintaining the temperature below 30°C, add 25g of sodium borohydride in batches.
-
Continue stirring the mixture at room temperature for 1 hour.
-
Adjust the pH of the reaction mixture to 6-7 using hydrochloric acid.
-
Filter the resulting solid and dissolve the filter cake in 1.8 kg of tetrahydrofuran.
-
Dry the solution to remove water, filter again, and the resulting filtrate containing 2-amino-3,5-dibromobenzyl alcohol is used in the next step.[7]
Synthesis of 2,4-dibromo-6-chloromethyl aniline
The next step involves the chlorination of the benzyl alcohol derivative.
Experimental Protocol:
-
In a separate 5L reaction flask, add 356g of thionyl chloride and 2kg of tetrahydrofuran and stir to mix.
-
Maintaining the temperature below 30°C, slowly add the filtrate containing 2-amino-3,5-dibromobenzyl alcohol from the previous step dropwise into the thionyl chloride solution.
-
The resulting intermediate, 2,4-dibromo-6-chloromethyl aniline, is typically used in the subsequent step without further purification.[7]
Synthesis of Bromhexine Free Base and Conversion to this compound
The final steps involve the amination of the chlorinated intermediate followed by salt formation to yield this compound.
Experimental Protocol:
-
React the 2,4-dibromo-6-chloromethyl aniline intermediate with N-methylcyclohexylamine.
-
This amination reaction forms the bromhexine free base, N-(2-amino-3,5-dibromobenzyl)-N-methylcyclohexylamine.
-
The bromhexine free base is then reacted with a hydrogen chloride (HCl) solution (e.g., in ethanol) to form the hydrochloride salt.
-
The crude this compound is then purified by recrystallization from a suitable solvent, such as a methanol-acetone mixture, to yield the final product.[8]
Synthesis Workflow
The overall synthesis process can be visualized as a multi-step workflow.
Quantitative Data
The efficiency of the synthesis is crucial for industrial production. The following table summarizes the reported yields for the key steps in the synthesis of this compound.
| Step | Starting Material | Product | Reported Yield | Reference |
| Reductive Amination & Salt Formation | 2-amino-3,5-dibromobenzaldehyde | This compound | 91.3 - 92.3% | [8] |
| Recrystallization | Crude this compound | Purified this compound | 88% | [4] |
Comparative Spectroscopic Analysis
The structural transformation from vasicine to bromhexine can be monitored and confirmed using various spectroscopic techniques, primarily Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
FTIR Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule.
| Functional Group | Vasicine (cm⁻¹) | This compound (cm⁻¹) | Interpretation of Change |
| O-H Stretch | Broad peak around 3100-3500[9] | Absent | Loss of the hydroxyl group from the pyrroloquinazoline ring of vasicine. |
| N-H Stretch | - | Two bands around 3200-3300 | Introduction of the primary amine (-NH₂) group on the benzene ring. |
| C-H Stretch (aliphatic) | Around 2800-3000 | Around 2800-3000 | Presence of the cyclohexyl and methyl groups in bromhexine. |
| C=N Stretch | Around 1635[9] | Absent | Opening of the quinazoline ring system. |
| Aromatic C=C Stretch | Around 1400-1600 | Around 1400-1600 | The aromatic ring is retained in the bromhexine structure. |
| C-Br Stretch | Absent | Present (typically in the fingerprint region) | Introduction of two bromine atoms on the aromatic ring. |
¹H NMR Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule.
| Proton Environment | Vasicine (δ ppm) | Bromhexine (δ ppm) | Interpretation of Change |
| Aromatic Protons | Multiplet in the range of 6.8-7.5[10] | Two singlets in the aromatic region | The substitution pattern on the aromatic ring changes significantly with the introduction of two bromine atoms and an amino group. |
| Protons on Pyrrolidine Ring | Multiplets and doublets between 2.0-5.0[10] | Absent | The pyrroloquinazoline ring system of vasicine is absent in bromhexine. |
| Cyclohexyl Protons | Absent | Broad multiplets in the upfield region (1.0-3.0) | Introduction of the N-cyclohexyl group. |
| N-CH₃ Protons | Absent | A singlet around 2.5-3.0 | Introduction of the N-methyl group. |
| CH₂ Bridge Protons | - | A singlet around 3.5-4.0 | The methylene bridge connecting the aromatic ring and the tertiary amine. |
| NH₂ Protons | Absent | A broad singlet in the downfield region | The primary amine protons. |
Mechanism of Action: The Mucolytic Effect
Bromhexine exerts its mucolytic effect through a multi-faceted mechanism of action on the bronchial epithelial cells, leading to a reduction in mucus viscosity and improved mucociliary clearance.
Signaling Pathway
While the complete molecular pathway is still under investigation, current evidence suggests that bromhexine's effects may be mediated through signaling cascades involving purinergic receptors, intracellular calcium, and protein kinase C (PKC).
Explanation of the Pathway:
-
Receptor Interaction: It is hypothesized that bromhexine or its metabolites may interact with purinergic receptors, such as the P2Y2 receptor, on the surface of bronchial epithelial cells.[11][12]
-
Signal Transduction: Activation of these G-protein coupled receptors can lead to the activation of Phospholipase C (PLC).[11]
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytoplasm, leading to an increase in intracellular calcium concentration ([Ca²⁺]i).[13][14]
-
PKC Activation: The increase in [Ca²⁺]i, along with DAG, activates Protein Kinase C (PKC).[13][15]
-
Gene Expression Regulation: Activated PKC can phosphorylate various downstream targets, including transcription factors that regulate the expression of mucin genes. Studies have shown that inflammatory mediators can upregulate MUC5AC, a gel-forming mucin associated with increased mucus viscosity.[16][17] Bromhexine may counteract this by downregulating MUC5AC expression and potentially altering the expression of MUC5B, another major airway mucin.[18][19]
-
Cellular Responses: The changes in mucin gene expression, along with the increase in intracellular calcium, lead to:
-
Decreased Mucus Viscosity: A lower ratio of MUC5AC to MUC5B is associated with less viscous mucus.[18]
-
Increased Serous Gland Secretion: Bromhexine stimulates the secretion of a more watery, serous mucus.[20]
-
Enhanced Ciliary Activity: The increase in intracellular calcium can stimulate the beating frequency of cilia, improving the transport of mucus out of the airways.[20]
-
Conclusion
The development of bromhexine from the natural product vasicine is a prime example of how traditional medicinal knowledge can inspire modern drug discovery. By understanding the chemical synthesis and the molecular mechanism of action of bromhexine, researchers and drug development professionals can further explore its therapeutic potential and develop new, more effective mucolytic agents for the treatment of respiratory diseases. This guide provides a foundational technical overview to support these endeavors.
References
- 1. Antimicrobial, Antioxidant, and Cytotoxic Properties of Vasicine Acetate Synthesized from Vasicine Isolated from Adhatoda vasica L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104628577A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104402737A - New method for preparing this compound - Google Patents [patents.google.com]
- 5. Synthesis of 2-Amino-3,5-dibromobenzaldehyde | Semantic Scholar [semanticscholar.org]
- 6. Activity of bromhexine and ambroxol, semi-synthetic derivatives of vasicine from the Indian shrub Adhatoda vasica, against Mycobacterium tuberculosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. NMR-Based Metabolomics for Geographical Discrimination of Adhatoda vasica Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Important roles of P2Y receptors in the inflammation and cancer of digestive system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular pharmacology of P2Y-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of protein kinase C activation on intracellular Ca2+ signaling and integrity of intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Calcium Signaling in Airway Epithelial Cells: Current Understanding and Implications for Inflammatory Airway Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intracellular calcium-release and protein kinase C-activation stimulate sonic hedgehog gene expression during gastric acid secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Airway Mucus and Asthma: The Role of MUC5AC and MUC5B - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of human airway mucins by acrolein and inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mucins MUC5AC and MUC5B in the Airways: MUCing around Together - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MUC5B mobilizes and MUC5AC spatially aligns mucociliary transport on human airway epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CN102617359B - Method for preparing this compound - Google Patents [patents.google.com]
Bromhexine Hydrochloride as a TMPRSS2 Inhibitor: A Technical Guide
Abstract
Transmembrane Serine Protease 2 (TMPRSS2) is a critical host cell factor that facilitates the entry of numerous respiratory viruses, including influenza viruses and coronaviruses like SARS-CoV-2. By priming the viral spike (S) protein, TMPRSS2 enables viral and host membrane fusion at the cell surface, initiating infection. Consequently, inhibiting TMPRSS2 has emerged as a promising therapeutic strategy. Bromhexine hydrochloride, a widely used mucolytic agent, has been identified as a potential inhibitor of TMPRSS2. This technical guide provides an in-depth review of the mechanism of action, preclinical evidence, and experimental protocols related to the investigation of bromhexine as a TMPRSS2 inhibitor. It consolidates quantitative data from molecular modeling, biochemical assays, and cell-based studies, while also addressing the conflicting evidence in the literature. Detailed methodologies and visual workflows are provided to aid in the design and interpretation of future research in this area.
Introduction: The Role of TMPRSS2 in Viral Pathogenesis
The entry of enveloped viruses into host cells is a multi-step process initiated by the binding of viral glycoproteins to specific cell surface receptors. For many respiratory viruses, including SARS-CoV and SARS-CoV-2, the primary receptor is Angiotensin-Converting Enzyme 2 (ACE2).[1][2] Following receptor binding, the viral spike (S) protein must be proteolytically cleaved at two sites, S1/S2 and S2', to activate its fusogenic potential.[3][4][5]
This crucial activation step can be carried out by different host proteases via two main pathways:
-
Endosomal Pathway: The virus is endocytosed, and S-protein cleavage is mediated by endosomal cysteine proteases like Cathepsin B and L (CatB/L) in a low-pH environment.[2][3]
-
Cell Surface Pathway: Cleavage occurs at the plasma membrane, mediated by cell surface serine proteases.[3]
Transmembrane Serine Protease 2 (TMPRSS2) is the key serine protease responsible for this cell surface priming.[1][5] Its activity allows the virus to bypass the endosomal pathway, leading to direct fusion with the plasma membrane and release of the viral genome into the cytoplasm.[2][5] Given its essential role in the life cycle of clinically significant viruses, TMPRSS2 is an attractive target for antiviral drug development.[6][7][8] this compound, an FDA-approved mucolytic, has been repurposed and investigated for this inhibitory role.[9][10][11]
Mechanism of Action: TMPRSS2-Mediated Viral Entry and Inhibition by Bromhexine
The canonical pathway for SARS-CoV-2 entry into TMPRSS2-expressing cells, such as lung epithelial cells, begins with the S1 subunit of the viral spike protein binding to the host ACE2 receptor.[4] Subsequently, TMPRSS2 cleaves the S protein at the S1/S2 boundary and the S2' site.[5][10] This second cleavage exposes a fusion peptide within the S2 subunit, which inserts into the host cell membrane, driving the fusion of the viral and cellular membranes and enabling viral entry.[4][6]
Bromhexine is hypothesized to exert its antiviral effect by directly binding to and inhibiting the proteolytic activity of TMPRSS2.[12][13] By blocking the active site of the enzyme, bromhexine would prevent the necessary cleavage of the viral S protein, thereby aborting membrane fusion and halting viral entry at the cell surface.[6][10]
References
- 1. news-medical.net [news-medical.net]
- 2. clinmedjournals.org [clinmedjournals.org]
- 3. embopress.org [embopress.org]
- 4. researchgate.net [researchgate.net]
- 5. TMPRSS2: A Key Host Factor in SARS-CoV-2 Infection and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mds.marshall.edu [mds.marshall.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. globalscitechocean.com [globalscitechocean.com]
- 10. Possible use of the mucolytic drug, this compound, as a prophylactic agent against SARS-CoV-2 infection based on its action on the Transmembrane Serine Protease 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Repurposing the mucolytic cough suppressant and TMPRSS2 protease inhibitor bromhexine for the prevention and management of SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. storage.googleapis.com [storage.googleapis.com]
- 13. researchgate.net [researchgate.net]
Investigating the Antioxidant Properties of Bromhexine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromhexine hydrochloride, a widely recognized mucolytic agent, has garnered increasing interest for its potential antioxidant properties. This technical guide provides an in-depth exploration of the antioxidant activities of bromhexine, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing associated signaling pathways. The primary focus is on its free radical scavenging capabilities and the potential modulation of cellular antioxidant defense systems, largely inferred from studies on its active metabolite, ambroxol. This document serves as a comprehensive resource for researchers and professionals in drug development seeking to understand and further investigate the antioxidant potential of this compound.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants play a crucial role in mitigating oxidative damage. This compound, a derivative of the vasicine alkaloid from Adhatoda vasica, is primarily known for its mucolytic effects in respiratory disorders.[1] However, emerging evidence suggests that bromhexine and its primary active metabolite, ambroxol, possess significant antioxidant properties.[2][3] This guide delves into the scientific evidence supporting the antioxidant capacity of bromhexine, providing a foundation for further research and therapeutic development.
Mechanisms of Antioxidant Action
The antioxidant activity of this compound is believed to be exerted through several mechanisms:
-
Direct Radical Scavenging: Bromhexine has been shown to directly scavenge harmful free radicals, including superoxide and hydroxyl radicals.[2] This direct interaction helps to neutralize these reactive species and prevent them from damaging cellular components.
-
Modulation of Cellular Antioxidant Pathways: Evidence from studies on its active metabolite, ambroxol, strongly suggests that bromhexine may upregulate endogenous antioxidant defense mechanisms.[4][5][6] A key pathway implicated is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular redox homeostasis.[7][8] Activation of Nrf2 leads to the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[7]
-
Inhibition of Lipid Peroxidation: By scavenging free radicals, bromhexine may indirectly inhibit lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to cellular damage. While direct studies on bromhexine are limited, the antioxidant activity of its metabolite ambroxol has been shown to protect against lipid peroxidation.[9]
-
Influence on Antioxidant Enzymes: The activation of the Nrf2 pathway suggests that bromhexine could enhance the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[7] These enzymes play a critical role in detoxifying superoxide radicals and hydrogen peroxide, respectively.
Quantitative Data on Antioxidant Activity
The following table summarizes the key quantitative findings from a pivotal study on the radical scavenging properties of this compound.
| Antioxidant Parameter | Method | Finding for this compound | Reference |
| Superoxide Radical Scavenging | Pulse Radiolysis | Accelerated the dismutation of superoxide by a factor of 3 over the rate of spontaneous dismutation. | [2] |
| Hydroxyl Radical Scavenging | Competition Kinetics | Reaction constant of 1.58 ± 0.15 x 10¹⁰ M⁻¹s⁻¹. | [2] |
Experimental Protocols
This section outlines the general methodologies for key experiments used to assess the antioxidant properties of compounds like this compound.
Superoxide Radical Scavenging Assay (Pulse Radiolysis)
Pulse radiolysis is a technique used to study the kinetics of fast reactions. In the context of superoxide scavenging, it involves the generation of superoxide radicals (O₂⁻) by irradiating an oxygen-saturated solution with a short pulse of high-energy electrons. The decay of the superoxide radical is then monitored spectrophotometrically in the presence and absence of the antioxidant compound.
General Protocol:
-
Prepare an oxygen-saturated aqueous solution.
-
Generate superoxide radicals using a pulse of high-energy electrons from a linear accelerator.
-
Monitor the decay of the superoxide radical by measuring the change in absorbance at a specific wavelength (typically around 250 nm) over time using a fast detection system.
-
Perform the experiment in the presence of varying concentrations of this compound.
-
The rate of decay of the superoxide radical in the presence of bromhexine is compared to its spontaneous dismutation rate to determine the scavenging activity.
Hydroxyl Radical Scavenging Assay (Competition Kinetics)
This method determines the rate constant of the reaction between an antioxidant and the highly reactive hydroxyl radical (•OH). It involves a competition between the antioxidant and a known detector molecule for the hydroxyl radicals.
General Protocol:
-
Generate hydroxyl radicals, often through the Fenton reaction (Fe²⁺ + H₂O₂) or by photolysis of hydrogen peroxide.
-
Introduce a detector molecule (e.g., p-nitrosodimethylaniline) that has a known reaction rate with hydroxyl radicals and a characteristic absorbance spectrum.
-
In the presence of this compound, it will compete with the detector molecule for the hydroxyl radicals.
-
The decrease in the reaction rate of the detector molecule is measured spectrophotometrically.
-
By applying the principles of competition kinetics, the rate constant for the reaction between bromhexine and the hydroxyl radical can be calculated.[10][11]
Lipid Peroxidation Inhibition Assay (TBARS Assay)
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure lipid peroxidation by quantifying malondialdehyde (MDA), a major secondary product of this process.[4][12][13]
General Protocol:
-
Induce lipid peroxidation in a biological sample (e.g., tissue homogenate, liposomes) using an oxidizing agent (e.g., Fe²⁺/ascorbate).
-
Treat the samples with and without this compound.
-
Add thiobarbituric acid (TBA) to the samples and heat at 90-100°C under acidic conditions.
-
MDA in the sample reacts with TBA to form a pink-colored adduct.
-
Measure the absorbance of the resulting solution at approximately 532 nm.
-
The inhibition of lipid peroxidation is calculated by comparing the absorbance of the bromhexine-treated samples to the control.
Superoxide Dismutase (SOD) Activity Assay
This assay measures the ability of a sample to inhibit the reduction of a detector molecule by superoxide radicals, which is a hallmark of SOD activity.[14][15][16]
General Protocol:
-
Generate superoxide radicals using an enzymatic (e.g., xanthine/xanthine oxidase) or non-enzymatic system.
-
Use a detector molecule (e.g., nitroblue tetrazolium - NBT) that is reduced by superoxide radicals to form a colored product.
-
In the presence of a sample containing SOD or an SOD-mimetic compound like bromhexine, the reduction of the detector molecule will be inhibited.
-
Measure the absorbance of the colored product at a specific wavelength.
-
The percentage of inhibition is calculated and compared to a standard SOD to determine the SOD-like activity of bromhexine.
Catalase (CAT) Activity Assay
This assay measures the activity of catalase by monitoring the decomposition of hydrogen peroxide (H₂O₂).[5][6][17][18]
General Protocol:
-
Add a known concentration of hydrogen peroxide to a sample containing catalase or the test compound.
-
Catalase will catalyze the breakdown of H₂O₂ into water and oxygen.
-
The rate of H₂O₂ decomposition can be monitored directly by measuring the decrease in absorbance at 240 nm.
-
Alternatively, the remaining H₂O₂ can be reacted with a reagent to produce a colored product, and the absorbance is measured.
-
The catalase activity is calculated based on the rate of H₂O₂ consumption.
Signaling Pathways and Visualizations
The antioxidant effects of bromhexine are likely mediated, at least in part, through the Nrf2 signaling pathway, as strongly suggested by studies on its active metabolite, ambroxol.
The Nrf2 Signaling Pathway
The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.
References
- 1. raybiotech.com [raybiotech.com]
- 2. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 5. Catalase (CAT) activity assay for zooplankton samples [protocols.io]
- 6. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Role of the NRF2 Pathway in the Pathogenesis of Viral Respiratory Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. Competition kinetics using the UV/H2O2 process: a structure reactivity correlation for the rate constants of hydroxyl radicals toward nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]
- 13. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. Cellular Extract Preparation for Superoxide Dismutase (SOD) Activity Assay [bio-protocol.org]
- 16. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enzymatic Assay of Catalase (EC 1.11.1.6) [sigmaaldrich.com]
- 18. mmpc.org [mmpc.org]
Beyond the Mucus: A Technical Guide to the Expanding Therapeutic Landscape of Bromhexine Hydrochloride
For Immediate Release
[City, State] – [Date] – Long recognized for its mucolytic properties in respiratory ailments, Bromhexine Hydrochloride is now emerging as a multifaceted therapeutic agent with significant potential in antiviral, anti-inflammatory, and anti-cancer applications. This technical guide provides an in-depth analysis of the evolving understanding of Bromhexine's mechanisms of action and explores its promising, non-mucolytic therapeutic avenues for researchers, scientists, and drug development professionals.
Antiviral Potential: A New Line of Defense Against Respiratory Viruses
The most significant recent discovery surrounding this compound is its potent inhibition of Transmembrane Protease, Serine 2 (TMPRSS2).[1][2][3][4][5][6][7][8][9][10] This host cell enzyme is crucial for the priming of the spike protein of various viruses, including SARS-CoV-2 and influenza virus, facilitating their entry into host cells.[1][2][5] By blocking TMPRSS2, Bromhexine effectively acts as a host-centric antiviral, preventing viral entry and subsequent replication.[1][6][7]
Mechanism of Action: Blocking the Viral Gateway
The antiviral activity of Bromhexine is primarily attributed to its ability to inhibit the enzymatic activity of TMPRSS2.[3][11] This inhibition has been demonstrated in vitro, with a reported IC50 of 0.75 μM.[3][11][12] The proposed mechanism involves the binding of Bromhexine to the active site of the TMPRSS2 protease, preventing it from cleaving and activating the viral spike protein.[4] This action effectively halts the virus's ability to fuse with the host cell membrane and release its genetic material.
Clinical Evidence in COVID-19
The potential of Bromhexine as a prophylactic and therapeutic agent against COVID-19 has been investigated in several clinical trials. While results have been varied, some studies have shown promising outcomes.
| Study/Trial | Dosage | Key Findings | Reference |
| Randomized Clinical Trial (Iran) | 8 mg three times a day | Significant reduction in ICU admissions, intubation, and mortality in the Bromhexine group compared to standard care. | [9] |
| Randomized Open-Label Trial (Spain) | 48 mg/day for seven days | No significant difference in viral load reduction compared to standard of care alone. | [13] |
| Prophylactic Study (Medical Staff) | 8 mg three times daily | Fewer participants developed symptomatic COVID-19 in the Bromhexine group, but no significant difference in positive PCR tests. | [13] |
| Clinical Trial (Brazil) | Not specified | A study involving 420 participants evaluated Bromhexine in combination with N-acetylcysteine. | [14] |
Experimental Protocol: In Vitro TMPRSS2 Inhibition Assay
A typical experimental workflow to determine the inhibitory effect of Bromhexine on TMPRSS2 activity is as follows:
Ocular Applications: A Novel Treatment for Dry Eye and Sjögren's Syndrome
Beyond its effects on respiratory secretions, Bromhexine has demonstrated efficacy in stimulating lacrimal gland secretion, offering a therapeutic option for dry eye disease and Sjögren's syndrome.[15][16][17][18][19]
Mechanism of Action in Ocular Glands
The precise mechanism by which Bromhexine stimulates tear secretion is still under investigation, but it is thought to involve the modulation of glandular function, potentially through its secretolytic properties.[17] In vitro studies on human primary conjunctival fornix epithelial cells have shown that Bromhexine stimulates MUC5AC secretion and lipid droplet production.[18]
Clinical Studies in Sjögren's Syndrome and Dry Eye
Randomized, double-blind, crossover trials have demonstrated the dose-dependent effect of Bromhexine on tear secretion in patients with Sjögren's syndrome.[15]
| Study/Trial | Dosage | Key Findings | Reference |
| Randomized Clinical Study | 48 mg/day | Significantly higher Schirmer test values and increased break-up time after Bromhexine treatment compared to placebo. | [15] |
| Clinical Study | Not specified | Improved tear secretion in 7 out of 11 patients with Sjögren's syndrome. | [16] |
| Randomized Clinical Study | 48 mg daily for 3 weeks | Significantly stimulated tear secretion without altering the protein composition of the tear fluid. | [17] |
| Clinical Study with Sodium Hyaluronate | Not specified | Combination therapy significantly decreased inflammatory factors and improved ocular symptoms in dry eye patients. |
Anti-Cancer Potential: Inhibiting Metastasis
Preclinical studies have suggested a role for Bromhexine in cancer therapy, specifically in inhibiting the migration and diffusion of cancer cells.[3][4][11][20] This effect is also linked to its inhibition of TMPRSS2, which is implicated in the proteolytic cascade of the tumor microenvironment.[11]
In Vivo Evidence
In a transgenic mouse model of prostate cancer (TRAMP), intraperitoneal injections of Bromhexine (30mg/kg) significantly reduced the incidence of distant metastases to the lungs and liver.[3][11]
Antibiotic Adjuvant: Enhancing Efficacy
Bromhexine has been shown to increase the concentration of certain antibiotics, such as amoxicillin, erythromycin, and cefuroxime, in bronchial secretions.[8][21][22][23] This synergistic effect can potentially improve the efficacy of antibiotic treatment in respiratory infections.
Future Directions
The expanding therapeutic profile of this compound warrants further investigation. Future research should focus on elucidating the precise molecular mechanisms underlying its diverse effects, particularly in ocular and anti-cancer applications. Large-scale, well-designed clinical trials are necessary to validate the promising preclinical and early clinical findings and to establish optimal dosing and treatment regimens for these novel indications. The repurposing of this well-established and safe medication could offer cost-effective and readily available treatment options for a range of challenging diseases.
References
- 1. clinmedjournals.org [clinmedjournals.org]
- 2. mds.marshall.edu [mds.marshall.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. storage.googleapis.com [storage.googleapis.com]
- 5. preprints.org [preprints.org]
- 6. preprints.org [preprints.org]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. vinmec.com [vinmec.com]
- 9. Effect of bromhexine on clinical outcomes and mortality in COVID-19 patients: A randomized clinical trial [bi.tbzmed.ac.ir]
- 10. Bromhexine | C14H20Br2N2 | CID 2442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Re-recognizing this compound: pharmaceutical properties and its possible role in treating pediatric COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of Bromhexine versus Standard of Care in Reducing Viral Load in Patients with Mild-to-Moderate COVID-19 Disease Attended in Primary Care: A Randomized Open-Label Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sjörgren's syndrome treated with bromhexine: a randomised clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Bromhexine in symptomatic treatment of Sjögren syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bromhexine treatment of Sjögren's syndrome: effect on lacrimal and salivary secretion, and on proteins in tear fluid and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bromhexine elevates REP2 expression to stimulate secretion from human primary conjunctiva fornix epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [Treatment of dry eye with a bromhexine eyewash] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CN104523666A - Application of this compound to preparing medicines for restraining migration and diffusion of cancer cells - Google Patents [patents.google.com]
- 21. Bromhexine - Side Effects, Dosage, Precautions, Uses [yashodahospitals.com]
- 22. What is this compound used for? [synapse.patsnap.com]
- 23. Bromhexine: Dosage, Uses, Side Effects and Interactions [medicoverhospitals.in]
The Inhibition of Viral Entry by Bromhexine Hydrochloride: A Technical Guide to Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromhexine hydrochloride, a widely used mucolytic agent, has been identified in early-stage research as a potential inhibitor of viral entry, primarily through its interaction with Transmembrane Serine Protease 2 (TMPRSS2). This host cell surface protein is crucial for the proteolytic priming of the spike (S) protein of numerous viruses, including SARS-CoV-2, a necessary step for membrane fusion and subsequent cellular entry. This technical guide provides an in-depth overview of the foundational in vitro research, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways and workflows. The conflicting evidence regarding the direct inhibition of TMPRSS2 is also presented to offer a balanced perspective for the research community.
Mechanism of Action: Targeting Host-Mediated Viral Priming
The entry of several enveloped viruses into host cells is a multi-step process initiated by the binding of the viral spike (S) protein to a specific cell surface receptor, such as Angiotensin-Converting Enzyme 2 (ACE2) for SARS-CoV-2. Following receptor binding, the S protein must be cleaved at specific sites to expose a fusion peptide, which facilitates the merger of the viral and host cell membranes.
This critical cleavage, or "priming," can be executed by host proteases. One of the principal pathways involves the cell surface protease TMPRSS2.[1][2][3][4] this compound has been proposed to function as a selective inhibitor of TMPRSS2.[4][5] By blocking the enzymatic activity of TMPRSS2, bromhexine is hypothesized to prevent S protein priming, thereby halting the viral entry process before the viral genome can be released into the cytoplasm.[1][2][3] Some studies also suggest that bromhexine's antiviral activity may be exerted through the inhibition of cathepsin or other multitarget effects, although the primary focus of early research has been on TMPRSS2.[6][7]
Caption: SARS-CoV-2 entry pathway and the inhibitory action of Bromhexine HCl on TMPRSS2.
Quantitative Pharmacological Data
The following tables summarize key quantitative findings from in vitro studies. It is important to note the conflicting data regarding direct TMPRSS2 inhibition, which may be attributable to different recombinant TMPRSS2 constructs or assay conditions.[1][6][8]
Table 1: Inhibitory and Antiviral Activity
| Parameter | Value | Cell Line / System | Virus / Target | Reference |
|---|---|---|---|---|
| IC₅₀ (TMPRSS2 Inhibition) | 0.75 µM | Biochemical Assay | Recombinant TMPRSS2 | [4][5][9] |
| TMPRSS2 Inhibition | No inhibition observed | Biochemical Assay | Recombinant TMPRSS2 | [1][8] |
| Viral Entry Reduction | ~40% | Caco-2 | VSV-eGFP-SARS-CoV-2-SΔ21 | [2][3] |
| Viral Progeny Reduction | ~90% (at 48h) | Caco-2 | SARS-CoV-2 | [2][3] |
| AC₅₀ (Antiviral Activity) | 8.9 µM | Not Specified | SARS-CoV-2 (CPE) |[4] |
Table 2: Cytotoxicity
| Parameter | Value | Cell Line | Exposure Time | Reference |
|---|
| IC₅₀ (Cytotoxicity) | 76.52 µM | Caco-2 | 48 hours |[3] |
Key Experimental Protocols
Detailed methodologies are critical for the replication and extension of early-stage findings. Below are composite protocols for two key assays based on published research.
Protocol: In Vitro SARS-CoV-2 Infection and Inhibition Assay
This protocol assesses the ability of Bromhexine HCl to inhibit viral replication in a cell line endogenously expressing TMPRSS2.
-
Cell Culture:
-
Seed Caco-2 cells (human colorectal adenocarcinoma cells) in 96-well plates at a density of 5 x 10⁴ cells/well.
-
Culture overnight in Dulbecco's Minimum Essential Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Compound Pre-treatment:
-
Prepare serial dilutions of Bromhexine HCl in DMEM. A concentration range of 250 nM to 1500 nM is suggested.[2]
-
Aspirate the culture medium from the Caco-2 cells and wash once with Phosphate-Buffered Saline (PBS).
-
Add the medium containing the different concentrations of Bromhexine HCl (or vehicle control, e.g., 0.004% DMSO) to the cells.[2]
-
Incubate for 2 hours at 37°C.
-
-
Viral Inoculation:
-
In a BSL-3 facility, inoculate the pre-treated cells with a SARS-CoV-2 strain (e.g., Brazil/SPBR-02/2020) at a Multiplicity of Infection (MOI) of 1.[2]
-
Incubate for 2 hours to allow for viral entry.
-
-
Post-Inoculation Treatment:
-
Remove the viral inoculum and wash the cells gently with PBS to remove unbound virus.
-
Add fresh medium containing the respective concentrations of Bromhexine HCl or vehicle control.
-
-
Quantification of Viral Load:
-
Incubate the plates for 48 hours at 37°C.
-
Collect 250 µL of the cell supernatant for RNA extraction.
-
Perform viral load quantification using one-step Real-Time RT-PCR with primer-probe sets targeting specific viral genes (e.g., N2).[3]
-
Analyze results by comparing the viral load in treated wells to the vehicle control.
-
References
- 1. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluating the efficacy and safety of this compound tablets in treating pediatric COVID-19: A protocol for meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of SARS-CoV-2 Spike Pseudotyped Virus for Viral Entry and Neutralization Assays: A 1-Week Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mds.marshall.edu [mds.marshall.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structural insights and inhibition mechanism of TMPRSS2 by experimentally known inhibitors Camostat mesylate, Nafamostat and this compound to control SARS-coronavirus-2: A molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Cellular Pathways Modulated by Bromhexine Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromhexine Hydrochloride, a derivative of the alkaloid vasicine from the Adhatoda vasica plant, is a widely utilized mucolytic agent.[1] Its primary clinical application is in respiratory disorders characterized by excessive or viscous mucus.[2] Beyond its mucolytic properties, emerging research has unveiled its modulatory effects on a range of cellular pathways, sparking interest in its potential for broader therapeutic applications, including antiviral and anti-inflammatory roles. This technical guide provides a comprehensive overview of the core cellular pathways influenced by this compound treatment, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
Core Cellular Pathways Modulated by this compound
This compound exerts its pharmacological effects through the modulation of several key cellular pathways:
-
Mucolytic and Secretomotor Pathway: The traditional and most well-understood mechanism of action.
-
Transmembrane Protease Serine 2 (TMPRSS2) Inhibition: A pathway with significant implications for viral entry.
-
Lysosomal Pathway Modulation: Linked to its mucolytic and potential broader cellular clearance functions.
-
Autophagy Induction: A role in cellular homeostasis and clearance of pathological proteins.
-
Antioxidant and Anti-inflammatory Pathways: Indicating a potential to mitigate cellular stress and inflammatory responses.
Mucolytic and Secretomotor Pathway
Bromhexine's primary effect is to reduce the viscosity of mucus and enhance its clearance from the respiratory tract.[3] This is achieved through a multi-faceted mechanism involving the breakdown of mucus fibers, stimulation of serous fluid secretion, and enhancement of ciliary activity.[4]
Quantitative Data
| Parameter | Effect of this compound | Concentration/Dose | Experimental System | Reference |
| Mucus Viscosity | Reduction | Not specified | In vivo and in vitro studies | [3] |
| Serous Gland Secretion | Stimulation | Not specified | Preclinical studies | [4] |
| Ciliary Beat Frequency | Enhancement | Not specified | In vitro studies | [4] |
| MUC5AC Gene Expression | Potential Modulation | Not specified | Inferred from mucolytic action | [5][6] |
Experimental Protocols
Measurement of Ciliary Beat Frequency (CBF):
-
Cell Culture: Human nasal epithelial cells are obtained by brushing and cultured on an air-liquid interface to induce differentiation into a ciliated epithelium.[7]
-
Treatment: Differentiated cultures are treated with various concentrations of this compound or a vehicle control.
-
Image Acquisition: A high-speed digital video camera (e.g., capable of >120 frames per second) is used to record the ciliary movement at 37°C.[8]
-
Data Analysis: The ciliary beat frequency (in Hz) is determined by analyzing the video recordings. This can be done manually by counting the number of beats over a defined period or by using automated software that employs Fast Fourier Transform (FFT) to analyze pixel intensity changes over time.[7][8]
Quantitative Real-Time PCR (qRT-PCR) for MUC5AC Gene Expression:
-
Cell Culture and Treatment: Human airway epithelial cell lines (e.g., NCI-H292) are cultured and treated with this compound at various concentrations and time points.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and its quality and quantity are assessed. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.[9]
-
qRT-PCR: The relative expression of the MUC5AC gene is quantified using a real-time PCR system with specific primers for MUC5AC and a stable housekeeping gene (e.g., GAPDH) for normalization.[9]
-
Data Analysis: The relative fold change in MUC5AC mRNA expression is calculated using the 2-ΔΔCt method.[9]
Signaling Pathway Diagram
References
- 1. LPS- and LTA-Induced Expression of IL-6 and TNF-α in Neonatal and Adult Blood: Role of MAPKs and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of mucin RNA by PCR reveals induction of both MUC2 and MUC5AC mRNA levels by retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ELISA and multiplex technologies for cytokine measurement in inflammation and aging research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]
- 5. Emodin Inhibited MUC5AC Mucin Gene Expression via Affecting EGFR-MAPK-Sp1 Signaling Pathway in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Meclofenamate Suppresses MUC5AC Mucin Gene Expression by Regulating the NF-kB Signaling Pathway in Human Pulmonary Mucoepidermoid NCI-H292 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nasal brushing and measurement of ciliary beat frequency. An in vitro method for evaluating pharmacologic effects on human cilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dynamics of the Degradation of Ubiquitinated Proteins by Proteasomes and Autophagy: ASSOCIATION WITH SEQUESTOSOME 1/p62 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dexamethasone modulation of MUC5AC and MUC2 gene expression in a generalized model of middle ear inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Bromhexine Hydrochloride and Sialomucin Synthesis: A Technical Review of a Putative Interaction
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Bromhexine hydrochloride is a widely utilized mucolytic agent, valued for its ability to alter the viscoelastic properties of respiratory mucus, thereby aiding in its clearance. While its clinical efficacy in managing productive cough is well-established, the precise molecular interactions governing its effect on mucin synthesis, particularly sialomucins, remain an area of active investigation. This technical guide synthesizes the current understanding of Bromhexine's mechanism of action, with a specific focus on its potential, though not yet fully elucidated, interaction with sialomucin synthesis. We will delve into the established effects on mucus composition, explore relevant signaling pathways, and provide detailed experimental protocols for the analysis of mucins. This document aims to provide a comprehensive resource for researchers in the field and to highlight areas warranting further investigation.
Introduction: The Role of Sialomucins in Respiratory Secretions
Mucins are high-molecular-weight glycoproteins that constitute the primary structural components of mucus. They are broadly classified into secreted and membrane-associated forms. Sialomucins, a key subclass of acidic mucins, are characterized by the presence of sialic acid residues at the termini of their oligosaccharide chains. These terminal sialic acids impart a net negative charge to the mucin molecules, significantly influencing the physicochemical properties of mucus, including its viscosity, elasticity, and hydration. The degree of sialylation is dynamically regulated and can be altered in various respiratory pathologies.
This compound's primary therapeutic action is to reduce the viscosity of bronchial secretions, facilitating their expectoration. While the drug is known to act on the existing mucus structure, its potential influence on the de novo synthesis of specific mucin types, such as sialomucins, is less clear. Understanding this interaction is critical for a complete comprehension of its pharmacological profile.
Established Mechanisms of this compound's Mucolytic Action
Current research indicates that Bromhexine's mucolytic effects are primarily mediated through two interconnected mechanisms: the fragmentation of acid mucopolysaccharide fibers and the stimulation of lysosomal enzyme activity.
Depolymerization of Mucopolysaccharide Fibers
Bromhexine has been shown to break down the network of acid mucopolysaccharide fibers within the mucus gel. This action reduces the overall viscosity and tenacity of the sputum, making it easier to clear from the airways. While this mechanism describes the breakdown of existing mucus, it indirectly affects the functional impact of newly synthesized sialomucins by altering the matrix in which they are secreted.
Stimulation of Lysosomal Enzyme Secretion
A significant aspect of Bromhexine's mechanism involves its effect on lysosomal enzymes. Studies have demonstrated that Bromhexine can increase the secretion of these hydrolases from mucus-producing cells.[1][2] These enzymes are capable of degrading various components of the mucus gel, including glycoproteins and proteoglycans, further contributing to the reduction in mucus viscosity. This enzymatic degradation would presumably also act on newly synthesized sialomucins upon their secretion.
The Putative Link to Sialomucin Synthesis: An Unexplored Frontier
Despite the well-documented effects of Bromhexine on mucus properties, direct evidence of its influence on sialomucin synthesis is currently lacking in the scientific literature. Key aspects that remain to be elucidated include:
-
Effect on Sialyltransferase Activity: Sialyltransferases are the enzymes responsible for transferring sialic acid residues to the terminal positions of oligosaccharide chains on mucins. There are no published studies to date that have quantitatively assessed the impact of this compound on the activity of these enzymes in airway epithelial cells.
-
Modulation of Sialomucin Gene Expression: The expression of specific mucin genes, such as MUC1, MUC4, and MUC16, which are known to be sialylated, has not been extensively studied in the context of Bromhexine administration.
While direct evidence is sparse, the known effects of Bromhexine's active metabolite, ambroxol, on the expression of the MUC5AC gene suggest that this class of drugs can indeed influence mucin gene regulation. Further research is imperative to explore whether similar effects extend to sialomucin-encoding genes.
Quantitative Data on Bromhexine's Effects
The following table summarizes the available quantitative data related to the effects of Bromhexine and its metabolite, Ambroxol. It is important to note the absence of direct quantitative data on sialomucin synthesis.
| Parameter | Drug | Model System | Concentration/Dose | Observed Effect | Reference |
| MUC5AC Mucin Protein Production | Ambroxol | NCI-H292 cells | 10-5 M | Inhibition of PMA-induced MUC5AC production | [3] |
| MUC5AC Gene Expression | Ambroxol | NCI-H292 cells | 10-5 M | Inhibition of PMA-induced MUC5AC mRNA expression | [3] |
| Lysosomal Enzyme Release | Bromhexine | Canine tracheal slices | 0.0004-0.04% | Increased liberation of lysosomal enzymes | [1][2] |
| Sputum Viscosity | Bromhexine | Patients with chronic bronchitis | 24 mg/day | Significant decrease in sputum viscosity | [4] |
Signaling Pathways
Known Signaling Pathway for Bromhexine's Mucolytic Action
The precise signaling cascade initiated by Bromhexine leading to lysosomal enzyme release is not fully detailed in the literature. However, a proposed pathway involves the drug's interaction with cellular membranes, leading to the labilization of lysosomal membranes and subsequent enzyme release.
Caption: Proposed pathway for Bromhexine-induced mucus degradation.
General Sialomucin Synthesis Pathway
The synthesis of sialomucins is a complex process occurring in the endoplasmic reticulum and Golgi apparatus. It involves the sequential addition of monosaccharides to a polypeptide backbone, culminating in the transfer of sialic acid by sialyltransferases.
References
- 1. A role of lysosomal enzymes in the mechanism of mucolytic action of bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crosstalk between airway epithelial cells and mast cells in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Effect of Bromhexine Hydrochloride on Ciliary Beat Frequency: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of Bromhexine Hydrochloride on ciliary beat frequency (CBF). While this compound is widely recognized for its mucolytic properties, its direct and indirect impact on ciliary function is a critical aspect of its therapeutic efficacy in respiratory diseases. This document summarizes the available quantitative data, details the experimental protocols for assessing ciliary function, and visualizes the underlying signaling pathways. Although direct quantitative data for Bromhexine on CBF is limited, extensive research on its active metabolite, Ambroxol, provides significant insights.
Introduction
Mucociliary clearance is a primary defense mechanism of the respiratory system, responsible for trapping and removing inhaled particles and pathogens. This process relies on the coordinated beating of cilia on the surface of respiratory epithelial cells and the rheological properties of the airway mucus. This compound is a mucolytic agent that has been in clinical use for decades to treat respiratory conditions characterized by excessive or viscous mucus.[1][2] Its primary mechanism of action involves the depolymerization of mucopolysaccharide fibers in mucus, making it less viscous and easier to expel.[3] Additionally, Bromhexine stimulates the secretion of serous fluid, further aiding in the dilution of thick mucus.[3] Beyond its mucolytic effects, Bromhexine and its active metabolite, Ambroxol, have been shown to enhance ciliary activity, thereby improving overall mucociliary clearance.[4][5] This guide focuses on the specific effects of this compound on ciliary beat frequency.
Quantitative Effects on Ciliary Beat Frequency
Direct quantitative studies on the effect of this compound on ciliary beat frequency are not extensively available in the reviewed literature. However, numerous studies have quantified the significant impact of its primary active metabolite, Ambroxol. These findings are often used to infer the clinical effects of Bromhexine.
Table 1: Effect of Ambroxol on Ciliary Beat Frequency (CBF) and Ciliary Bend Distance (CBD) in Mouse Airway Ciliated Cells [6]
| Parameter | Concentration | Effect |
| Ciliary Beat Frequency (CBF) | 10 μM | ~30% increase |
| Ciliary Bend Distance (CBD) | 10 μM | ~30% increase |
Note: CBD is an index of ciliary beat amplitude.
One preclinical study directly comparing Ambroxol and Bromhexine concluded that Ambroxol demonstrates superior bronchosecretolytic properties, which may suggest a more pronounced effect on the components of mucociliary clearance, including ciliary function.[7]
Signaling Pathways
The enhancement of ciliary beat frequency by Bromhexine's active metabolite, Ambroxol, is primarily mediated by an increase in intracellular calcium concentration ([Ca2+]i).
Ambroxol-Induced Calcium Influx
Ambroxol stimulates the influx of extracellular Ca2+ through L-type voltage-gated Ca2+ channels (CaV1.2) located on the cilia of airway epithelial cells.[6][8] This influx, along with the release of Ca2+ from internal stores, leads to a transient increase in [Ca2+]i.[6] The elevation in intracellular calcium is a critical trigger for the subsequent increase in both the frequency and amplitude of ciliary beating.[6][9]
Role of Protein Kinase C (PKC)
While not directly linked to Bromhexine in the available literature, Protein Kinase C (PKC) is a known regulator of ciliary activity. Some studies suggest that PKC activation can lead to an increase in intracellular calcium and subsequent enhancement of CBF.[9] However, other reports indicate that PKC activation might inhibit ciliary beating.[10] The precise role of PKC in the context of Bromhexine-induced effects on ciliary function requires further investigation.
Experimental Protocols
In Vitro Culture of Human Nasal Epithelial Cells
The study of ciliary function often utilizes primary human nasal epithelial cells cultured at an air-liquid interface (ALI) to create a well-differentiated, mucociliary epithelium that mimics the in vivo environment.
Protocol:
-
Cell Isolation: Nasal epithelial cells are obtained from human volunteers via nasal brushing or biopsy.
-
Cell Expansion: The isolated cells are expanded in a culture flask using a specialized growth medium.
-
Seeding on Transwell Inserts: Once confluent, the cells are seeded onto permeable Transwell inserts.
-
ALI Culture: After reaching confluency on the inserts, the apical medium is removed to create an air-liquid interface. The cells are then maintained with basal medium for several weeks to allow for differentiation into a ciliated epithelium.
Measurement of Ciliary Beat Frequency
High-speed video microscopy is the gold standard for measuring ciliary beat frequency.
Protocol:
-
Sample Preparation: A sample of ciliated epithelium (from culture or biopsy) is placed on a microscope slide in a temperature-controlled chamber (typically 37°C).
-
Video Acquisition: A high-speed digital camera mounted on a phase-contrast microscope is used to record videos of the beating cilia at a high frame rate (e.g., 240-500 frames per second).
-
CBF Analysis: The recorded videos are analyzed using specialized software. The software tracks the changes in light intensity caused by the beating cilia and applies a Fast Fourier Transform (FFT) to determine the dominant frequency, which corresponds to the CBF in Hertz (Hz).
Conclusion
This compound plays a multifaceted role in improving mucociliary clearance. While its primary action is mucolytic, evidence strongly suggests that its active metabolite, Ambroxol, directly enhances ciliary beat frequency by approximately 30% through a calcium-dependent signaling pathway. This secretomotor effect, combined with the secretolytic properties of the parent compound, contributes significantly to its clinical effectiveness in patients with respiratory diseases characterized by impaired mucus clearance. Further research is warranted to directly quantify the effect of this compound on CBF and to fully elucidate its specific signaling mechanisms. The experimental protocols detailed in this guide provide a robust framework for such future investigations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A reappraisal of the mucoactive activity and clinical efficacy of bromhexine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Mucoactive Agents in the Therapy of Upper Respiratory Airways Infections: Fair to Describe Them Just as Mucoactive? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of efficacy and safety of ambroxol for the treatment of acute and chronic respiratory diseases with a special regard to children - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ambroxol-enhanced ciliary beating via voltage-gated Ca2+ channels in mouse airway ciliated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Clinical results in the treatment of chronic obstructive bronchitis with ambroxol in comparison with bromhexine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protein kinase C induced calcium influx and sustained enhancement of ciliary beating by extracellular ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. new.vetscripts.co.za [new.vetscripts.co.za]
Foundational Studies on Bromhexine Hydrochloride and Lysosomal Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bromhexine Hydrochloride is a widely recognized mucolytic agent, the foundational mechanism of which is linked to its influence on lysosomal activity. This technical guide provides an in-depth analysis of the core scientific principles governing the interaction between Bromhexine and lysosomes. While direct quantitative data on Bromhexine is limited in contemporary literature, a substantial body of research on its primary active metabolite, Ambroxol, offers significant insights. This guide synthesizes the available information, presenting a cohesive overview of the proposed mechanisms, relevant quantitative data primarily from Ambroxol studies, and detailed experimental protocols for investigating lysosomal function in the context of these compounds.
Core Mechanism of Action
Bromhexine's therapeutic effect as a mucolytic is attributed to its ability to increase the activity of lysosomal enzymes within mucus-producing cells.[1][2] The primary hypothesis is that Bromhexine induces the release of these hydrolases from lysosomes into the cytoplasm.[1][2] These enzymes then act on the acid mucopolysaccharide fibers in the mucus, reducing its viscosity and making it easier to expectorate.
A significant aspect of Bromhexine's pharmacology is its in vivo conversion to Ambroxol. Ambroxol is a potent modulator of lysosomal function and is often considered the primary effector molecule. Its mechanisms include:
-
Pharmacological Chaperoning of Glucocerebrosidase (GCase): Ambroxol acts as a pharmacological chaperone for GCase (encoded by the GBA1 gene), a critical lysosomal enzyme responsible for the breakdown of glucosylceramide. By stabilizing the conformation of GCase, Ambroxol facilitates its proper trafficking from the endoplasmic reticulum to the lysosome and enhances its enzymatic activity.
-
Induction of Lysosomal Biogenesis via TFEB Activation: Ambroxol has been shown to promote the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. This leads to an increased expression of a wide range of lysosomal and autophagic genes.
Quantitative Data
Direct quantitative data for this compound's effect on specific lysosomal parameters is sparse in recent literature. However, studies on its active metabolite, Ambroxol, provide valuable quantitative insights into the potential downstream effects of Bromhexine administration.
Table 1: Effect of Ambroxol on Glucocerebrosidase (GCase) Activity
| Cell Type/Model | Ambroxol Concentration | Incubation Time | Fold Increase in GCase Activity | Reference |
| Patient-derived Macrophages (Gaucher Disease) | Not Specified | 4 days | ~3.3-fold | [3] |
| Patient-derived Macrophages (GBA-PD) | Not Specified | 4 days | ~3.5-fold | [3] |
| Fibroblasts (Healthy Controls) | Not Specified | Not Specified | Significant Increase | [4] |
| Fibroblasts (Gaucher Disease) | Not Specified | Not Specified | Significant Increase | [4] |
| Fibroblasts (PD with GBA mutation) | Not Specified | Not Specified | Significant Increase | [4] |
Table 2: Effect of Ambroxol on TFEB and Lysosomal Gene Expression
| Cell Type | Ambroxol Concentration | Outcome | Magnitude of Change | Reference |
| Primary Cortical Neurons | 30 µM | Decrease in cytosolic TFEB levels | 38% decrease | |
| Fibroblasts (Healthy Controls) | Not Specified | Increase in TFEB transcript levels | ~2.25-fold increase | |
| Fibroblasts (Gaucher Disease) | Not Specified | Increase in TFEB transcript levels | ~2.5-fold increase | |
| Fibroblasts (PD with GBA mutation) | Not Specified | Increase in TFEB transcript levels | ~1.75-fold increase |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the proposed signaling pathways and logical workflows related to Bromhexine and its effects on lysosomal activity.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effects of compounds like Bromhexine and Ambroxol on lysosomal function.
Glucocerebrosidase (GCase) Activity Assay (Fluorometric)
This assay measures the enzymatic activity of GCase by monitoring the hydrolysis of a fluorescent substrate.
-
Reagents and Materials:
-
Cell lysate or purified lysosome fraction
-
Assay Buffer: Citrate-phosphate buffer (pH 5.4) containing sodium taurocholate, BSA, and EDTA.
-
Substrate: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) solution.
-
Stop Buffer: Glycine-NaOH buffer (pH 10.7).
-
GCase inhibitor (positive control): Conduritol B epoxide (CBE).
-
96-well black, flat-bottom plates.
-
Fluorescence plate reader (Excitation: 350-365 nm, Emission: 448-460 nm).
-
-
Procedure:
-
Prepare cell lysates or isolate lysosomes from control and Bromhexine/Ambroxol-treated cells.
-
Thaw all reagents on ice. Prepare fresh 4-MUG substrate solution.
-
In a 96-well plate, add samples (e.g., 20 µL of cell lysate) in duplicate.
-
For inhibitor controls, pre-incubate samples with CBE.
-
Initiate the reaction by adding 4-MUG solution to each well.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
Stop the reaction by adding Stop Buffer to each well.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate GCase activity by comparing the fluorescence of the samples to a standard curve generated with 4-methylumbelliferone (4-MU).
-
Lysosomal pH Measurement using LysoSensor™ Dyes
This method utilizes a ratiometric fluorescent dye to measure the pH of the lysosomal lumen.
-
Reagents and Materials:
-
Cultured cells on glass-bottom dishes or 96-well plates.
-
LysoSensor™ Yellow/Blue DND-160 dye.
-
Live cell imaging medium (e.g., phenol red-free DMEM).
-
Calibration buffers (a series of buffers with known pH values, e.g., from pH 4.0 to 6.5).
-
Ionophores (e.g., nigericin and monensin) to equilibrate lysosomal and extracellular pH for calibration.
-
Fluorescence microscope or plate reader capable of ratiometric imaging/reading.
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with Bromhexine, Ambroxol, or vehicle control for the desired time.
-
Load the cells with LysoSensor™ dye (e.g., 1 µM in pre-warmed medium) for 5-10 minutes at 37°C.
-
Wash the cells with fresh medium.
-
Image the cells using a fluorescence microscope. Acquire images at two different emission wavelengths (e.g., ~450 nm for blue and ~520 nm for yellow) with excitation at ~360 nm.
-
To generate a standard curve, treat a separate set of dye-loaded cells with calibration buffers containing ionophores.
-
Calculate the ratio of the fluorescence intensities (yellow/blue) for each lysosome or cell.
-
Determine the lysosomal pH by interpolating the ratio values onto the standard curve.
-
Lysosomal Membrane Permeabilization (LMP) - Galectin Puncta Assay
This immunofluorescence-based assay detects lysosomal damage by observing the translocation of cytosolic galectin proteins to the lumen of compromised lysosomes.
-
Reagents and Materials:
-
Cultured cells on coverslips.
-
LMP-inducing agent (positive control, e.g., L-leucyl-L-leucine methyl ester - LLOMe).
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).
-
Blocking buffer (e.g., PBS with 1% BSA).
-
Primary antibody: anti-Galectin-3.
-
Secondary antibody: fluorescently-conjugated anti-rabbit/mouse IgG.
-
Lysosomal marker antibody (optional, for co-localization): anti-LAMP1.
-
Nuclear stain (e.g., DAPI).
-
Fluorescence microscope.
-
-
Procedure:
-
Seed cells on coverslips and allow them to adhere.
-
Treat cells with Bromhexine, vehicle control, or a positive control (LLOMe).
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with primary antibody (anti-Galectin-3 and optionally anti-LAMP1) overnight at 4°C.
-
Wash and incubate with the appropriate fluorescent secondary antibodies.
-
Stain nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope. Healthy cells will show diffuse cytosolic galectin-3, while cells with LMP will exhibit distinct, bright puncta of galectin-3 co-localizing with lysosomes.
-
References
- 1. A role of lysosomal enzymes in the mechanism of mucolytic action of bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bromhexine Hydrochloride: Chemical Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bromhexine Hydrochloride, a potent mucolytic agent. The document delves into its core chemical structure, physicochemical properties, and established mechanisms of action. Detailed experimental protocols for its analysis are provided, alongside quantitative data presented in a structured format for ease of comparison and reference.
Chemical Structure and Physicochemical Properties
This compound is a synthetic derivative of the plant alkaloid vasicine.[1][2] Chemically, it is identified as 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl benzenemethanamine hydrochloride.[1] Its structure is characterized by a dibrominated benzene ring attached to a cyclohexyl-N-methyl amine group, which is crucial for its mucolytic activity. The hydrochloride salt form enhances its stability and solubility for pharmaceutical applications.[3]
The key physicochemical properties of this compound are summarized in the table below, providing essential data for formulation development and analytical method design.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₂₀Br₂N₂·HCl | [1][3] |
| Molecular Weight | 412.59 g/mol | [1][3] |
| IUPAC Name | 2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline;hydrochloride | [1][2] |
| Appearance | White or nearly white crystalline powder | [4][5] |
| Melting Point | Approximately 239-246°C (with decomposition) | [4][5] |
| Solubility | Sparingly soluble in water; Slightly soluble in alcohol and methylene chloride; Freely soluble in formic acid. | [1][4][6] |
| pH (Saturated Solution) | 3.0 - 5.0 | [4] |
| UV λmax | 248 nm (in Methanol), 307 nm (in Decane) | [1][7] |
Mechanism of Action and Signaling Pathways
This compound's primary therapeutic effect is its mucolytic action, which it achieves through a multi-faceted mechanism. It acts on the mucus-secreting glands in the respiratory tract to alter the composition and viscosity of bronchial secretions.[8]
A. Mucolytic and Secretomotor Effects: Bromhexine disrupts the structure of acid mucopolysaccharide fibers in mucus, making it less viscous. It stimulates the activity of lysosomal enzymes, which enhances the hydrolysis of these polymers.[3][7] This process increases the production of serous (watery) mucus, which dilutes the thick phlegm.[9] Concurrently, Bromhexine enhances mucociliary clearance by increasing the activity of cilia, the tiny hair-like structures that transport mucus out of the airways.[8] This combined secretolytic and secretomotor effect facilitates the expectoration of sputum, relieving cough and congestion.[8][10]
B. Antiviral Pathway (TMPRSS2 Inhibition): Recent research has uncovered a potential antiviral role for Bromhexine. It acts as a potent inhibitor of Transmembrane Serine Protease 2 (TMPRSS2).[11] TMPRSS2 is a crucial host cell enzyme that facilitates the entry of certain respiratory viruses, including SARS-CoV-2, by cleaving the viral spike protein.[11][12] By inhibiting TMPRSS2, Bromhexine can block this viral entry pathway. This mechanism has positioned Bromhexine as a candidate for prophylactic and therapeutic use in viral respiratory illnesses.[11][13]
Below is a diagram illustrating the dual mechanisms of action of this compound.
Pharmacokinetic Properties
This compound is rapidly absorbed from the gastrointestinal tract after oral administration. However, it undergoes extensive first-pass metabolism in the liver, which significantly reduces its oral bioavailability to approximately 20-27%. It is widely distributed throughout body tissues and is highly bound to plasma proteins.
| Parameter | Value | Reference(s) |
| Bioavailability | ~20% - 27% (Oral) | |
| Plasma Protein Binding | ~95% | [8][14] |
| Time to Peak (Tmax) | ~1 hour | [8] |
| Metabolism | Extensive hepatic first-pass metabolism | [8] |
| Excretion | Primarily via urine (~85-90%) as metabolites | |
| Elimination Half-life | Up to 12 hours (terminal) | |
| Distribution | Widely distributed; crosses blood-brain barrier | [8] |
Experimental Protocols
Accurate quantification of this compound in bulk drug and pharmaceutical formulations is critical for quality control. Several validated analytical methods are employed.
High-Performance Liquid Chromatography (RP-HPLC)
This is a widely used method for the simultaneous determination of Bromhexine HCl in multi-drug formulations.[15]
-
Objective: To quantify Bromhexine HCl in a pharmaceutical syrup.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm particle size)[15]
-
Mobile Phase: Methanol and a buffer solution (e.g., 0.5% triethylamine, pH adjusted to 3.5 with glacial acetic acid) in a 60:40 v/v ratio.[15]
-
Flow Rate: 1.5 mL/min[15]
-
Detection Wavelength: 276 nm[15]
-
Injection Volume: 10 µL
-
Temperature: Ambient
-
-
Methodology:
-
Standard Preparation: Prepare a standard stock solution by accurately weighing and dissolving Bromhexine HCl in the mobile phase to a known concentration (e.g., 400 µg/mL).[15]
-
Sample Preparation: Accurately transfer 1.0 mL of the cough syrup into a 10.0 mL volumetric flask. Dilute to volume with the mobile phase. Sonicate for 10 minutes to ensure complete dissolution and filter through a 0.45 µm filter.[15]
-
Analysis: Inject the standard and sample solutions into the chromatograph. The retention time for Bromhexine HCl is approximately 8.9 minutes under these conditions.[15]
-
Quantification: Compare the peak area of the Bromhexine HCl in the sample chromatogram with the peak area from the standard chromatogram to determine the concentration.
-
UV-Visible Spectrophotometry
A simple and economical method for the estimation of Bromhexine HCl in bulk and tablet dosage forms.[1]
-
Objective: To determine the concentration of Bromhexine HCl.
-
Instrumentation: UV-Visible double beam spectrophotometer.
-
Methodology:
-
Solvent: Methanol[1]
-
Standard Preparation: Prepare a stock solution of Bromhexine HCl in methanol. From this, prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the powdered tablet or bulk drug in methanol to achieve a concentration within the calibration range.
-
Analysis: Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which is approximately 248 nm.[1]
-
Quantification: Determine the concentration of the sample from the calibration curve plotted using the absorbance values of the standard solutions.
-
Potentiometric Titration
This is an official method described in pharmacopoeias like the British Pharmacopoeia (BP) and Indian Pharmacopoeia (IP) for the assay of Bromhexine HCl.[1]
-
Objective: To perform an assay of bulk Bromhexine HCl.
-
Instrumentation: Potentiometer with appropriate electrodes.
-
Reagents:
-
Ethanol (95%)
-
0.1 M Hydrochloric Acid
-
0.1 M Sodium Hydroxide (Titrant)
-
-
Methodology:
-
Accurately weigh about 0.3 g of Bromhexine HCl.
-
Dissolve the sample in 70 mL of ethanol (95%).
-
Add 1 mL of 0.1 M hydrochloric acid.
-
Titrate the solution with 0.1 M sodium hydroxide, determining the end-point potentiometrically.
-
Record the volume of titrant added between the two inflection points on the titration curve.
-
Calculation: 1 mL of 0.1 M sodium hydroxide is equivalent to 41.26 mg of C₁₄H₂₀Br₂N₂·HCl.[1]
-
Safety and Toxicology
Bromhexine is generally considered safe and well-tolerated. Common side effects are mild and may include gastrointestinal disturbances, headache, and dizziness.[16] Caution is advised for patients with a history of gastric ulceration, as mucolytics may disrupt the gastric mucosal barrier. Clearance of the drug may be reduced in patients with severe hepatic or renal impairment.
Conclusion
This compound is a well-established mucolytic agent with a robust profile. Its primary mechanism involves the depolymerization of mucopolysaccharides and enhancement of mucociliary clearance, leading to effective sputum expectoration. The recent discovery of its inhibitory action on the TMPRSS2 enzyme opens new avenues for its potential application in viral respiratory diseases. The analytical methods detailed herein, including HPLC, UV-Vis spectrophotometry, and potentiometric titration, provide reliable and validated means for its quality control in pharmaceutical settings. This guide serves as a foundational resource for professionals engaged in the research, development, and analysis of this compound.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. ijpbs.net [ijpbs.net]
- 3. This compound | C14H21Br2ClN2 | CID 5702220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. This compound or Bromhexine Hcl Raw Material, API CAS 611-75-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. drugfuture.com [drugfuture.com]
- 7. This compound | 611-75-6 [chemicalbook.com]
- 8. Bromhexine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. Bromhexine: Dosage, Uses, Side Effects and Interactions [medicoverhospitals.in]
- 11. Evaluating the efficacy and safety of this compound tablets in treating pediatric COVID-19: A protocol for meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Re-recognizing this compound: pharmaceutical properties and its possible role in treating pediatric COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Prophylaxis of COVID-19 for Medical Personnel: A Randomized Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. ajpamc.com [ajpamc.com]
- 16. clicks.co.za [clicks.co.za]
Methodological & Application
Application Notes and Protocols for Bromhexine Hydrochloride in Lung Organoid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromhexine Hydrochloride is a mucolytic agent clinically used to reduce the viscosity of mucus in the respiratory tract, thereby facilitating its clearance. Beyond its mucolytic properties, recent research has highlighted its role as a potent inhibitor of Transmembrane Serine Protease 2 (TMPRSS2). This enzyme is crucial for the entry of several respiratory viruses, including SARS-CoV-2, into host cells. Lung organoids, three-dimensional in vitro models that recapitulate the cellular complexity and architecture of the native lung, provide a physiologically relevant platform to investigate the dual mechanisms of this compound.
These application notes provide a comprehensive protocol for the utilization of this compound in lung organoid models to study its effects on mucin production, ciliary function, and as a TMPRSS2 inhibitor for antiviral research.
Mechanism of Action of this compound
This compound exerts its effects through two primary mechanisms of action in the respiratory system:
-
Mucolytic Action : It acts on the mucus-producing cells in the respiratory tract to break down the network of acid mucopolysaccharide fibers, resulting in less viscous mucus that is more easily expelled by ciliary action.[1][2] It also stimulates the secretion of a more serous, watery mucus.[1]
-
TMPRSS2 Inhibition : this compound inhibits the enzymatic activity of TMPRSS2, a cell surface protease expressed on lung epithelial cells.[3][4][5] TMPRSS2 is responsible for priming the spike (S) protein of certain viruses, a critical step for viral fusion with the host cell membrane.[3] By inhibiting TMPRSS2, Bromhexine can block the entry of these viruses into lung cells.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro studies. These values can be used as a reference for designing experiments in lung organoid models.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell/System | Value | Reference |
| IC50 (TMPRSS2 Inhibition) | Biochemical Assay | 0.75 µM | [2][3][5] |
| AC50 (Anti-SARS-CoV-2) | VeroE6 cells | 8.9 µM | [3] |
| Effective Concentration | Caco-2 cells (viral entry inhibition) | ~1 µM | [4] |
Table 2: Suggested Concentration Range for Lung Organoid Experiments
| Parameter | Suggested Starting Concentration | Suggested Range | Notes |
| TMPRSS2 Inhibition Studies | 1 µM | 0.1 - 10 µM | Based on IC50 and effective concentrations in other in vitro models. |
| Mucolytic/Ciliary Function Studies | 5 µM | 1 - 25 µM | Higher concentrations may be needed to observe phenotypic changes in mucus and cilia. |
| Cytotoxicity Assessment (CC50) | >50 µM | 10 - 100 µM (or higher) | It is crucial to determine the cytotoxicity profile in your specific lung organoid model. |
Experimental Protocols
Generation and Culture of Human Lung Organoids
This protocol is a generalized procedure for establishing and maintaining human lung organoids from adult lung tissue. Specific details may need to be optimized based on the tissue source and desired organoid type (e.g., airway or alveolar).
Materials:
-
Human lung tissue
-
DMEM/F-12 with HEPES
-
Penicillin-Streptomycin
-
Collagenase Type I
-
Dispase
-
DNase I
-
Fetal Bovine Serum (FBS)
-
Matrigel® (growth factor reduced)
-
Lung Organoid Medium (see Table 3 for composition)
-
24-well tissue culture plates
Table 3: Human Lung Organoid Expansion Medium
| Component | Final Concentration |
| Advanced DMEM/F12 | - |
| 1x GlutaMAX™ | - |
| 10 mM HEPES | - |
| 1x Penicillin-Streptomycin | - |
| 1x N-2 Supplement | - |
| 1x B-27 Supplement | - |
| 1.25 mM N-acetylcysteine | - |
| 100 ng/mL Noggin | - |
| 500 ng/mL R-spondin1 | - |
| 100 ng/mL FGF-10 | - |
| 10 µM Y-27632 (ROCK inhibitor) | Added for the first 2-3 days after passaging |
Procedure:
-
Tissue Digestion:
-
Mince fresh human lung tissue into small pieces (~1-2 mm³).
-
Incubate the tissue fragments in a digestion solution containing Collagenase Type I and Dispase in DMEM/F-12 for 1-2 hours at 37°C with gentle agitation.
-
Periodically triturate the tissue with a wide-bore pipette to aid dissociation.
-
Neutralize the digestion enzymes with DMEM/F-12 containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension to pellet the epithelial crypts.
-
-
Organoid Seeding:
-
Resuspend the cell pellet in a small volume of cold Lung Organoid Medium.
-
Mix the cell suspension with Matrigel® at a 1:2 ratio (cells:Matrigel®).
-
Plate 50 µL domes of the Matrigel®-cell mixture into the center of pre-warmed 24-well plates.
-
Incubate at 37°C for 15-20 minutes to allow the Matrigel® to solidify.
-
Gently add 500 µL of pre-warmed Lung Organoid Medium to each well.
-
-
Organoid Maintenance:
-
Culture the organoids at 37°C and 5% CO₂.
-
Change the medium every 2-3 days.
-
Organoids can be passaged every 7-14 days by mechanically disrupting them and re-plating in fresh Matrigel®.
-
Protocol for this compound Treatment
Materials:
-
Mature lung organoids (day 10-14 of culture)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water, and filter-sterilized)
-
Lung Organoid Medium
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Preparation of Treatment Media: Prepare serial dilutions of this compound in Lung Organoid Medium to achieve the desired final concentrations (refer to Table 2 for guidance). Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Treatment:
-
Aspirate the old medium from the organoid cultures.
-
Gently wash the organoids with 500 µL of pre-warmed PBS.
-
Aspirate the PBS and add 500 µL of the prepared treatment or control media to each well.
-
-
Incubation: Incubate the organoids for the desired duration (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the specific endpoint being measured. For TMPRSS2 inhibition, a shorter incubation may be sufficient, while for changes in mucus production, a longer period may be necessary.
Assessment of this compound Efficacy
This assay measures the enzymatic activity of TMPRSS2 on the surface of lung organoids.
Materials:
-
Treated and control lung organoids
-
Fluorogenic TMPRSS2 substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Fluorometer
Procedure:
-
Wash the organoids with PBS.
-
Add the fluorogenic substrate dissolved in assay buffer to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a fluorometer. A decrease in fluorescence in the Bromhexine-treated group compared to the control indicates inhibition of TMPRSS2 activity.
PAS staining detects glycoproteins, including mucins. This protocol is adapted for whole-mount staining of organoids.
Materials:
-
Treated and control lung organoids
-
4% Paraformaldehyde (PFA)
-
Periodic Acid Solution
-
Schiff Reagent
-
Mayer's Hematoxylin (for counterstaining)
-
Microscopy imaging system
Procedure:
-
Fix the organoids in 4% PFA for 30-60 minutes at room temperature.
-
Wash the organoids with PBS.
-
Incubate in Periodic Acid Solution for 5 minutes.
-
Rinse with distilled water.
-
Incubate in Schiff Reagent for 15 minutes.
-
Wash in lukewarm tap water for 5 minutes.
-
Counterstain with Mayer's Hematoxylin for 1 minute.
-
Wash with tap water.
-
Mount the organoids for imaging.
-
Acquire images and quantify the PAS-positive area (magenta color) relative to the total organoid area using image analysis software.
This requires a high-speed video microscopy setup.
Procedure:
-
Place the plate with live, treated organoids on the microscope stage maintained at 37°C.
-
Identify areas with motile cilia on the organoid surface.
-
Record high-speed videos (e.g., >100 frames per second).
-
Analyze the videos using specialized software (e.g., with Fourier transform analysis) to determine the ciliary beat frequency in Hertz (Hz).
It is essential to determine the concentration at which this compound may be toxic to the lung organoids.
Materials:
-
Treated and control lung organoids
-
Cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
After the treatment period, equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence. A decrease in luminescence indicates reduced cell viability.
Visualizations
Caption: Experimental workflow for assessing Bromhexine HCl in lung organoids.
Caption: Dual mechanism of action of this compound.
References
- 1. Periodic Acid-Schiff Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Possible use of the mucolytic drug, this compound, as a prophylactic agent against SARS-CoV-2 infection based on its action on the Transmembrane Serine Protease 2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantitative Analysis of Bromhexine Hydrochloride in Plasma
Introduction
Bromhexine Hydrochloride (BHH) is a mucolytic agent used to treat respiratory disorders associated with excessive or viscous mucus.[1][2] It is a synthetic derivative of the plant alkaloid vasicine.[1] Following oral administration, bromhexine is rapidly absorbed but undergoes significant first-pass metabolism in the liver, resulting in an oral bioavailability of about 20-27%.[2] Its active metabolite is ambroxol. Accurate quantification of bromhexine in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document outlines detailed protocols for the determination of this compound in plasma using various analytical techniques.
Analytical Methods Overview
Several chromatographic methods are employed for the quantification of bromhexine in biological matrices. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and, more prominently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the methods of choice due to their high sensitivity, specificity, and efficiency.[1][3][4]
General Experimental Workflow
The quantification of Bromhexine HCl from plasma samples typically follows a standardized workflow, beginning with sample preparation to isolate the analyte from the complex biological matrix, followed by chromatographic separation and detection.
References
High-performance liquid chromatography (HPLC) for Bromhexine analysis
These application notes provide detailed methodologies for the quantitative analysis of Bromhexine in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
Bromhexine hydrochloride is a mucolytic agent used in the treatment of respiratory disorders associated with excessive or viscous mucus.[1][2] It acts on the mucus at the formative stages within the glands, leading to the production of a thinner and less viscous secretion that is more easily cleared from the respiratory tract.[2] Accurate and reliable analytical methods are crucial for the quality control of Bromhexine in pharmaceutical products. HPLC is a widely used technique for this purpose due to its high specificity, sensitivity, and accuracy.[3][4]
This document outlines three distinct HPLC methods for the analysis of Bromhexine, often in combination with other active pharmaceutical ingredients (APIs) found in cough and cold formulations.
Method 1: Isocratic RP-HPLC for Bromhexine and Terbutaline
This method details the simultaneous estimation of Bromhexine and Terbutaline in tablet dosage forms using an isocratic reverse-phase HPLC system.[1]
Experimental Protocol
Chromatographic Conditions:
| Parameter | Condition |
| Column | ODS C8 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.05 M Phosphate Buffer (pH 3) : Acetonitrile (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 20 minutes |
Reagent Preparation:
-
0.05 M Phosphate Buffer (pH 3): Prepare a 0.05 M solution of a suitable phosphate salt and adjust the pH to 3 with phosphoric acid.
-
Mobile Phase: Mix the prepared phosphate buffer and acetonitrile in a 70:30 ratio. Filter through a 0.45 µm membrane filter and degas before use.[1]
Standard Solution Preparation:
-
Accurately weigh and dissolve Bromhexine HCl and Terbutaline standards in the mobile phase to obtain a known concentration (e.g., 25 µg/mL).[1]
Sample Preparation (Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Transfer a quantity of the powder equivalent to a specific dose of Bromhexine into a volumetric flask.
-
Add a suitable volume of mobile phase, sonicate to dissolve, and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Summary
| Analyte | Retention Time (min) |
| Terbutaline | 9.85 |
| Bromhexine | 15.50 |
The percentage label claim for a tablet formulation was found to be 99.35% for Bromhexine.[1]
Experimental Workflow
Caption: Workflow for Method 1: Bromhexine & Terbutaline Analysis.
Method 2: Isocratic RP-HPLC for Bromhexine, Terbutaline, and Guaiphenesin
This method is suitable for the simultaneous determination of this compound, Terbutaline Sulfate, and Guaiphenesin in cough syrup formulations.[5]
Experimental Protocol
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (250 x 4.6 mm, 5 µm) with pre-column |
| Mobile Phase | Methanol : Buffer (pH 3.5) (60:40 v/v) |
| Flow Rate | 1.5 mL/min |
| Detection | UV at 276 nm |
| Injection Volume | Not specified, typically 10-20 µL |
| Run Time | Less than 10 minutes |
Reagent Preparation:
-
Buffer (pH 3.5): Dissolve 0.6 g of disodium hydrogen phosphate and 0.4 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 3.5 with glacial acetic acid.[5]
-
Mobile Phase: Mix methanol and the prepared buffer in a 60:40 ratio. Filter and degas.
Standard Solution Preparation:
-
Prepare individual stock solutions of Bromhexine HCl (400 µg/mL), Terbutaline Sulfate (125 µg/mL), and Guaiphenesin (5000 µg/mL) in the mobile phase.
-
Create a combined standard solution by mixing appropriate volumes of the stock solutions.[5]
Sample Preparation (Cough Syrup):
-
Accurately measure 1.0 mL of the cough syrup and transfer it to a 10.0 mL volumetric flask.
-
Dilute to volume with the mobile phase.
-
Sonicate for 10 minutes and cool to room temperature.
-
Filter the solution through a 0.45 µm filter before injection.[5]
Data Summary
| Analyte | Retention Time (min) |
| Terbutaline Sulfate | 1.842 |
| Guaiphenesin | 3.016 |
| Bromhexine HCl | 8.956 |
System suitability tests showed a theoretical plate count of 5610 for Bromhexine HCl, and the correlation coefficient for linearity was 0.999.[5]
Experimental Workflow
Caption: Workflow for Method 2: Multi-component Syrup Analysis.
Method 3: Stability-Indicating Gradient RP-HPLC for Bromhexine and its Impurities
This method is designed for the determination of Bromhexine and its related impurities, making it suitable for stability studies.[6]
Experimental Protocol
Chromatographic Conditions:
| Parameter | Condition |
| Column | Boston Green ODS (250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.5% Triethylamine in water (pH 3.0 with Phosphoric Acid)B: Acetonitrile |
| Gradient Elution | 0-10 min: 10% B10-20 min: 10% B20-30 min: 80% B30-40 min: 80% B40.1-60 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
Standard and Sample Preparation:
-
Standard Solutions: Prepare stock solutions of this compound and its known impurities in the mobile phase.
-
Sample Solutions (Capsules): Dissolve the contents of the capsules in the mobile phase to achieve a target concentration, followed by filtration.[6]
-
Forced Degradation: To demonstrate specificity, samples are subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[6][7]
Data Summary
This method was validated according to ICH guidelines for specificity, linearity, accuracy, and robustness, demonstrating its suitability for quality control and stability testing of Bromhexine capsules.[6] The method effectively separates the main component from its degradation products.[6]
Logical Relationship of Stability Testing
Caption: Logical Flow of a Stability-Indicating Method Development.
References
- 1. A validated high performance liquid chromatographic method for estimation of bromhexine and terbutaline in bulk and tablet dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmatutor.org [pharmatutor.org]
- 5. ajpamc.com [ajpamc.com]
- 6. zjyj.org.cn [zjyj.org.cn]
- 7. A novel stability indicating RP-HPLC method development and validation for estimation of Phenylephrine hydrochloride and this compound in their tablet dosage form - ProQuest [proquest.com]
Spectrophotometric Determination of Bromhexine Hydrochloride in Solution: Application Notes and Protocols
Introduction
Bromhexine Hydrochloride (BHH) is a mucolytic agent widely used in the treatment of respiratory disorders. Accurate and reliable quantification of BHH in bulk drug and pharmaceutical formulations is crucial for ensuring its quality, safety, and efficacy. Spectrophotometry, particularly in the ultraviolet (UV) and visible regions, offers a simple, cost-effective, and rapid analytical approach for this purpose.[1][2] This document provides detailed application notes and protocols for the spectrophotometric determination of this compound in solution, intended for researchers, scientists, and drug development professionals. The methodologies described are based on various principles, including direct UV spectrophotometry and colorimetric methods involving derivatization or complexation.
I. Principle of Spectrophotometric Analysis
Spectrophotometry is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution.[3] For this compound, which contains a chromophoric group, its concentration in a solution can be determined by measuring its absorbance at a specific wavelength, typically its wavelength of maximum absorbance (λmax), and relating it to a calibration curve prepared from standard solutions of known concentrations.[3]
Several spectrophotometric methods have been developed for the determination of BHH, each with its own advantages in terms of sensitivity, selectivity, and applicability to different sample matrices. These include:
-
Direct UV-Visible Spectrophotometry: Measures the intrinsic absorbance of the BHH molecule in a suitable solvent.[3]
-
Derivative Spectrophotometry: Enhances the resolution of overlapping spectra and can be used for the simultaneous determination of BHH in the presence of other drugs.[4]
-
Colorimetric Methods: Involve the reaction of BHH with a chromogenic reagent to form a colored product, which is then measured in the visible region. This approach often increases the sensitivity and selectivity of the assay. Common colorimetric methods for BHH include:
-
Ion-Pair Complexation: BHH forms colored complexes with various dyes.[5][6][7][8]
-
Charge-Transfer Complexation: BHH interacts with an electron acceptor to form a colored complex.[5][8]
-
Oxidation-Reduction Reaction: BHH is oxidized by an oxidizing agent, resulting in a colored product.[5][7][8]
-
Diazotization and Coupling Reaction: The primary amino group in BHH is diazotized and then coupled with a suitable agent to form a colored azo dye.[9]
-
Schiff Base Formation: BHH reacts with an aldehyde to form a colored Schiff base.[10]
-
II. Experimental Protocols
A. Direct UV-Visible Spectrophotometry
This method is straightforward and relies on measuring the native absorbance of this compound.
1. Instrumentation:
-
UV-Visible Spectrophotometer (double beam recommended)
-
Matched quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
2. Reagents and Solutions:
-
Standard this compound Stock Solution (1000 µg/mL): Accurately weigh 100 mg of pure this compound and dissolve it in 100 mL of the chosen solvent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the solvent to obtain concentrations in the desired linear range (e.g., 2-14 µg/mL).[4]
3. Protocol:
-
Scan the spectrum of a standard solution of this compound (e.g., 10 µg/mL) in the UV region (e.g., 200-400 nm) against the solvent as a blank to determine the wavelength of maximum absorbance (λmax). The λmax is typically observed in the range of 250-270 nm.[2][3]
-
Measure the absorbance of each working standard solution at the determined λmax.
-
Construct a calibration curve by plotting the absorbance values versus the corresponding concentrations.
-
For Sample Analysis: Prepare the sample solution by dissolving a known amount of the pharmaceutical formulation in the solvent, filtering if necessary, and diluting to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution at the λmax.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
B. Colorimetric Method: Ion-Pair Complexation with Bromothymol Blue (BTB)
This method involves the formation of a colored ion-pair complex between this compound and an acidic dye.
1. Instrumentation:
-
Visible Spectrophotometer
-
Matched glass or quartz cuvettes (1 cm path length)
-
Separatory funnels (125 mL)
-
pH meter
-
Volumetric flasks and pipettes
-
Analytical balance
2. Reagents and Solutions:
-
Chloroform
-
Bromothymol Blue (BTB) Solution (0.025%): Prepare by dissolving 25 mg of BTB in a suitable solvent.
-
Buffer Solution (pH 2.8): Prepare a suitable acidic buffer.[8]
-
Standard this compound Stock Solution (100 µg/mL): Prepare as described in the UV method, using distilled water as the solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with distilled water.
3. Protocol:
-
Into a series of 125 mL separatory funnels, pipette different aliquots of the standard this compound solution.
-
To each funnel, add 5 mL of the buffer solution (pH 2.8) and 5 mL of the BTB solution.[5][8]
-
Adjust the total volume of the aqueous phase to 20 mL with distilled water.
-
Add 10 mL of chloroform to each funnel and shake for 2 minutes.[5]
-
Allow the two layers to separate for 5 minutes.
-
Collect the organic (chloroform) layer and measure its absorbance at the λmax of the complex (around 415 nm) against a reagent blank prepared in the same manner without the drug.[5][7]
-
Construct a calibration curve of absorbance versus concentration.
-
For Sample Analysis: Prepare the sample solution in distilled water, and follow the same procedure for complexation and extraction. Determine the concentration from the calibration curve.
C. Colorimetric Method: Diazotization and Coupling with Phloroglucinol
This method is based on the diazotization of the primary amino group of BHH followed by coupling with phloroglucinol to form a colored azo dye.
1. Instrumentation:
-
Visible Spectrophotometer
-
Matched glass or quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
2. Reagents and Solutions:
-
Hydrochloric Acid (1 N)
-
Sodium Nitrite Solution (e.g., 0.1% or 10000 µg/mL) [9]
-
Sulphamic Acid Solution (e.g., 3% or 30000 µg/mL) [9]
-
Phloroglucinol Solution (e.g., 0.1% or 1000 µg/mL)
-
Sodium Hydroxide Solution (1 M)
-
Standard this compound Stock Solution (100 µg/mL): Prepare in distilled water.
-
Working Standard Solutions: Prepare by diluting the stock solution to obtain concentrations in the linear range (e.g., 0.25-15 µg/mL).
3. Protocol:
-
Pipette 1.0 mL of each standard BHH solution into a series of 20 mL volumetric flasks.
-
Add 2.0 mL of 1 N HCl solution and 1.0 mL of sodium nitrite solution.
-
Allow the reaction to proceed for 1 minute.
-
Add 1.0 mL of sulphamic acid solution and shake occasionally for 1 minute to remove excess nitrite.
-
Add 1.0 mL of phloroglucinol solution and 3.0 mL of 1.0 M sodium hydroxide solution.
-
Dilute to the mark with distilled water and mix well.
-
Measure the absorbance of the resulting yellow-colored solution at its λmax (around 405 nm) against a reagent blank.
-
Construct a calibration curve and determine the concentration of the unknown sample as previously described.
III. Data Presentation
The quantitative data from various spectrophotometric methods for the determination of this compound are summarized in the tables below for easy comparison.
Table 1: UV-Visible Spectrophotometric Methods
| Method | Solvent | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference(s) |
| Direct UV Spectrophotometry | Methanol | 250-270 | - | - | [2] |
| Direct UV Spectrophotometry | Ethanol | - | 2-14 | 0.9991 | [4] |
| Third Order Derivative | Ethanol | 220 | 2-14 | 0.9991 | [4] |
Table 2: Colorimetric Methods
| Method | Reagent(s) | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Sandell's Sensitivity (µg·cm⁻²) | LOD (µg/mL) | LOQ (µg/mL) | Reference(s) |
| Ion-Pair Complexation (Method A) | Tropaeolin oo (TP oo) | 420 | 2.0-10 | - | - | - | - | [6] |
| Ion-Pair Complexation (Method B) | Naphthalene blue 12BR (NB 12BR) | 620 | 5.0-25 | - | - | - | - | [6] |
| Ion-Pair Complexation (Method C) | Azocarmine G (ACG) | 540 | 5.0-25 | - | - | - | - | [6] |
| Ion-Pair Complexation with Dyes | BTB, BPB, BCG | ~415 | - | - | - | - | - | [5][7][8] |
| Charge-Transfer Complexation | Iodine | 366 | - | - | - | - | - | [5][8] |
| Oxidation | Alkaline KMnO₄ | 610 | - | - | - | - | - | [5][7][8] |
| Diazotization and Coupling | Phloroglucinol | 405 | 0.25-15 | 2.7 x 10⁴ | 0.01517 | 0.087 | 0.293 | |
| Schiff Base Formation | p-nitrobenzaldehyde (PNBZ) | 410 | 5-25 | 2.01561 x 10⁴ | 0.01866 | 0.1851 | 0.6165 | [10] |
IV. Method Validation
To ensure the reliability and accuracy of the results, any spectrophotometric method used for the determination of this compound should be properly validated according to the International Conference on Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[3]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.[3]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).[3]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
V. Visualizations
Caption: General workflow for the spectrophotometric determination of this compound.
Caption: Classification of spectrophotometric methods for Bromhexine HCl analysis.
References
- 1. genspark.ai [genspark.ai]
- 2. pharmatutor.org [pharmatutor.org]
- 3. omicsonline.org [omicsonline.org]
- 4. jocpr.com [jocpr.com]
- 5. scispace.com [scispace.com]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. itmedicalteam.pl [itmedicalteam.pl]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Bromhexine Hydrochloride Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromhexine hydrochloride is a mucolytic agent widely used to treat respiratory disorders. Recent research has repurposed it as a potent inhibitor of the transmembrane protease serine 2 (TMPRSS2), a key enzyme involved in the entry of certain viruses into host cells.[1] While its primary clinical applications are not related to cancer, understanding its cytotoxic potential is crucial for comprehensive toxicological profiling and exploring any potential off-target effects or novel therapeutic applications.
This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using common cell-based assays. It includes methodologies for determining cell viability, membrane integrity, and apoptosis induction.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 value for this compound. Further research is required to establish a comprehensive cytotoxic profile across a broader range of cell lines.
| Cell Line | Assay Duration | IC50 (µM) | Reference |
| Caco-2 | 48 hours | 76.52 | In Vitro Inhibition of SARS-CoV-2 Infection by this compound |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound
-
Target cell lines (e.g., A549, HeLa, MCF-7, HepG2)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
MTT solvent (e.g., 0.04 M HCl in isopropanol, or DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the untreated control.
-
Plot a dose-response curve and determine the IC50 value.
-
Cell Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage.
Materials:
-
This compound
-
Target cell lines
-
Complete cell culture medium
-
LDH cytotoxicity detection kit
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a background control (medium only).
-
-
Supernatant Collection:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
This compound
-
Target cell lines
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
-
Cell Harvesting and Washing:
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Visualization of Workflows and Pathways
Experimental Workflow for Cytotoxicity Testing
Caption: General experimental workflow for assessing this compound cytotoxicity.
General Apoptotic Signaling Pathways
The precise signaling pathways involved in this compound-induced cytotoxicity are not yet fully elucidated. However, drug-induced apoptosis typically proceeds through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.
Caption: Overview of the intrinsic and extrinsic apoptosis signaling pathways.
Potential Involvement of MAPK and PI3K/Akt Pathways
Mitogen-activated protein kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways are central regulators of cell survival and proliferation. Their inhibition can lead to apoptosis. While direct evidence for this compound's effect on these pathways in the context of cytotoxicity is limited, they represent plausible targets for investigation.
References
Application Notes and Protocols: In Vitro Assay for Measuring TMPRSS2 Inhibition by Bromhexine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transmembrane Protease, Serine 2 (TMPRSS2) is a cell surface protein that plays a critical role in the proteolytic processing of various proteins, including the spike proteins of certain viruses, thereby facilitating viral entry into host cells.[1][2] This has positioned TMPRSS2 as a significant therapeutic target for viral infections. Bromhexine Hydrochloride, a mucolytic agent, has been investigated as a potential inhibitor of TMPRSS2.[2][3][4][5][6][7] These application notes provide a detailed protocol for an in vitro fluorogenic assay to measure the inhibition of TMPRSS2 by this compound, summarize the current, albeit conflicting, quantitative data, and visualize the relevant biological pathways and experimental workflows.
Signaling Pathway of TMPRSS2 in Viral Entry
TMPRSS2 is a type II transmembrane serine protease expressed in various tissues, including the lung and prostate epithelium.[8] Its expression is regulated by androgens, linking it to hormone-responsive tissues.[9] In the context of viral infection, such as with SARS-CoV-2, TMPRSS2 is crucial for priming the viral spike (S) protein. This priming step involves the cleavage of the S protein at the S1/S2 and S2' sites, which is a prerequisite for the fusion of the viral and cellular membranes and subsequent entry of the virus into the host cell.[1][9] Inhibition of TMPRSS2 activity is therefore a promising strategy to block viral entry.
Caption: TMPRSS2-mediated viral entry and its inhibition by this compound.
Quantitative Data Summary
There is conflicting evidence in the literature regarding the efficacy of this compound as a direct inhibitor of TMPRSS2. One study reported a half-maximal inhibitory concentration (IC50) of 0.75 µM.[5][10] However, other significant research indicates no direct inhibition of TMPRSS2 by this compound in their in vitro assays.[3][11][12] This discrepancy may be attributable to the use of different recombinant TMPRSS2 constructs in the respective studies; one construct included the full extracellular domain, while the other lacked the LDLRA domain.[3][11][12] For comparison, the IC50 values for other known TMPRSS2 inhibitors are also presented.
| Compound | Target | Assay Type | Reported IC50 | Reference |
| This compound | TMPRSS2 | Biochemical Screen | 0.75 µM | [5] |
| This compound | TMPRSS2 | Fluorogenic Assay | No Inhibition Detected | [3][11][12] |
| Camostat mesylate | TMPRSS2 | Fluorogenic Assay | 6.2 nM | [3][11] |
| Nafamostat | TMPRSS2 | Fluorogenic Assay | 0.27 nM | [3][11] |
| Gabexate | TMPRSS2 | Fluorogenic Assay | 130 nM | [3][11] |
Experimental Protocols
Fluorogenic In Vitro Assay for TMPRSS2 Inhibition
This protocol outlines a method to assess the inhibitory activity of this compound against recombinant human TMPRSS2 using a fluorogenic peptide substrate.
Materials and Reagents:
-
Recombinant Human TMPRSS2 (e.g., CUSAbio, aa 106-492)[4][13]
-
Fluorogenic Peptide Substrate: Boc-Gln-Ala-Arg-AMC (Bachem, Cat. No. I-1550)[4][13]
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Tween-20[4][14]
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Positive Control Inhibitor (e.g., Camostat mesylate)
-
Fluorescent microplate reader with excitation at ~340-383 nm and emission at ~440-455 nm[14][15][16]
Experimental Workflow:
Caption: High-level workflow for the TMPRSS2 inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare the Assay Buffer and store it at 4°C.
-
Reconstitute the recombinant TMPRSS2 in an appropriate buffer (e.g., 50% glycerol) and store at -80°C in single-use aliquots to avoid freeze-thaw cycles.[14][16] On the day of the experiment, dilute the TMPRSS2 enzyme to the desired working concentration (e.g., 1 µM) in cold Assay Buffer.[11][15]
-
Prepare a stock solution of the Boc-Gln-Ala-Arg-AMC substrate in DMSO. Further dilute it in Assay Buffer to the final working concentration (e.g., 10 µM, which is near the Km of 33 µM).[4]
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution series of this compound at the desired concentrations.
-
Prepare a stock solution of the positive control inhibitor (e.g., Camostat mesylate) in DMSO and create a serial dilution series.
-
-
Assay Procedure (384-well format):
-
Dispense a small volume (e.g., 62.5 nL) of the serially diluted this compound, positive control, or DMSO (vehicle control) into the wells of a black 384-well plate.[11][12]
-
Add the diluted TMPRSS2 enzyme solution to each well (except for 'no enzyme' controls) to a final volume that will accommodate the substrate addition (e.g., bring the volume up to a certain point before substrate addition).
-
To initiate the enzymatic reaction, add the diluted fluorogenic substrate to all wells, bringing the total reaction volume to 25 µL.[11][12]
-
Incubate the plate at room temperature for 60 minutes, protected from light.[15]
-
-
Fluorescence Detection:
-
Data Analysis:
-
Subtract the background fluorescence from the 'no enzyme' control wells.
-
Normalize the data with the vehicle control (DMSO) representing 0% inhibition and a high concentration of the positive control inhibitor representing 100% inhibition.
-
Plot the normalized data as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Logical Relationship Diagram
The interpretation of results from the in vitro TMPRSS2 inhibition assay for this compound depends on several factors, primarily the observed inhibitory activity and its comparison with known inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. mds.marshall.edu [mds.marshall.edu]
- 3. biorxiv.org [biorxiv.org]
- 4. A Suite of TMPRSS2 Assays for Screening Drug Repurposing Candidates as Potential Treatments of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing the mucolytic cough suppressant and TMPRSS2 protease inhibitor bromhexine for the prevention and management of SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. This compound Prophylaxis of COVID-19 for Medical Personnel: A Randomized Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 14. A Suite of TMPRSS2 Assays for Screening Drug Repurposing Candidates as Potential Treatments of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: Utilizing Bromhexine Hydrochloride for in vitro Mucus Secretion Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bromhexine hydrochloride is a widely recognized mucolytic agent utilized in the treatment of respiratory disorders associated with excessive or viscous mucus.[1] Its mechanism of action involves the depolymerization of mucopolysaccharide fibers, stimulation of serous gland secretion, and enhancement of mucociliary clearance.[2][3] These properties make Bromhexine a valuable tool for in vitro studies aimed at understanding the cellular and molecular mechanisms of mucus secretion and for the preclinical evaluation of novel mucoactive compounds.
This document provides detailed application notes and experimental protocols for studying the effects of this compound on mucus secretion in relevant human airway epithelial cell lines.
Recommended Cell Lines for Mucus Secretion Studies
The selection of an appropriate cell line is critical for obtaining physiologically relevant data. The following human airway epithelial cell lines are recommended for studying mucus secretion due to their ability to express and secrete key mucins, such as MUC5AC and MUC5B.
| Cell Line | Origin | Key Characteristics Relevant to Mucus Secretion |
| NCI-H292 | Human lung mucoepidermoid carcinoma | Expresses MUC5AC and can be stimulated to increase mucin production.[4][5] Widely used as a model for studying the regulation of MUC5AC gene expression. |
| A549 | Human lung adenocarcinoma | Expresses MUC5AC and MUC5B mRNA and secretes MUC5AC mucins.[6] Useful for studying pathways involved in mucin synthesis, such as the EGF receptor (EGFR) and ERK pathways. |
| Calu-3 | Human bronchial adenocarcinoma | Forms polarized monolayers with tight junctions and secretes mucus, mimicking the airway epithelium.[7][8] Expresses MUC5AC and is a good model for studying both mucin secretion and epithelial barrier function. |
Experimental Protocols
General Cell Culture and Maintenance
Protocol 1: Culturing NCI-H292, A549, and Calu-3 Cells
-
Media Preparation:
-
NCI-H292 & A549: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Calu-3: Dulbecco's Modified Eagle Medium/F-12 (DMEM/F-12) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Culturing Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells upon reaching 80-90% confluency. Use 0.25% trypsin-EDTA to detach cells.
This compound Treatment
Protocol 2: Treatment of Airway Epithelial Cells with this compound
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (DMSO). Store aliquots at -20°C.
-
Cell Seeding: Seed NCI-H292, A549, or Calu-3 cells in appropriate culture vessels (e.g., 24-well or 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Treatment:
-
Aspirate the culture medium and wash the cells once with sterile Phosphate Buffered Saline (PBS).
-
Add fresh serum-free medium containing the desired final concentrations of this compound. A dose-response study is recommended (e.g., 1, 10, 50, 100 µM).
-
Include a vehicle control group treated with an equivalent concentration of DMSO.
-
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours).
-
Sample Collection: After incubation, collect the cell culture supernatant for secreted mucin analysis and lyse the cells for intracellular mucin or gene expression analysis.
Quantification of Mucin Secretion
Enzyme-Linked Immunosorbent Assay (ELISA) for Mucin Quantification
ELISA is a sensitive method for quantifying the amount of specific mucins (e.g., MUC5AC) secreted into the cell culture supernatant.
Protocol 3: MUC5AC ELISA
-
Coating: Coat a 96-well microplate with a capture antibody specific for MUC5AC overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add diluted cell culture supernatants and MUC5AC standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for MUC5AC. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
-
Reaction Termination and Reading: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the MUC5AC standards and calculate the concentration of MUC5AC in the samples.
Periodic Acid-Schiff (PAS) Staining for Mucin Visualization
PAS staining is a histological technique used to visualize glycoproteins, including mucins, within cultured cells. It provides a qualitative or semi-quantitative assessment of intracellular mucin content.
Protocol 4: PAS Staining of Cultured Cells
-
Cell Preparation: Culture cells on sterile glass coverslips in a multi-well plate and treat with this compound as described in Protocol 2.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Periodic Acid Oxidation: Wash with distilled water and incubate with 0.5% periodic acid solution for 5-10 minutes.
-
Schiff Reagent: Rinse with distilled water and incubate with Schiff's reagent for 15-30 minutes in the dark.
-
Washing: Wash thoroughly with lukewarm tap water for 5-10 minutes to develop the color.
-
Counterstaining: Counterstain the nuclei with hematoxylin for 1-2 minutes.
-
Dehydration and Mounting: Dehydrate the cells through a graded series of ethanol, clear with xylene, and mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells under a light microscope. Mucin-containing granules will appear magenta. The intensity of the staining can be semi-quantitatively analyzed using image analysis software. For enhanced specificity for mucin, a diastase digestion step can be included before PAS staining to remove glycogen.[9]
Signaling Pathways and Experimental Workflows
General Signaling Pathway for Mucin Production
While the specific intracellular signaling pathways directly modulated by Bromhexine in airway epithelial cells are not fully elucidated in the available literature, mucin (specifically MUC5AC) production is known to be regulated by several key pathways, including the Epidermal Growth Factor Receptor (EGFR) signaling cascade.[10]
Figure 1. Simplified EGFR signaling pathway for MUC5AC production.
Experimental Workflow for Studying Bromhexine's Effects
The following workflow outlines the key steps for investigating the impact of this compound on mucus secretion in cell lines.
Figure 2. Experimental workflow for Bromhexine studies.
Data Presentation
While specific quantitative data on the in vitro effects of Bromhexine from peer-reviewed literature is limited, the following tables provide a template for presenting hypothetical data obtained from the described experiments.
Table 1: Effect of this compound on MUC5AC Secretion (ELISA)
| Treatment Group | MUC5AC Concentration (ng/mL) | % Change from Control |
| Vehicle Control (DMSO) | [Value ± SD] | 0% |
| Bromhexine (1 µM) | [Value ± SD] | [Calculate %] |
| Bromhexine (10 µM) | [Value ± SD] | [Calculate %] |
| Bromhexine (50 µM) | [Value ± SD] | [Calculate %] |
| Bromhexine (100 µM) | [Value ± SD] | [Calculate %] |
Table 2: Effect of this compound on Mucin Gene Expression (RT-qPCR)
| Treatment Group | MUC5AC Relative Gene Expression (Fold Change) | MUC5B Relative Gene Expression (Fold Change) |
| Vehicle Control (DMSO) | 1.0 | 1.0 |
| Bromhexine (10 µM) | [Value ± SD] | [Value ± SD] |
| Bromhexine (50 µM) | [Value ± SD] | [Value ± SD] |
Table 3: Semi-Quantitative Analysis of Intracellular Mucin (PAS Staining)
| Treatment Group | PAS Staining Intensity (Arbitrary Units) | % of PAS-Positive Cells |
| Vehicle Control (DMSO) | [Value ± SD] | [Value ± SD] |
| Bromhexine (50 µM) | [Value ± SD] | [Value ± SD] |
Conclusion
The protocols and guidelines presented here provide a robust framework for investigating the effects of this compound on mucus secretion in well-established human airway epithelial cell lines. By employing these methods, researchers can gain valuable insights into the mechanisms of mucolytic agents and advance the development of novel therapeutics for respiratory diseases characterized by mucus hypersecretion. Further research is warranted to elucidate the precise intracellular signaling pathways through which Bromhexine exerts its effects in these in vitro models.
References
- 1. Enhancement of Mucus Production in Eukaryotic Cells and Quantification of Adherent Mucus by ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A reappraisal of the mucoactive activity and clinical efficacy of bromhexine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrin β1 subunit regulates cellular and secreted MUC5AC and MUC5B production in NCI-H292 human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mucins MUC5AC and MUC5B Are Variably Packaged in the Same and in Separate Secretory Granules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neutrophil elastase causes MUC5AC mucin synthesis via EGF receptor, ERK and NF-kB pathways in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calu-3: a human airway epithelial cell line that shows cAMP-dependent Cl- secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glycogen depletion can increase the specificity of mucin detection in airway tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application of Bromhexine Hydrochloride in Animal Models of Chronic Bronchitis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromhexine hydrochloride, a derivative of the alkaloid vasicine from the Adhatoda vasica plant, is a widely utilized mucolytic agent for treating respiratory conditions characterized by excessive or viscous mucus. Its primary active metabolite, ambroxel, is responsible for many of its pharmacological effects. In the context of chronic bronchitis, a condition involving persistent inflammation and mucus hypersecretion in the airways, bromhexine has been investigated for its therapeutic potential. This document provides detailed application notes and protocols for studying the efficacy of this compound in established animal models of chronic bronchitis, focusing on its anti-inflammatory and mucoregulatory effects. The data presented is primarily derived from studies on its active metabolite, ambroxol, which serves as a strong surrogate for understanding the mechanisms of bromhexine.
Data Presentation: Efficacy of Bromhexine's Metabolite (Ambroxol)
The following tables summarize the quantitative effects of ambroxol, the active metabolite of bromhexine, in various animal models of chronic bronchitis and related airway inflammation.
Table 1: Effect of Ambroxol on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF) of LPS-Induced Inflamed Mice
| Treatment Group | Total Cells (x10⁵/mL) | Macrophages (x10⁵/mL) | Neutrophils (x10⁵/mL) | Lymphocytes (x10⁵/mL) |
| Control | 1.5 ± 0.3 | 1.3 ± 0.2 | 0.1 ± 0.05 | 0.1 ± 0.03 |
| LPS + Saline | 8.9 ± 1.2 | 3.2 ± 0.5** | 5.1 ± 0.8 | 0.6 ± 0.1 |
| LPS + Ambroxol (1.875 mg/ml, i.h.) | 6.5 ± 0.9 | 2.8 ± 0.4 | 3.2 ± 0.5 | 0.5 ± 0.1 |
| LPS + Ambroxol (3.75 mg/ml, i.h.) | 4.8 ± 0.7 | 2.5 ± 0.3 | 1.9 ± 0.3** | 0.4 ± 0.08 |
| LPS + Ambroxol (7.5 mg/ml, i.h.) | 3.2 ± 0.5 | 2.1 ± 0.2 | 0.8 ± 0.1 | 0.3 ± 0.05 |
| LPS + Dexamethasone (0.5 mg/kg, i.p.) | 2.8 ± 0.4 | 1.9 ± 0.3 | 0.6 ± 0.1 | 0.3 ± 0.06 |
*Data derived from a study on ambroxol in a lipopolysaccharide (LPS)-induced airway inflammation model in mice, which mimics key features of chronic bronchitis exacerbations.[1][2] i.h. = inhalation; i.p. = intraperitoneal. Significance vs. LPS + Saline: *p<0.05, **p<0.01, **p<0.001.
Table 2: Effect of Ambroxol on Pro-Inflammatory Cytokine mRNA Expression in Lung Tissue of LPS-Induced Inflamed Mice
| Treatment Group | TNF-α (relative expression) | IL-1β (relative expression) | CCL-2 (relative expression) | KC (relative expression) |
| Control | 1.0 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| LPS + Saline | 7.8 ± 1.1 | 6.5 ± 0.9 | 8.2 ± 1.3 | 9.5 ± 1.5 |
| LPS + Ambroxol (7.5 mg/ml, i.h.) | 3.1 ± 0.5 | 2.8 ± 0.4 | 3.5 ± 0.6 | 4.1 ± 0.7 |
*Data for ambroxol in an LPS-induced airway inflammation model.[1][2] Significance vs. Control: ***p<0.001. Significance vs. LPS + Saline: *p<0.01.
Table 3: Effect of Ambroxol on Mucus Production in LPS-Induced Inflamed Mice
| Treatment Group | MUC5AC mRNA (relative expression) | Glycosaminoglycans in BALF (µg/mL) |
| Control | 1.0 ± 0.1 | 25.6 ± 4.2 |
| LPS + Saline | 5.2 ± 0.7 | 89.4 ± 11.3 |
| LPS + Ambroxol (3.75 mg/ml, i.h.) | 2.8 ± 0.4 | 55.1 ± 7.8 |
| LPS + Ambroxol (7.5 mg/ml, i.h.) | 1.9 ± 0.3 | 42.3 ± 6.1 |
*Data for ambroxol in an LPS-induced airway inflammation model.[1][2] Significance vs. Control: ***p<0.001. Significance vs. LPS + Saline: **p<0.01, **p<0.001.
Table 4: Effect of Ambroxol on Lung Function in SO₂-Induced Bronchitic Rats
| Treatment Group | Airway Resistance (Pa·mL⁻¹·s) | Specific Work of Breathing (mJ·mL⁻¹) |
| Control (SO₂ exposed) | 81.2 ± 11.4 | 0.35 ± 0.029 |
| Ambroxol (25 mg/kg, oral) | 53.6 ± 7.0 | 0.26 ± 0.02 |
*Data from a study on ambroxol in a sulfur dioxide (SO₂)-induced bronchitis model in rats.[3] Significance vs. Control: p<0.05.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Animal Models of Chronic Bronchitis
a) Lipopolysaccharide (LPS)-Induced Airway Inflammation (Mouse Model) This model is effective for studying acute exacerbations of chronic bronchitis.
-
Animals: C57BL/6 mice (male, 6-8 weeks old).
-
Procedure:
-
Anesthetize mice with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).
-
Intratracheally instill LPS (from E. coli) at a dose of 10-50 µg in 50 µL of sterile saline.
-
Control animals receive 50 µL of sterile saline.
-
Administer this compound or vehicle control via the desired route (e.g., oral gavage, inhalation) at selected time points before or after LPS challenge.
-
Euthanize animals at a predetermined time point (e.g., 24 hours post-LPS) for sample collection.
-
b) Cigarette Smoke (CS)-Induced Chronic Bronchitis (Mouse Model) This is a widely accepted model for mimicking human COPD.
-
Animals: A/J or C57BL/6 mice.
-
Procedure:
-
Expose mice to mainstream cigarette smoke from a standard number of cigarettes (e.g., 4-6 per day) in a whole-body or nose-only exposure chamber.
-
Exposure is typically conducted 5 days a week for a period of 3 to 6 months to establish chronic inflammation and airway remodeling.
-
Control animals are exposed to filtered air under identical conditions.
-
Administer this compound or vehicle daily throughout the exposure period or as a therapeutic intervention after the establishment of the disease phenotype.
-
Monitor animals for changes in weight and respiratory symptoms.
-
At the end of the study period, collect samples for analysis.
-
c) Sulfur Dioxide (SO₂)-Induced Chronic Bronchitis (Rat Model) This model effectively induces key features of chronic bronchitis, including mucus hypersecretion.[4][5]
-
Animals: Sprague-Dawley rats.
-
Procedure:
-
Expose rats to SO₂ gas (e.g., 20 ppm for long-term exposure) in a specialized inhalation chamber for several hours daily, 5 days a week, for a duration of 3 to 12 weeks.[4][6]
-
Control rats are exposed to filtered air.
-
Administer this compound or vehicle control for a specified period during the SO₂ exposure.
-
Following the exposure period, perform lung function tests and collect tissues for analysis.
-
Bronchoalveolar Lavage (BAL) and Fluid Analysis
-
Procedure:
-
Euthanize the animal via an approved method.
-
Expose the trachea through a midline incision in the neck.
-
Cannulate the trachea with an appropriate gauge catheter.
-
Perform lavage by instilling and gently aspirating a fixed volume of sterile, cold PBS or saline (e.g., 3 x 0.5 mL for mice).
-
Pool the recovered BAL fluid (BALF) on ice.
-
-
Analysis:
-
Total and Differential Cell Counts: Centrifuge the BALF to pellet the cells. Resuspend the cell pellet and perform a total cell count using a hemocytometer. Prepare cytospin slides and stain with Diff-Quik or a similar stain to perform differential counts of macrophages, neutrophils, lymphocytes, and eosinophils.
-
Cytokine Analysis: Use the cell-free supernatant to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using commercially available ELISA kits.
-
Mucin Analysis: Quantify mucin levels (e.g., MUC5AC) in the supernatant using ELISA or determine total glycosaminoglycan content.
-
Lung Histopathology
-
Procedure:
-
After BAL, perfuse the lungs with PBS to remove blood.
-
Inflate and fix the lungs with 10% neutral buffered formalin or 4% paraformaldehyde at a constant pressure.
-
Embed the fixed lung tissue in paraffin and cut sections (4-5 µm).
-
-
Staining and Analysis:
-
Hematoxylin and Eosin (H&E) Staining: To assess overall lung morphology and inflammatory cell infiltration.
-
Periodic Acid-Schiff (PAS) Staining: To visualize and quantify mucus-producing goblet cells in the airways.
-
Immunohistochemistry (IHC): To detect specific markers, such as MUC5AC, or inflammatory cell markers.
-
-
Scoring:
-
Use a semi-quantitative scoring system to evaluate the severity of inflammation, including peribronchial and perivascular inflammatory cell infiltration, and epithelial damage. A common scale ranges from 0 (no inflammation) to 4 (severe inflammation).
-
Lung Function Measurement
-
Procedure:
-
Anesthetize the animal, tracheostomize, and connect to a ventilator (e.g., FlexiVent).
-
Measure respiratory mechanics, including airway resistance and lung compliance, in response to a methacholine challenge to assess airway hyperresponsiveness.
-
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for evaluating Bromhexine HCl in animal models.
Proposed Signaling Pathway of Action
The anti-inflammatory and mucoregulatory effects of bromhexine's active metabolite, ambroxol, in models of chronic bronchitis are suggested to be mediated, in part, through the inhibition of the Erk1/2 signaling pathway.
Caption: Proposed signaling pathway for Bromhexine HCl's effects in chronic bronchitis.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. Ambroxol inhalation ameliorates LPS-induced airway inflammation and mucus secretion through the extracellular signal-regulated kinase 1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacology of ambroxol--review and new results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of airway secretions in a model of sulfur dioxide induced chronic obstructive pulmonary disease (COPD) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell vs. noncell airway temporal response in rats exposed to sulfur dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Experimental model of chronic bronchitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Methodologies for Evaluating the Antiviral Efficacy of Bromhexine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bromhexine hydrochloride, a widely used mucolytic agent derived from the Adhatoda vasica plant, has been identified as a potential antiviral therapeutic.[1][2] Initially developed for respiratory conditions to thin mucus, its potential to inhibit viral entry and replication has garnered significant interest, particularly in the context of respiratory viruses like SARS-CoV-2 and influenza.[1][3] The primary proposed mechanism centers on the inhibition of Transmembrane Protease, Serine 2 (TMPRSS2), a host cell surface protease essential for the activation of viral spike proteins, which facilitates viral entry into cells.[2][3][4][5] This document provides detailed protocols for key in vitro assays to assess the antiviral efficacy of Bromhexine and summarizes the quantitative data from relevant studies.
Proposed Mechanism of Action: Inhibition of TMPRSS2 For many respiratory viruses, including SARS-CoV-2 and influenza A and B, entry into host cells is a multi-step process.[2][3] The viral surface glycoproteins (e.g., the Spike protein in SARS-CoV-2 or Hemagglutinin in influenza) bind to host cell receptors (e.g., ACE2 for SARS-CoV-2).[2] Following receptor binding, the viral glycoprotein must be cleaved by a host protease to activate it for membrane fusion. TMPRSS2, expressed on the surface of respiratory epithelial cells, performs this crucial cleavage, enabling the virus to fuse with the host cell membrane and release its genetic material into the cytoplasm.[2][3]
Bromhexine is hypothesized to inhibit the enzymatic activity of TMPRSS2.[2][3][6] By blocking this protease, Bromhexine can prevent the activation of the viral spike protein, thereby inhibiting viral entry and subsequent replication.[2][4] However, it is important to note that while some studies report direct inhibition of TMPRSS2 by Bromhexine[6], others have found no such direct effect, suggesting the mechanism may be indirect or involve other cellular pathways like cathepsins.[7][8][9]
Caption: SARS-CoV-2 entry pathway and the proposed inhibitory action of Bromhexine on TMPRSS2.
Quantitative Data Summary
The following table summarizes key quantitative findings from in vitro studies assessing the efficacy of Bromhexine.
| Assay Type | Virus/Target | Cell Line | Key Finding | Reference(s) |
| Enzymatic Inhibition | TMPRSS2 Protease | N/A (Biochemical) | IC₅₀ = 0.75 µM | [6][10] |
| Enzymatic Inhibition | TMPRSS2 Protease | N/A (Biochemical) | No significant inhibition observed | [7][8][9] |
| Viral Entry Assay | VSV-eGFP-SARS-CoV-2-SΔ21 | Caco-2 | ~40% reduction in viral entry | [11] |
| Virus Yield Reduction | SARS-CoV-2 (Parental & P1) | Caco-2 | ~90% reduction in viral progeny (48h p.i.) | [11] |
| Virucidal Assay | SARS-CoV-2 | N/A (Cell-free) | No direct virucidal activity observed | [11] |
Experimental Protocols
Protocol 1: TMPRSS2 Enzymatic Inhibition Assay
This protocol describes a biochemical assay to directly measure the inhibitory effect of Bromhexine on recombinant TMPRSS2 protease activity using a fluorogenic substrate.
Workflow:
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. clinmedjournals.org [clinmedjournals.org]
- 3. ojs.ukscip.com [ojs.ukscip.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Evaluating the efficacy and safety of this compound tablets in treating pediatric COVID-19: A protocol for meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repurposing the mucolytic cough suppressant and TMPRSS2 protease inhibitor bromhexine for the prevention and management of SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Transmembrane Protease TMPRSS2 as a Therapeutic Target for COVID-19 Treatment [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. This compound Tablets for the Treatment of Moderate COVID‐19: An Open‐Label Randomized Controlled Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
A Researcher's Guide to Preparing Bromhexine Hydrochloride for In Vitro Experiments
Application Note and Protocol
For researchers and scientists in drug development, the accurate preparation of compound solutions is a critical first step for reliable and reproducible in vitro experimental results. This guide provides detailed application notes and a comprehensive protocol for the dissolution of Bromhexine Hydrochloride, a mucolytic agent that has garnered significant interest for its potential antiviral properties through the inhibition of Transmembrane Serine Protease 2 (TMPRSS2).[1][2][3]
Physicochemical Properties and Solubility
This compound is a white or off-white crystalline powder.[4] Its solubility is a key consideration for the preparation of stock solutions for cell-based assays and other in vitro studies. The compound is practically insoluble in water but shows solubility in organic solvents.[4][5][6][7] For consistent results, it is recommended to use fresh, anhydrous solvents, as the presence of moisture can reduce solubility.[5]
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Concentration (Approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 8.33 mg/mL[6] | ~20.19 mM | Use of fresh, moisture-free DMSO is recommended as it can be hygroscopic.[5] Gentle warming and sonication may be required.[6][8] |
| Ethanol (EtOH) | ≥ 2.44 mg/mL[6] | ~5.91 mM | Gentle warming and sonication may aid dissolution.[6] |
| Water | Insoluble[5][7] | - | The pH of a saturated aqueous solution is between 3.0 and 5.0.[4] |
Note: The molecular weight of this compound is 412.59 g/mol .
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for subsequent serial dilutions to achieve the desired final concentrations for in vitro experiments.
Materials:
-
This compound powder (MW: 412.59 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 412.59 g/mol = 4.1259 mg
-
-
-
Weighing:
-
Accurately weigh 4.13 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath or heat block for a few minutes, followed by vortexing, can be applied.[9] Sonication can also be used to aid dissolution.[6][8]
-
-
Sterilization (Optional but Recommended for Cell Culture):
-
For cell-based assays, it is crucial to ensure the sterility of the stock solution. Filter the prepared stock solution through a sterile 0.22 µm syringe filter into a new sterile tube. This step will remove any potential microbial contamination.
-
-
Storage:
Workflow for Preparing this compound Stock Solution
References
- 1. Bromhexine | C14H20Br2N2 | CID 2442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Prophylaxis of COVID-19 for Medical Personnel: A Randomized Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Possible use of the mucolytic drug, this compound, as a prophylactic agent against SARS-CoV-2 infection based on its action on the Transmembrane Serine Protease 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN109620799A - Stable this compound liquid preparation composition and preparation method thereof - Google Patents [patents.google.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. 溴己新 盐酸盐 ≥98.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 9. glpbio.com [glpbio.com]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with Bromhexine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromhexine Hydrochloride is a mucolytic agent widely used in the treatment of respiratory disorders characterized by excessive mucus production. Its primary mechanism of action involves the depolymerization of mucopolysaccharide fibers in mucus, making it less viscous and easier to clear from the respiratory tract. More recently, Bromhexine has garnered significant attention for its role as an inhibitor of the Transmembrane Serine Protease 2 (TMPRSS2).[1] TMPRSS2 is a crucial host cell factor for the entry of several respiratory viruses, including influenza virus and coronaviruses.[2][3]
Given that TMPRSS2 is expressed on various cells and its inhibition can modulate cellular processes, there is a growing interest in the potential immunomodulatory effects of this compound. Studies on TMPRSS2 knockout mice have suggested a potential role for this protease in regulating immune responses, with its absence leading to an altered cytokine and chemokine response.[4] This raises the possibility that Bromhexine, by inhibiting TMPRSS2, could influence the function of immune cells.
Flow cytometry is a powerful and high-throughput technology that allows for the multi-parametric analysis of single cells. It is an indispensable tool in immunology for identifying and quantifying different immune cell populations, assessing their activation status, and measuring their functional responses, such as cytokine production.[5] This document provides detailed application notes and protocols for the use of flow cytometry to analyze the potential immunomodulatory effects of this compound on human peripheral blood mononuclear cells (PBMCs).
Potential Immunomodulatory Effects of this compound
While direct studies on the immunomodulatory effects of Bromhexine using flow cytometry are limited, based on its mechanism as a TMPRSS2 inhibitor, we can hypothesize several potential effects on immune cells that can be investigated:
-
Alteration of Immune Cell Frequencies: Treatment with Bromhexine may lead to changes in the relative percentages of major immune cell subsets within PBMCs, such as T lymphocytes (CD4+ and CD8+), B lymphocytes, NK cells, and monocytes.
-
Modulation of T Cell Activation and Differentiation: Bromhexine could influence the expression of activation markers (e.g., CD25, CD69, HLA-DR) on T cells upon stimulation. It might also skew the differentiation of CD4+ helper T cells into different subsets (e.g., Th1, Th2, Th17) or affect the cytotoxic potential of CD8+ T cells.
-
Regulation of Cytokine Production: As suggested by studies on TMPRSS2 knockout mice, Bromhexine may modulate the production of pro-inflammatory and anti-inflammatory cytokines by various immune cells.[4] This can be assessed by intracellular cytokine staining for key cytokines such as IFN-γ, TNF-α, IL-2, IL-4, IL-6, and IL-10.
-
Impact on Monocyte and Macrophage Function: Monocytes and macrophages are key players in the innate immune response and are known to express TMPRSS2. Bromhexine could potentially alter their activation state and cytokine secretion profile.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the potential effects of this compound on immune cell populations as analyzed by flow cytometry. These tables are for illustrative purposes and the actual results may vary depending on the experimental conditions.
Table 1: Effect of this compound on the Frequency of Major Immune Cell Subsets in PBMCs
| Cell Population | Marker | Control (% of Live Cells) | Bromhexine (10 µM) (% of Live Cells) | Bromhexine (50 µM) (% of Live Cells) |
| T Lymphocytes | CD3+ | 65.2 ± 4.1 | 64.8 ± 3.9 | 65.5 ± 4.3 |
| Helper T Cells | CD3+CD4+ | 42.1 ± 3.5 | 41.9 ± 3.2 | 42.3 ± 3.8 |
| Cytotoxic T Cells | CD3+CD8+ | 23.1 ± 2.8 | 22.9 ± 2.5 | 23.2 ± 2.9 |
| B Lymphocytes | CD19+ | 10.5 ± 1.8 | 10.7 ± 1.9 | 10.4 ± 1.7 |
| NK Cells | CD3-CD56+ | 8.3 ± 1.5 | 8.5 ± 1.6 | 8.2 ± 1.4 |
| Monocytes | CD14+ | 15.1 ± 2.2 | 14.9 ± 2.1 | 15.3 ± 2.4 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on the Expression of Activation Markers on Stimulated T Cells
| T Cell Subset | Activation Marker | Control (% Positive) | Bromhexine (10 µM) (% Positive) | Bromhexine (50 µM) (% Positive) |
| CD4+ T Cells | CD25 | 35.8 ± 3.1 | 32.1 ± 2.9 | 28.5 ± 2.5** |
| CD4+ T Cells | CD69 | 48.2 ± 4.5 | 45.3 ± 4.1 | 41.7 ± 3.8 |
| CD8+ T Cells | CD25 | 28.4 ± 2.7 | 25.9 ± 2.4 | 22.1 ± 2.1** |
| CD8+ T Cells | CD69 | 55.1 ± 5.2 | 51.8 ± 4.9 | 47.3 ± 4.5* |
Data are represented as mean ± standard deviation from three independent experiments. Statistical significance is denoted as *p < 0.05 and **p < 0.01 compared to the control group.
Table 3: Effect of this compound on Intracellular Cytokine Production by Stimulated T Cells
| T Cell Subset | Cytokine | Control (% Positive) | Bromhexine (10 µM) (% Positive) | Bromhexine (50 µM) (% Positive) |
| CD4+ T Cells | IFN-γ (Th1) | 25.6 ± 2.8 | 21.3 ± 2.5 | 18.2 ± 2.1** |
| CD4+ T Cells | IL-4 (Th2) | 5.2 ± 0.9 | 5.5 ± 1.1 | 5.8 ± 1.2 |
| CD8+ T Cells | IFN-γ | 38.9 ± 3.9 | 33.1 ± 3.5 | 29.4 ± 3.1 |
| CD8+ T Cells | TNF-α | 45.3 ± 4.2 | 39.8 ± 3.8* | 35.1 ± 3.4 |
Data are represented as mean ± standard deviation from three independent experiments. Statistical significance is denoted as *p < 0.05 and **p < 0.01 compared to the control group.
Experimental Protocols
Preparation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.
Materials:
-
Human whole blood collected in heparinized tubes
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Ficoll-Paque™ PLUS or other density gradient medium
-
15 mL or 50 mL conical centrifuge tubes
-
Sterile Pasteur pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with PBS in a conical tube.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque™ PLUS, ensuring a sharp interface.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake turned off.
-
After centrifugation, carefully aspirate the upper layer of plasma and platelets.
-
Collect the buffy coat layer containing the PBMCs at the plasma-Ficoll interface using a sterile Pasteur pipette and transfer to a new conical tube.
-
Wash the collected PBMCs by adding PBS to a total volume of 10-15 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion or an automated cell counter.
In Vitro Treatment of PBMCs with this compound
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture plates (e.g., 96-well or 24-well)
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Adjust the PBMC concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Seed the cells into the wells of a cell culture plate.
-
Prepare working solutions of this compound in complete RPMI-1640 medium at the desired final concentrations (e.g., 10 µM, 50 µM). Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Add the Bromhexine or vehicle control to the respective wells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
Immunophenotyping of Immune Cell Subsets
This protocol describes the staining of cell surface markers for the identification of different immune cell populations.
Materials:
-
Bromhexine-treated and control PBMCs
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD56, CD14)
-
Fc receptor blocking solution (optional)
-
12 x 75 mm flow cytometry tubes
Procedure:
-
Harvest the treated and control cells from the culture plates and transfer to flow cytometry tubes.
-
Wash the cells with 2 mL of Flow Cytometry Staining Buffer and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant.
-
(Optional) Resuspend the cells in Fc receptor blocking solution and incubate for 10 minutes at room temperature to prevent non-specific antibody binding.
-
Add the predetermined optimal concentrations of the fluorochrome-conjugated antibodies to the cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 µL) for flow cytometry analysis.
Intracellular Cytokine Staining
This protocol is for the detection of intracellular cytokines following cell stimulation.[6][7][8]
Materials:
-
Bromhexine-treated and control PBMCs
-
Cell stimulation cocktail (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization solution
-
Permeabilization/Wash buffer
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-4)
Procedure:
-
After the initial treatment with Bromhexine, stimulate the cells with a cell stimulation cocktail for 4-6 hours in the presence of a protein transport inhibitor.[6]
-
Harvest and wash the cells as described in the immunophenotyping protocol.
-
Perform cell surface staining as described in Protocol 3.
-
After the final wash of the surface staining, resuspend the cells in a fixation buffer and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with Permeabilization/Wash buffer.
-
Resuspend the fixed and permeabilized cells in the Permeabilization/Wash buffer containing the fluorochrome-conjugated anti-cytokine antibodies.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization/Wash buffer.
-
Resuspend the cells in Flow Cytometry Staining Buffer for analysis.
Visualizations
Caption: Hypothetical signaling pathway of Bromhexine's immunomodulatory effect.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Exploring TMPRSS2 Drug Target to Combat Influenza and Coronavirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 5. A comprehensive multiparameter flow cytometry panel for immune profiling and functional studies of frozen tissue, bone marrow, and spleen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 7. Intracellular Cytokine Staining Protocol [anilocus.com]
- 8. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: Investigating the Effect of Bromhexine on Bacterial Biofilm Formation
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and non-biological surfaces. These complex structures provide a protected mode of growth that allows bacteria to survive in hostile environments and exhibit increased resistance to antimicrobial agents and the host immune system. Biofilm formation is a significant concern in clinical settings, contributing to persistent infections, and in industrial environments, where it can lead to biofouling and contamination.
The formation of biofilms is a multi-step process that includes initial attachment, microcolony formation, maturation, and dispersion. This process is regulated by complex signaling networks, including quorum sensing (QS), a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in a population-density-dependent manner. QS signaling molecules, such as N-acyl-homoserine lactones (AHLs) in Gram-negative bacteria, play a crucial role in regulating the production of virulence factors and the development of mature biofilms.[1][2][3]
Bromhexine is a mucolytic agent commonly used to treat respiratory disorders associated with excessive mucus production.[4][5] Its primary mechanism of action involves the depolymerization of mucopolysaccharide fibers in mucus, reducing its viscosity and facilitating its clearance from the respiratory tract.[4] Recent studies have suggested that bromhexine may also possess properties that could interfere with bacterial processes. One study indicated that bromhexine alone had a positive effect on preventing the formation of Pseudomonas aeruginosa and Escherichia coli biofilms.[6] This suggests a potential secondary application for bromhexine as an anti-biofilm agent.
These application notes provide a detailed experimental design to systematically investigate the effect of bromhexine on bacterial biofilm formation. The protocols outlined below are designed for researchers, scientists, and drug development professionals to assess the anti-biofilm potential of bromhexine, elucidate its mechanism of action, and generate robust, quantitative data.
Experimental Design and Workflow
The overall experimental design is to evaluate the effect of bromhexine on the biofilm formation of a model organism, such as Pseudomonas aeruginosa, a well-studied biofilm-forming pathogen. The workflow will progress from initial screening of biofilm inhibition to more detailed analyses of biofilm structure and the potential impact on underlying regulatory pathways.
Caption: Experimental workflow for studying Bromhexine's effect on biofilm formation.
Protocols
Determination of Minimal Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of bromhexine that inhibits the visible growth of the test bacterium. This is crucial to ensure that subsequent biofilm assays are conducted at sub-inhibitory concentrations, where any observed anti-biofilm effect is not due to bactericidal or bacteriostatic activity.
Materials:
-
Bromhexine hydrochloride
-
Bacterial strain (e.g., Pseudomonas aeruginosa PAO1)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Protocol:
-
Prepare a stock solution of bromhexine in a suitable solvent (e.g., DMSO or sterile distilled water) and sterilize by filtration.
-
Perform serial two-fold dilutions of the bromhexine stock solution in MHB directly in a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum by diluting an overnight culture to a final concentration of approximately 5 x 10^5 CFU/mL in MHB.
-
Add 100 µL of the bacterial inoculum to each well containing the bromhexine dilutions.
-
Include a positive control (bacteria in MHB without bromhexine) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of bromhexine that shows no visible turbidity. Alternatively, measure the optical density (OD) at 600 nm using a plate reader. The MIC is the concentration at which there is a significant reduction in OD compared to the positive control.
Crystal Violet (CV) Assay for Biofilm Inhibition
Objective: To quantify the effect of sub-inhibitory concentrations of bromhexine on the initial formation of biofilms.
Materials:
-
Bacterial strain
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with glucose)
-
Bromhexine at sub-MIC concentrations (e.g., 1/2, 1/4, 1/8 MIC)
-
Sterile 96-well flat-bottomed microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
-
Phosphate Buffered Saline (PBS)
-
Plate reader
Protocol:
-
Dilute an overnight bacterial culture in fresh medium to an OD600 of 0.01.[7]
-
In a 96-well plate, add 100 µL of the diluted bacterial culture to each well.
-
Add 100 µL of the appropriate bromhexine dilution (at 2x the final desired sub-MIC concentration) to the wells. The final volume will be 200 µL.
-
Include a positive control (bacteria and medium) and a negative control (medium only).
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Gently discard the planktonic cells by inverting the plate.
-
Wash the wells three times with 200 µL of sterile PBS to remove any remaining planktonic bacteria.
-
Air-dry the plate for 15-20 minutes.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[8][9]
-
Remove the crystal violet solution and wash the plate four times with distilled water.
-
Solubilize the bound dye by adding 125 µL of 30% acetic acid to each well.[8]
-
Incubate for 10-15 minutes at room temperature.
-
Transfer 125 µL of the solubilized crystal violet to a new flat-bottomed plate and measure the absorbance at 550 nm.[8]
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
Objective: To visualize the three-dimensional structure of the biofilm and assess bacterial viability within the biofilm after treatment with bromhexine.
Materials:
-
Bacterial strain
-
Growth medium
-
Bromhexine at a selected sub-MIC concentration
-
Sterile glass-bottom dishes or chamber slides
-
LIVE/DEAD BacLight™ Bacterial Viability Kit (or similar)
-
Confocal microscope
Protocol:
-
Grow biofilms on glass coverslips placed in a 6-well plate as described in the CV assay, with and without bromhexine.[9]
-
After the incubation period, gently remove the coverslips and wash them twice with PBS to remove planktonic cells.
-
Stain the biofilms using the LIVE/DEAD kit according to the manufacturer's instructions. This kit contains SYTO 9 (stains live bacteria green) and propidium iodide (stains dead bacteria red).
-
Mount the coverslips on a microscope slide.
-
Visualize the biofilms using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the 3D architecture of the biofilm.
-
Analyze the images using appropriate software (e.g., ImageJ) to quantify parameters such as biofilm thickness, biomass, and the ratio of live to dead cells.
Data Presentation
Quantitative data from the experiments should be summarized in clear and structured tables to facilitate comparison between different treatment groups.
Table 1: Effect of Bromhexine on Biofilm Biomass (Crystal Violet Assay)
| Bromhexine Concentration | Mean Absorbance (OD550) ± SD | % Biofilm Inhibition |
| Control (0 µg/mL) | [Insert Value] | 0% |
| 1/8 MIC | [Insert Value] | [Calculate Value] |
| 1/4 MIC | [Insert Value] | [Calculate Value] |
| 1/2 MIC | [Insert Value] | [Calculate Value] |
Table 2: Quantitative Analysis of Biofilm Structure from CLSM Images
| Treatment Group | Average Biofilm Thickness (µm) ± SD | Total Biomass (µm³/µm²) ± SD | Live/Dead Cell Ratio ± SD |
| Control | [Insert Value] | [Insert Value] | [Insert Value] |
| Bromhexine (1/4 MIC) | [Insert Value] | [Insert Value] | [Insert Value] |
Potential Signaling Pathways Affected by Bromhexine
The anti-biofilm activity of bromhexine, if confirmed, could be mediated through the disruption of key bacterial signaling pathways, particularly quorum sensing (QS). The QS system in many Gram-negative bacteria relies on the production and detection of autoinducers like AHLs to regulate biofilm formation.[3] Bromhexine could potentially interfere with this process at several levels.
Caption: Putative mechanisms of Bromhexine's interference with Quorum Sensing.
Investigating the Mechanism of Action: Quorum Sensing Inhibition
To explore whether bromhexine's anti-biofilm activity is mediated through QS inhibition, a reporter strain-based assay can be employed.
Objective: To determine if bromhexine can inhibit the QS signaling system.
Materials:
-
A biosensor strain, such as Agrobacterium tumefaciens NTL4(pZLR4), which produces a detectable signal (e.g., β-galactosidase) in the presence of AHLs.
-
AHL-producing bacterial strain (e.g., P. aeruginosa PAO1).
-
Bromhexine at sub-MIC concentrations.
-
X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside).
Protocol:
-
Grow the AHL-producing strain in the presence and absence of sub-MIC concentrations of bromhexine.
-
Centrifuge the cultures and collect the cell-free supernatants, which will contain the secreted AHLs.
-
In a fresh plate, inoculate the biosensor strain and add the collected supernatants.
-
Add X-gal to the medium.
-
Incubate the plate and observe for the development of a blue color, which indicates β-galactosidase activity and thus the presence of AHLs.
-
A reduction in the intensity of the blue color in the wells with supernatant from bromhexine-treated cultures would suggest that bromhexine inhibits AHL production or stability.
Further mechanistic studies could involve RT-qPCR to analyze the expression of key genes involved in biofilm formation and quorum sensing (e.g., lasI, lasR, rhlI, rhlR in P. aeruginosa) in response to bromhexine treatment. A significant downregulation of these genes would provide strong evidence for a QS-inhibitory mechanism.
Conclusion
The provided protocols offer a comprehensive framework for a systematic investigation into the anti-biofilm properties of bromhexine. By progressing from quantitative screening assays to advanced microscopy and mechanistic studies, researchers can generate high-quality data to evaluate the potential of bromhexine as a novel anti-biofilm agent. The clear data presentation formats and visual diagrams of workflows and signaling pathways are designed to facilitate understanding and communication of the experimental design and findings. This research could pave the way for repurposing an existing drug to address the significant challenge of biofilm-related infections and contamination.
References
- 1. Microbial biofilm: formation, architecture, antibiotic resistance, and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding bacterial biofilms: From definition to treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biofilm formation and inhibition mediated by bacterial quorum sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The effect of bromhexine gentamicin and imipenem on biofilm of standard bacterial Escherichia coli and Pseudomonas aeruginosa by ELISA method - Medical Science Journal of Islamic Azad Univesity - Tehran Medical Branch - فصلنامه علوم پزشکی دانشگاه آزاد اسلامی واحد پزشکی تهران [tmuj.iautmu.ac.ir]
- 7. High-throughput assay for quantifying bacterial biofilm formation [protocols.io]
- 8. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating Bromhexine Resistance Mechanisms Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromhexine is a widely used mucolytic agent that decreases the viscosity of mucus in the respiratory tract, facilitating its clearance.[1][2] Its mechanism of action involves the depolymerization of mucopolysaccharide fibers and stimulating serous gland secretion.[2][3][4] More recently, Bromhexine has been identified as a potent inhibitor of the Transmembrane Serine Protease 2 (TMPRSS2).[1][5][6] TMPRSS2 is a crucial host cell factor for the entry of various respiratory viruses, including influenza and coronaviruses, making Bromhexine a subject of interest for antiviral strategies.[7][8][9]
The emergence of drug resistance is a significant challenge in pharmacotherapy. While specific clinical resistance to Bromhexine is not widely documented, understanding potential resistance mechanisms is critical for predicting its long-term efficacy and for the development of next-generation mucolytics and antiviral agents. The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system is a powerful genome-editing tool that enables systematic, genome-wide loss-of-function screens to identify genes that modulate drug response.[10][11][12]
These application notes provide a comprehensive framework for utilizing genome-wide CRISPR-Cas9 knockout screens to identify and validate genes whose inactivation confers resistance to Bromhexine.
Principle of the Assay
The core of this approach is a genome-wide, pooled CRISPR-Cas9 knockout screen based on positive selection.[13][14] A library of single-guide RNAs (sgRNAs), designed to target and knock out every gene in the human genome, is introduced into a population of Cas9-expressing cells.[12][15] This creates a diverse pool of cells, with each cell ideally containing a single, specific gene knockout.
The cell pool is then treated with a cytotoxic concentration of Bromhexine. Most cells will undergo growth arrest or death. However, cells harboring a gene knockout that confers resistance to Bromhexine will survive and proliferate.[13] By using next-generation sequencing (NGS) to compare the sgRNA representation in the surviving cell population to the initial population, it is possible to identify the specific gene knockouts that are enriched, thereby pinpointing the genes involved in Bromhexine sensitivity.[15]
Key Applications
-
Identification of Novel Resistance Pathways: Uncover previously unknown genes and signaling pathways that mediate cellular response to Bromhexine.
-
Target Validation: Validate whether direct inhibition of a specific target (e.g., TMPRSS2) is the sole mechanism of action or if other pathways are involved.
-
Biomarker Discovery: Identify potential genetic biomarkers that could predict patient response to Bromhexine or similar drugs.
-
Development of Combination Therapies: Discover targets that, when inhibited, could re-sensitize resistant cells to Bromhexine, providing a basis for rational combination therapies.[16]
Visualization of Key Processes
Bromhexine's Known Mechanism of Action
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Bromhexine Hydrochloride? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. tga.gov.au [tga.gov.au]
- 5. Bromhexine | C14H20Br2N2 | CID 2442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Repurposing the mucolytic cough suppressant and TMPRSS2 protease inhibitor bromhexine for the prevention and management of SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mds.marshall.edu [mds.marshall.edu]
- 8. Prevention and Treatment of COVID-19 and Influenza with Bromhexine and High Doses of Colchicine[v1] | Preprints.org [preprints.org]
- 9. globalscitechocean.com [globalscitechocean.com]
- 10. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
- 11. CRISPR/Cas9 for overcoming drug resistance in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genome-wide CRISPR-Cas9 knockout screens - Wikipedia [en.wikipedia.org]
- 13. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. CRISPR/Cas9 gene editing: a new approach for overcoming drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues of Bromhexine Hydrochloride in culture media
This guide provides researchers, scientists, and drug development professionals with essential information for overcoming solubility challenges with Bromhexine Hydrochloride in cell culture applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound not dissolving in my aqueous culture medium?
A: this compound is classified as very slightly or practically insoluble in water.[1][2] Its low aqueous solubility is a known challenge. Direct dissolution in saline buffers or culture media is often unsuccessful and can lead to precipitation. The pH of a saturated solution of Bromhexine HCl is between 3.0 and 5.0, which may also differ from the physiological pH of standard culture media (typically pH 7.2-7.4), further impacting solubility.[3]
Q2: I observed a precipitate after adding my Bromhexine HCl stock solution to the culture medium. What should I do?
A: Precipitation upon dilution into an aqueous medium is a common issue for poorly soluble compounds. This indicates that the concentration of Bromhexine HCl, the concentration of the organic solvent, or both, are too high in the final solution, causing the drug to fall out of solution.
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of Bromhexine HCl in your experiment.
-
Check Co-Solvent Percentage: Ensure the final concentration of your organic solvent (e.g., DMSO) is at a non-toxic and soluble level. For most cell lines, the final DMSO concentration should be kept below 0.5%.[4][5][6]
-
Use a Serial Dilution Approach: Instead of a single large dilution, dilute your stock solution in a stepwise manner. This gradual reduction in solvent concentration can sometimes prevent the compound from crashing out.[6]
-
Warm the Medium: Gently warming the culture medium to 37°C before and during the addition of the drug stock can help improve solubility. Ensure you mix the solution well.
-
Re-evaluate Stock Concentration: It may be necessary to prepare a lower concentration stock solution to minimize the amount of solvent added to the culture medium.
Q3: What is the best solvent to prepare a stock solution of this compound?
A: For cell culture applications, Dimethyl sulfoxide (DMSO) is the most common and recommended solvent. Bromhexine HCl is soluble in DMSO.[7][8] While it is also freely soluble in methanol and sparingly soluble in ethanol, these solvents are generally more volatile and can be more cytotoxic to cells than DMSO at equivalent concentrations.[9]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A: The tolerance to DMSO is cell-line specific. However, a general guideline is to keep the final concentration at or below 0.5%.[4][6][10]
-
< 0.1%: Considered safe for nearly all cell lines with minimal effect on cell viability or function.[4][11][12]
-
0.1% - 0.5%: Widely tolerated by most robust cell lines for typical assay durations.[4][5]
-
> 0.5% - 1.0%: May cause cytotoxicity or affect cell behavior, especially in sensitive or primary cells, or during long-term incubation.[5][10][11]
-
> 1.0%: Often cytotoxic and should be avoided unless specifically validated for your cell line.[5][11]
Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Data & Tables
Table 1: Solubility Profile of this compound
| Solvent | Solubility Description | Reported Value | Source(s) |
| Water | Very slightly soluble / Practically insoluble | - | [1][2][3] |
| DMSO | Soluble | ≥ 8.3 mg/mL (with gentle warming) | [8] |
| Soluble | 6 mg/mL (~14.5 mM) | [7] | |
| Methanol | Freely soluble / Sparingly soluble | - | [1][3] |
| Ethanol (96%) | Soluble / Sparingly soluble | - | [1] |
| Chloroform | Slightly soluble | - | [1][9] |
Note: Solubility can be affected by purity, temperature, and the physical form (e.g., crystalline vs. amorphous) of the compound.
Table 2: General Cytotoxicity Limits for DMSO in Cell Culture
| Final DMSO Concentration | General Effect on Cells | Recommendation | Source(s) |
| ≤ 0.1% | Minimal to no toxicity observed. | Highly Recommended for sensitive cells and long-term assays. | [4][11][12] |
| 0.5% | Generally tolerated by most cell lines. | Common upper limit for many standard assays. | [4][5][10] |
| 1.0% | Potential for cytotoxicity; cell-line dependent. | Use with caution; requires validation. | [5][11] |
| > 1.0% | High risk of cytotoxicity. | Not Recommended. | [5] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 10 mM Bromhexine HCl Stock Solution in DMSO
Materials:
-
This compound powder (MW: 412.59 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of Bromhexine HCl needed:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 412.59 g/mol = 4.126 mg
-
-
Weigh Compound: Accurately weigh approximately 4.13 mg of Bromhexine HCl powder and place it into a sterile tube.
-
Add Solvent: Add 1 mL of sterile DMSO to the tube.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, use a water bath sonicator for 5-10 minutes or gently warm the tube to 37°C until the solid is completely dissolved.[8] Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[1][8]
Note on Sterility: 100% DMSO is a harsh solvent in which most microorganisms cannot survive. Therefore, filter sterilization of the DMSO stock is often not performed as it can lead to compound loss due to binding to the filter membrane.[13] Use sterile techniques and sterile-filtered DMSO to prepare the stock.
Protocol 2: Kinetic Solubility Assessment in Culture Medium
This protocol provides a quick estimate of the solubility of your compound in your specific experimental medium.
Procedure:
-
Prepare Medium: Dispense 1 mL of your complete culture medium (including serum) into a clear microcentrifuge tube or a well of a 96-well plate.
-
Prepare Serial Dilutions: Prepare a series of dilutions from your concentrated DMSO stock solution (e.g., 10 mM) into the culture medium. For example, to test a final concentration of 100 µM, you would add 10 µL of 10 mM stock to 990 µL of medium (Final DMSO: 1%).
-
Incubate: Incubate the solutions under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a set period (e.g., 2 hours).
-
Observe for Precipitation: After incubation, visually inspect each solution for any cloudiness or precipitate. You can also measure the absorbance at a high wavelength (e.g., 620 nm) using a plate reader; an increase in absorbance relative to a vehicle control indicates precipitation.[14]
-
Determine Solubility Limit: The highest concentration that remains clear is your approximate kinetic solubility limit under these conditions.
Visual Guides: Workflows & Signaling Pathways
Caption: Experimental workflow for preparing and using Bromhexine HCl in cell culture.
Caption: Troubleshooting logic for addressing Bromhexine HCl precipitation.
Caption: Mechanism of Bromhexine HCl as a TMPRSS2 inhibitor to block viral entry.
References
- 1. fengchengroup.com [fengchengroup.com]
- 2. This compound | 611-75-6 [chemicalbook.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. lifetein.com [lifetein.com]
- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. selleckchem.com [selleckchem.com]
- 8. glpbio.com [glpbio.com]
- 9. This compound - LKT Labs [lktlabs.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Optimizing Bromhexine Hydrochloride Dosage for In Vivo Mouse Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Bromhexine Hydrochloride dosage for in vivo mouse studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in mice?
This compound primarily functions as a mucolytic agent. It acts by breaking down mucopolysaccharide fibers in mucus, which reduces its viscosity and makes it easier to clear from the respiratory tract.[1] Additionally, Bromhexine has been identified as a potent inhibitor of Transmembrane Serine Protease 2 (TMPRSS2), a host cell surface protease crucial for the entry of certain viruses, including influenza and coronaviruses.[2][3][4][5] This inhibition of TMPRSS2 can prevent the priming of viral spike proteins, thereby blocking viral fusion with the host cell membrane.
Q2: What is a recommended starting dose for this compound in mice for a respiratory illness model?
Based on preclinical studies, a general starting dose for oral administration in mice can range from 8 to 32 mg/kg body weight per day.[6] For studies specifically investigating its mucolytic or anti-inflammatory effects in respiratory models, a dose at the lower end of this range may be sufficient. For investigating its role as a TMPRSS2 inhibitor, a higher dose may be necessary to ensure adequate tissue concentrations. It is always recommended to perform a pilot study with a dose-response curve to determine the optimal dosage for your specific experimental model and mouse strain.
Q3: How should I prepare this compound for oral administration to mice, given its poor water solubility?
Due to its very slight solubility in water, preparing this compound for oral gavage requires the use of a suitable vehicle or co-solvent system.[7][8] A common approach is to create a suspension or solution. For preclinical studies, vehicles such as corn oil, carboxymethyl cellulose (CMC), or a combination of solvents can be used.[9] One documented method for creating a 1% w/v oral solution involves dissolving this compound in benzyl alcohol at 50°C, followed by the addition of 96% ethanol and Tween 80, and finally diluting with purified water.[10] It is crucial to ensure the final vehicle is non-toxic and does not interfere with the experimental outcomes.
Q4: Can this compound be administered via intraperitoneal (IP) injection? What is a suitable vehicle?
Yes, this compound can be administered via IP injection. For IP injections, it is critical to use a sterile and non-irritating vehicle. While specific vehicle formulations for IP injection of Bromhexine are not extensively detailed in the provided search results, general principles for preparing poorly water-soluble drugs for IP administration apply. A common vehicle for hydrophobic compounds is a mixture of DMSO, Cremophor EL, and saline. However, the final concentration of DMSO should be kept low to avoid toxicity. It is imperative to conduct a pilot study to assess the tolerability of the chosen vehicle and formulation.
Q5: What are the known toxic effects of this compound in mice at high doses?
This compound generally has a low acute toxicity profile. The oral LD50 in mice is greater than 10,000 mg/kg.[6] However, a sub-acute oral toxicity study in mice showed that at a dose of 2000 mg/kg/day for 5 weeks, there were extensive mortalities, reduced weight gain, and increased food and water consumption.[6] At this high dose, there was also evidence of irritation and ulceration of the gastrointestinal tract.[6] Therefore, while single high doses may be tolerated, chronic administration of very high doses can lead to significant adverse effects.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results between mice. | Improper drug formulation leading to uneven suspension and inaccurate dosing. | Ensure the this compound formulation is homogenous. If using a suspension, vortex thoroughly before each administration. Consider preparing a fresh solution daily. |
| Variability in oral gavage technique. | Ensure all personnel are properly trained and consistent in their gavage technique to minimize stress and ensure accurate delivery to the stomach. | |
| Precipitation of this compound in the prepared solution. | The drug has crashed out of solution due to temperature changes or inappropriate solvent ratios. | Re-dissolve the drug by gentle warming and sonication. If precipitation persists, reconsider the vehicle composition. For example, increasing the percentage of co-solvents like ethanol or adding a surfactant like Tween 80 might be necessary.[10] |
| Signs of distress in mice after administration (e.g., lethargy, ruffled fur). | The vehicle or the drug concentration is causing toxicity. | Conduct a vehicle-only control group to rule out vehicle-induced toxicity. If the issue persists in the drug-treated group, consider lowering the dose of this compound or using a different, more biocompatible vehicle. |
| For IP injections, the formulation may be too acidic or basic, causing peritoneal irritation. | Measure the pH of your final formulation and adjust it to a physiologically neutral range (pH 7.2-7.4) if possible. | |
| No observable therapeutic effect at the chosen dosage. | The dose is too low to achieve a therapeutic concentration in the target tissue. | Gradually increase the dose in a pilot study. Consider the low oral bioavailability of Bromhexine (approximately 20%) when determining the dosage.[11] |
| The administration route is not optimal for the target organ. | For respiratory studies, while oral administration is common, other routes like intranasal or intratracheal instillation could be considered for more direct delivery to the lungs, though these are more invasive procedures. |
Quantitative Data Summary
Table 1: Reported In Vivo Dosages of this compound in Mice
| Administration Route | Dosage Range | Experimental Context | Reference |
| Oral | 8 - 32 mg/kg/day | Intestinal motility | [6] |
| Oral | 2, 200, 2000 mg/kg/day | 5-week sub-acute toxicity | [6] |
| Oral | 10 mg/kg/day | Co-administration with amoxicillin | [12] |
| Intraperitoneal | 70 mg/kg | Paraquat intoxication model | [13] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Reference |
| Oral Bioavailability | ~20% | Humans | [11] |
| Terminal Half-life | 6.6 - 31.4 hours (dose-dependent) | Humans | [11] |
| Protein Binding | ~95% | Not specified | |
| Tissue Distribution | Higher concentrations in lung tissue compared to plasma | Humans | [11] |
Experimental Protocols
1. Preparation of this compound for Oral Gavage (10 mg/mL Suspension)
-
Materials: this compound powder, 0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water, sterile microcentrifuge tubes, vortex mixer, sonicator.
-
Protocol:
-
Weigh the required amount of this compound powder.
-
Prepare the 0.5% CMC solution by dissolving CMC in sterile water. Gentle heating and stirring may be required. Allow the solution to cool to room temperature.
-
Add a small volume of the 0.5% CMC solution to the this compound powder to create a paste.
-
Gradually add the remaining 0.5% CMC solution while continuously vortexing to create a homogenous suspension.
-
Sonicate the suspension for 5-10 minutes to reduce particle size and improve homogeneity.
-
Store the suspension at 4°C and protect it from light. Vortex thoroughly before each use.
-
2. Intraperitoneal (IP) Injection Protocol
-
Materials: Prepared sterile this compound solution, appropriate size syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge), 70% ethanol, sterile gauze.[14][15]
-
Protocol:
-
Properly restrain the mouse to expose the abdomen.
-
Wipe the injection site (lower right quadrant of the abdomen) with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate gently to ensure no fluid (e.g., urine, blood, intestinal contents) is drawn into the syringe.
-
If aspiration is clear, inject the solution slowly and steadily. The maximum recommended injection volume for a mouse is typically 10 mL/kg.[14]
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress post-injection.
-
Visualizations
References
- 1. vinmec.com [vinmec.com]
- 2. mds.marshall.edu [mds.marshall.edu]
- 3. globalscitechocean.com [globalscitechocean.com]
- 4. The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing the mucolytic cough suppressant and TMPRSS2 protease inhibitor bromhexine for the prevention and management of SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. KR20090115359A - Bromine hex hydrochloride oral liquid composition and preparation method thereof - Google Patents [patents.google.com]
- 9. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. staff.najah.edu [staff.najah.edu]
- 11. go.drugbank.com [go.drugbank.com]
- 12. researchgate.net [researchgate.net]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. bsb.research.baylor.edu [bsb.research.baylor.edu]
Technical Support Center: Troubleshooting Inconsistent Results in Bromhexine Mucolytic Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Bromhexine mucolytic assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Bromhexine?
Bromhexine is a mucolytic agent that works through a multifaceted mechanism to reduce the viscosity of mucus.[1][2] It breaks down mucopolysaccharide fibers, stimulates the secretion of serous, less viscous mucus, and enhances mucociliary clearance, the self-clearing mechanism of the airways.[1][2]
Q2: Which are the most common in vitro assays to determine the mucolytic activity of Bromhexine?
The most common in vitro assays for evaluating Bromhexine's mucolytic activity are viscometry, which directly measures the viscosity of mucus or a mucus simulant, and MUC5AC enzyme-linked immunosorbent assay (ELISA), which quantifies the level of a key mucin protein involved in mucus viscosity.
Q3: What are the primary reasons for inconsistent results in Bromhexine mucolytic assays?
Inconsistent results in Bromhexine mucolytic assays can stem from several factors, including variability in sputum or artificial mucus samples, improper sample handling and storage, procedural errors in the viscometry or ELISA protocols, and equipment-related issues.
Q4: How can I prepare a standardized artificial sputum medium for my assays?
A standardized artificial sputum medium (ASM) can help improve the reproducibility of your results.[3] The composition of ASM is designed to mimic the components of cystic fibrosis sputum and typically includes mucin, DNA, salts, amino acids, and a buffering agent, with the final pH adjusted to 7.0.[3]
Troubleshooting Guide: Viscometry Assays
Inconsistent readings in viscometry assays are a common challenge when assessing the mucolytic effects of Bromhexine. This guide provides a systematic approach to troubleshooting these issues.
Diagram: Troubleshooting Workflow for Viscometry Assays
Caption: Troubleshooting workflow for inconsistent viscometry results.
Common Issues and Solutions in Viscometry
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Sample heterogeneity. | Gently vortex sputum samples before measurement to ensure homogeneity.[4][5] For artificial sputum, ensure all components are fully dissolved. |
| Presence of air bubbles. | When loading the sample into the viscometer, do so slowly and carefully to avoid introducing air bubbles. If bubbles are present, allow them to dissipate or gently remove them. | |
| Unexpectedly high or low viscosity readings | Incorrect temperature. | Viscosity is highly dependent on temperature. Ensure the sample and instrument are at the desired temperature (e.g., 37°C for physiological relevance) and that the temperature is stable throughout the measurement.[6] |
| Improper spindle or speed selection. | The choice of spindle and rotational speed should be appropriate for the viscosity of the sample. For highly viscous samples, a larger spindle and lower speed may be necessary to obtain a stable reading within the instrument's torque range. | |
| Drifting viscosity readings over time | Sample evaporation. | When measuring at physiological temperatures (37°C), use a solvent trap to prevent sample evaporation, which can concentrate the sample and artificially increase viscosity readings.[6] |
| Sample degradation. | Sputum samples can degrade over time, especially at room temperature. It is recommended to analyze fresh samples whenever possible. If storage is necessary, snap-freezing at -80°C is a suitable method.[4][5] Heating sputum is destructive and should be avoided.[4][5] | |
| No significant effect of Bromhexine observed | Suboptimal Bromhexine concentration. | The effective concentration of Bromhexine can vary depending on the assay conditions. Perform a dose-response experiment to determine the optimal concentration for your specific model. |
| Inactive Bromhexine. | Ensure that the Bromhexine stock solution is freshly prepared and has been stored correctly, protected from light and heat, to prevent degradation. |
Troubleshooting Guide: MUC5AC ELISA
Obtaining reliable and consistent results from MUC5AC ELISA on sputum or cell culture supernatants requires careful attention to the protocol and sample handling.
Diagram: Experimental Workflow for MUC5AC ELISA
Caption: A typical experimental workflow for a MUC5AC ELISA.
Common Issues and Solutions in MUC5AC ELISA
| Issue | Potential Cause | Recommended Solution |
| High Background | Insufficient washing. | Ensure thorough washing between steps to remove all unbound reagents. Increase the number of wash cycles if necessary. |
| Cross-reactivity of antibodies. | Use high-quality, specific antibodies for MUC5AC. Run appropriate controls, including a blank (no sample) and a negative control (sample without the analyte of interest). | |
| Contaminated reagents. | Use fresh, sterile buffers and reagents. | |
| Low or No Signal | Inactive reagents. | Check the expiration dates of all kit components. Ensure proper storage conditions have been maintained. |
| Incorrect antibody concentrations. | Titrate the capture and detection antibodies to determine the optimal concentrations for your assay. | |
| Insufficient incubation times. | Follow the recommended incubation times in the protocol. You may need to optimize these for your specific samples. | |
| Mucin epitope masking in sputum samples. | The complex nature of sputum can sometimes mask the antibody binding sites on MUC5AC. Pre-treatment of sputum with a reducing agent like dithiothreitol (DTT) may be necessary to disaggregate mucin complexes, but this should be done with caution as it can also affect antibody integrity. | |
| High Well-to-Well Variability | Inaccurate pipetting. | Use calibrated pipettes and ensure consistent technique when adding reagents and samples to the wells. |
| Edge effects. | To minimize edge effects, avoid using the outer wells of the plate or fill them with a blank solution. Ensure the plate is incubated in a humidified chamber to prevent evaporation. | |
| Incomplete mixing of reagents. | Thoroughly mix all reagents before use. |
Quantitative Data Summary
The following table summarizes expected quantitative outcomes for Bromhexine mucolytic assays. It is important to note that these values can vary significantly based on the specific experimental conditions, including the source and preparation of the mucus/sputum sample and the assay protocol used.
| Parameter | Assay | Expected Outcome with Bromhexine Treatment | Notes |
| Viscosity Reduction | Viscometry | Significant reduction in viscosity. | The percentage of reduction is dose-dependent and varies with the baseline viscosity of the sample. In vivo studies in mini-pigs have shown a significant reduction in residual shear viscosity at doses of 0.5, 1.0, and 2.0 mg/kg.[7] |
| Effective Concentration Range (in vitro) | Viscometry | To be determined empirically for each assay system. | A study on a veterinary oral solution of Bromhexine hydrochloride used concentrations ranging from 10 to 100 µg/mL for analytical purposes. |
| MUC5AC Protein Levels | ELISA | Potential for alteration, but direct in vitro data on Bromhexine's effect on MUC5AC protein levels is limited. | IL-1 has been shown to increase MUC5AC secretion in human bronchial epithelial cells, suggesting that inflammatory mediators can influence MUC5AC levels. |
Experimental Protocols
Protocol 1: Rotational Viscometry for Mucolytic Activity
This protocol provides a general framework for assessing the mucolytic activity of Bromhexine using a rotational viscometer and artificial sputum.
Materials:
-
Rotational viscometer with appropriate spindles
-
Temperature-controlled water bath or sample chamber
-
Artificial Sputum Medium (ASM)[3]
-
This compound
-
Phosphate-buffered saline (PBS) for dilutions
-
Low-retention pipette tips
Procedure:
-
Prepare Artificial Sputum: Prepare ASM according to a validated protocol.[3] Ensure all components, especially mucin, are fully hydrated and the medium is homogenous.
-
Prepare Bromhexine Solutions: Prepare a stock solution of this compound in PBS and make serial dilutions to obtain the desired test concentrations.
-
Sample Preparation and Incubation:
-
In a suitable container, mix a defined volume of ASM with either the Bromhexine solution or a vehicle control (PBS).
-
Incubate the mixtures for a predetermined time (e.g., 30-60 minutes) at 37°C to allow for the mucolytic action to occur.
-
-
Viscometer Setup:
-
Set up the rotational viscometer according to the manufacturer's instructions.
-
Equilibrate the sample holder/chamber to 37°C.
-
Select an appropriate spindle and rotational speed based on the expected viscosity of the control sample.
-
-
Measurement:
-
Carefully load the sample into the viscometer, avoiding the introduction of air bubbles.
-
Allow the sample to equilibrate to the measurement temperature for a few minutes.
-
Start the rotation and allow the reading to stabilize before recording the viscosity value.
-
Take multiple readings for each sample and calculate the average.
-
-
Data Analysis:
-
Calculate the percentage reduction in viscosity for each Bromhexine concentration compared to the vehicle control.
-
Protocol 2: MUC5AC ELISA for Cell Culture Supernatants
This protocol outlines the steps for quantifying MUC5AC levels in supernatants from airway epithelial cell cultures treated with Bromhexine.
Materials:
-
MUC5AC ELISA kit (follow the manufacturer's instructions)
-
Airway epithelial cell culture (e.g., primary human bronchial epithelial cells)
-
Cell culture medium and supplements
-
This compound
-
Plate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture airway epithelial cells to the desired confluence.
-
Treat the cells with various concentrations of Bromhexine or a vehicle control in fresh cell culture medium.
-
Incubate for a specified period (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatants.
-
Centrifuge the supernatants to pellet any cells or debris.
-
Store the cleared supernatants at -80°C until use.
-
-
ELISA Procedure:
-
Bring all ELISA kit reagents and samples to room temperature.
-
Prepare the standard dilutions according to the kit protocol.
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Follow the kit's instructions for incubation steps, washing, addition of detection antibody, enzyme conjugate, and substrate.
-
-
Data Acquisition and Analysis:
-
Stop the reaction according to the kit protocol.
-
Read the absorbance of each well at the specified wavelength using a plate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of MUC5AC in the samples by interpolating their absorbance values from the standard curve.
-
Analyze the effect of Bromhexine on MUC5AC levels compared to the control.
-
Bromhexine Signaling Pathway
Caption: Simplified signaling pathway of Bromhexine's mucolytic action.
References
- 1. A reappraisal of the mucoactive activity and clinical efficacy of bromhexine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Artificial Sputum Medium [protocols.io]
- 4. Sputum handling for rheology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of this compound on the viscoelastic properties of mucus from the mini-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent Bromhexine Hydrochloride degradation in stock solutions
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability of Bromhexine Hydrochloride in stock solutions. It includes troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade in stock solutions?
A1: this compound degradation is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. It is known to undergo hydrolysis, oxidation, and photodegradation. Stability is generally favored in acidic conditions.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The choice of solvent depends on the required concentration and the experimental application. This compound has varying solubility in common laboratory solvents. For high concentrations, Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are suitable. For lower concentrations, methanol or ethanol can be used. It is sparingly soluble in ethanol and methanol, and very slightly soluble in water.[1]
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: To minimize degradation, stock solutions should be stored at low temperatures, protected from light, and maintained at an acidic pH. For short-term storage (up to one month), -20°C is recommended. For long-term storage (up to one year), -80°C is ideal.[2] Solutions should be stored in tightly sealed, light-resistant containers.
Q4: How can I tell if my this compound stock solution has degraded?
A4: Visual indicators of degradation can include a change in color or the formation of precipitates. However, significant degradation can occur without any visible changes. The most reliable method to assess the integrity of your stock solution is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of intact this compound and detect the presence of degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitate forms in the stock solution upon storage. | The concentration of this compound exceeds its solubility in the chosen solvent at the storage temperature. | - Gently warm the solution to redissolve the precipitate before use. - Prepare a more dilute stock solution. - Consider using a solvent with higher solubilizing power, such as DMSO or DMF. |
| Loss of compound activity in a biological assay. | Degradation of this compound in the stock solution or experimental medium. | - Prepare fresh stock solutions. - Verify the pH of your experimental medium; this compound is more stable in acidic conditions (pH 3-5).[1][3] - Protect solutions from light during experiments. - Analyze the stock solution for degradation products using HPLC. |
| Inconsistent experimental results. | Inconsistent concentration of the active compound due to degradation. | - Aliquot the stock solution after preparation to avoid repeated freeze-thaw cycles. - Perform a stability study of this compound under your specific experimental conditions. - Regularly check the concentration of your stock solution using a validated analytical method. |
Data Presentation
Solubility of this compound
| Solvent | Solubility at 25°C (approximate) | Reference |
| Dimethyl Sulfoxide (DMSO) | 6 mg/mL (14.54 mM) | [2] |
| Ethanol | 5 mg/mL | [2] |
| Methanol | Sparingly soluble | [1] |
| Water | Very slightly soluble (~1.1 mg/mL) | [1][4] |
| Formic Acid | Freely soluble | [1] |
Stability of this compound Solution (1% w/v) Over Time
| Storage Condition | Time (Months) | Drug Remaining (%) | Reference |
| 25°C / 60% RH | 2 | 99.88 | [5] |
| 6 | 99.21 | [5] | |
| 12 | 97.80 | [5] | |
| 24 | 96.30 | [5] | |
| 40°C / 75% RH | 2 | 98.60 | [5] |
| 6 | 95.41 | [5] | |
| 12 | 92.10 | [5] | |
| 16 | 90.01 | [5] |
Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Reference |
| Acid Hydrolysis (0.1N HCl) | 13.42% | [6] |
| Base Hydrolysis (0.1N NaOH) | 24.21% | [6] |
| Oxidative (3.0% H₂O₂) | 6.47% | [6] |
| Photolytic | 29.76% | [6] |
| Thermal (105°C) | 5.62% | [6] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound (MW: 412.59 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-resistant microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weigh out 4.13 mg of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile, light-resistant microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in light-resistant tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Stability-Indicating HPLC Method for this compound
This protocol provides a general guideline. Specific parameters may need to be optimized for your instrumentation and experimental needs.
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a phosphate buffer (pH 3.0) and acetonitrile (e.g., 65:35 v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 248 nm.[8]
-
Injection Volume: 10 µL.[8]
-
Column Temperature: 40°C.[1]
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Dilute the stock solution to be tested with the mobile phase to a concentration within the linear range of the assay.
-
Inject the standard solution and the sample solution into the HPLC system.
-
Monitor the chromatogram for the peak corresponding to this compound and any potential degradation products.
-
Quantify the amount of this compound in the sample by comparing its peak area to that of the standard solution.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for preparing and assessing the stability of Bromhexine HCl solutions.
References
- 1. pharmadekho.com [pharmadekho.com]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. staff.najah.edu [staff.najah.edu]
- 5. [The stability of bromhexine and the structure of its degradation products] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN105534889A - this compound solution composition for suction and preparation method thereof - Google Patents [patents.google.com]
- 7. drugfuture.com [drugfuture.com]
- 8. researchgate.net [researchgate.net]
Addressing off-target effects of Bromhexine Hydrochloride in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential off-target effects of Bromhexine Hydrochloride in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: My cells are exhibiting a phenotype inconsistent with the known mucolytic or TMPRSS2 inhibitory action of this compound. Could this be an off-target effect?
A1: Yes, it is possible. While this compound is primarily known for its effects on mucus viscosity and inhibition of the TMPRSS2 protease, like many small molecules, it could have unintended interactions with other cellular targets. Unexpected phenotypes such as changes in cell morphology, proliferation rates, or expression of unrelated markers warrant further investigation into potential off-target effects.
Q2: I'm observing high variability in my results between experiments using this compound. What could be the cause?
A2: High variability can stem from several factors. This compound has poor aqueous solubility, which can lead to precipitation in cell culture media and inconsistent dosing.[1] It is crucial to ensure complete solubilization, often in a solvent like DMSO, and to use appropriate controls. Additionally, general cell culture variables such as cell passage number, seeding density, and media batch can contribute to variability.[2]
Q3: How can I determine the optimal concentration of this compound for my assay while minimizing potential off-target effects?
A3: A dose-response experiment is essential. We recommend testing a wide range of concentrations to determine the EC50 (half-maximal effective concentration) for your desired on-target effect and the CC50 (half-maximal cytotoxic concentration). It is advisable to work at concentrations well below the CC50 to reduce the likelihood of off-target effects driven by cytotoxicity. For reference, in Caco-2 cells, the IC50 for cytotoxicity has been reported as 76.52 μM.
Q4: What are some potential, though unconfirmed, off-target pathways that could be affected by this compound based on its chemical structure?
A4: this compound is a benzylamine derivative. Compounds in this class have been shown to interact with a variety of biological targets.[3][4][5][6] While specific off-target screening data for Bromhexine is not publicly available, it is prudent to consider potential interactions with common off-target families such as kinases, G-protein coupled receptors (GPCRs), and ion channels.
Q5: What are the first steps I should take to troubleshoot suspected off-target effects?
A5: First, confirm the on-target effect in your system. If the on-target effect is present but you observe an unexpected phenotype, consider the following:
-
Orthogonal Controls: Use a different TMPRSS2 inhibitor to see if it recapitulates the on-target but not the off-target effect.
-
Inactive Analog: If available, use a structurally similar but inactive analog of Bromhexine to see if the off-target effect persists.
-
Target Knockout/Knockdown Cells: If the off-target effect is still present in cells where your primary target has been knocked out or knocked down, this is strong evidence for an off-target mechanism.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Precipitate forms in cell culture media upon addition of this compound. | Poor aqueous solubility of this compound. | Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO). Ensure the final solvent concentration in the media is low (typically <0.5%) and consistent across all conditions, including vehicle controls. Perform a solubility test in your specific cell culture medium.[1] |
| High level of cell death observed at concentrations expected to be non-toxic. | Cell line-specific sensitivity; Compound instability leading to toxic byproducts. | Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the CC50 in your specific cell line. Ensure the freshness of your this compound stock solution. |
| Inconsistent results in functional assays (e.g., viral entry, cell signaling). | Inconsistent effective concentration due to poor solubility or degradation; Variability in cell health or passage number. | Standardize the preparation of this compound working solutions. Use cells within a consistent and low passage number range. Always include positive and negative controls in your assay plate.[2] |
| Unexpected changes in gene or protein expression unrelated to the target pathway. | Off-target effects on transcription factors or signaling cascades. | Perform a broad-spectrum analysis such as RNA-seq or proteomics to identify affected pathways. Validate key findings with qPCR or Western blotting. |
| Alterations in cellular morphology or adhesion. | Off-target effects on the cytoskeleton or cell adhesion molecules. | Use high-content imaging to quantify morphological changes. Investigate key cytoskeletal proteins (e.g., actin, tubulin) and adhesion markers. |
Experimental Protocols
Protocol 1: Cytotoxicity Assay using MTT
This protocol is to determine the concentration of this compound that is toxic to the cells.
-
Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in cell culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the overnight culture medium and add 100 µL of the 2x this compound dilutions to the respective wells. Include wells with vehicle control (medium with the same final DMSO concentration) and untreated cells.
-
Incubation: Incubate the plate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
Protocol 2: General Workflow for Investigating Off-Target Effects
This protocol provides a general framework for investigating suspected off-target effects.
-
Confirm On-Target Engagement: Use an assay that directly measures the activity of the intended target (e.g., a TMPRSS2 activity assay).
-
Phenotypic Profiling: Characterize the unexpected phenotype using relevant assays (e.g., proliferation assay, apoptosis assay, high-content imaging).
-
Orthogonal Compound Testing: Treat cells with another compound known to act on the same target but with a different chemical structure. If the unexpected phenotype is not observed, it suggests an off-target effect of Bromhexine.
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the unexpected phenotype persists after Bromhexine treatment in these cells, it is likely an off-target effect.
-
Broad-Spectrum Profiling (if resources permit):
-
Kinase Profiling: Screen Bromhexine against a panel of recombinant kinases to identify any inhibitory activity.
-
GPCR Profiling: Use binding or functional assays to screen for interactions with a panel of GPCRs.
-
Ion Channel Profiling: Employ electrophysiological or fluorescence-based assays to assess effects on a panel of ion channels.
-
Visualizations
Caption: Troubleshooting workflow for suspected off-target effects.
Caption: On-target vs. potential off-target signaling of Bromhexine HCl.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Refinement of HPLC Methods for Detecting Bromhexine Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of HPLC methods for detecting Bromhexine and its metabolites.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of Bromhexine and its metabolites in a question-and-answer format.
Question: I am observing poor peak shape (tailing or fronting) for Bromhexine and its metabolites. What are the likely causes and solutions?
Answer:
Poor peak shape is a common issue in HPLC analysis. Here are the potential causes and corresponding troubleshooting steps:
-
Inappropriate Mobile Phase pH: Bromhexine is a basic compound.[1] If the mobile phase pH is not optimal, it can lead to peak tailing due to interactions with residual silanol groups on the column.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute the sample and reinject. Ensure the injection concentration is within the linear range of the method.[4]
-
-
Secondary Interactions: Active sites on the column packing material can cause tailing.
-
Solution: Use a high-purity silica column or an end-capped column. Adding a competitive base like triethylamine (TEA) to the mobile phase can also help, though it may not be necessary with modern columns.
-
-
Extra-column Volume: Excessive tubing length or large-volume fittings can contribute to peak broadening.
-
Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector. Use low-dead-volume fittings.
-
Question: My baseline is drifting or noisy. How can I resolve this?
Answer:
Baseline instability can significantly affect the accuracy of quantification. Consider the following:
-
Mobile Phase Issues:
-
Inadequate Degassing: Dissolved gases coming out of the solution in the detector cell are a primary cause of baseline noise.
-
Solution: Ensure thorough degassing of the mobile phase using an online degasser, sonication, or helium sparging.
-
-
Composition Change: In gradient elution, improper mixing or solvent contamination can cause baseline drift.
-
Solution: Ensure solvents are of high purity and miscible. Prime the pump to ensure proper solvent delivery. Prepare fresh mobile phase daily.[5]
-
-
-
Detector Issues:
-
Lamp Instability: A deteriorating detector lamp can cause a noisy or drifting baseline.
-
Solution: Check the lamp's energy output and replace it if it's nearing the end of its lifespan.
-
-
Contaminated Flow Cell: Contaminants from the sample or mobile phase can accumulate in the detector flow cell.
-
Solution: Flush the flow cell with a strong, appropriate solvent.
-
-
-
Column Bleed: At high temperatures or with aggressive mobile phases, the stationary phase can degrade and elute from the column, causing a rising baseline, especially in gradient analysis.
-
Solution: Use a column specifically designed for low bleed. Ensure the mobile phase pH is within the stable range for the column (typically pH 2-8 for silica-based columns).[6]
-
Question: I am experiencing low sensitivity for my Bromhexine metabolites in a biological matrix. What can I do to improve it?
Answer:
Low sensitivity in bioanalysis is often due to matrix effects or suboptimal detection parameters.
-
Matrix Effects (Ion Suppression/Enhancement in LC-MS/MS): Endogenous components in biological samples (e.g., phospholipids in plasma) can co-elute with the analytes and interfere with their ionization, leading to reduced or enhanced signal intensity.[5][7]
-
Solution:
-
Improve Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[3] Protein precipitation is a simpler but often less clean method.[5]
-
Optimize Chromatography: Adjust the mobile phase composition or gradient to achieve better separation between the analytes and interfering matrix components.
-
Use a Different Ionization Source: If available, switching between electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) may mitigate matrix effects.[8]
-
-
-
Suboptimal Detector Wavelength (HPLC-UV): The selected wavelength may not be the absorbance maximum for the metabolites.
-
Inefficient Extraction Recovery: The sample preparation method may not be efficiently extracting the metabolites from the matrix.
-
Solution: Validate the extraction recovery by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. Optimize the extraction solvent and pH.
-
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of Bromhexine found in human plasma?
A1: The major metabolites of Bromhexine identified in human plasma are (E)-4-hydroxydemethylbromhexine (E-4-HDMB) and (E)-3-hydroxydemethylbromhexine (E-3-HDMB).[3]
Q2: What type of HPLC column is typically used for the analysis of Bromhexine and its metabolites?
A2: Reversed-phase C18 columns are most commonly used for the separation of Bromhexine and its metabolites.[3][9][11] C8 columns have also been reported for the analysis of the parent drug.[10]
Q3: What are typical mobile phase compositions for the analysis of Bromhexine and its metabolites?
A3: Mobile phases for Bromhexine and its metabolites are typically a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer. An acidic modifier is often added to control the ionization of the analytes and improve peak shape. Examples include:
-
Methanol, acetonitrile, and 0.1% orthophosphoric acid (75:24:01 v/v/v) for Bromhexine.[9]
-
A gradient of 0.1% formic acid in acetonitrile and 0.1% formic acid in 5mM ammonium acetate for Bromhexine and its metabolites in plasma using LC-MS/MS.[3]
-
Methanol:water (90:10, v/v) adjusted to pH 2.5 with o-phosphoric acid for Bromhexine and its impurities.[11]
Q4: How can I prepare plasma samples for the analysis of Bromhexine metabolites?
A4: Common sample preparation techniques for plasma include:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex biological samples and concentrating the analytes.[3]
-
Liquid-Liquid Extraction (LLE): This technique involves extracting the analytes from the aqueous plasma into an immiscible organic solvent.
-
Protein Precipitation (PPT): This is a simpler but less clean method where a solvent like acetonitrile or methanol is added to precipitate plasma proteins, which are then removed by centrifugation.
Data Presentation
Table 1: HPLC and LC-MS/MS Method Parameters for Bromhexine and Metabolite Analysis
| Parameter | Method 1 (HPLC-UV for Bromhexine)[9] | Method 2 (HPLC-UV for Bromhexine & other drugs)[1] | Method 3 (RRLC-MS/MS for Bromhexine & Metabolites)[3] |
| Analyte(s) | Bromhexine | Bromhexine HCl | Bromhexine, E-4-HDMB, E-3-HDMB |
| Matrix | Pharmaceutical Formulation | Pharmaceutical Dosage Form | Human Plasma |
| Column | Waters C18 | Chromatopak C18 (25 cm x 4.6 mm, 5 µm) | Zorbax C18 (1.8 µm particle size) |
| Mobile Phase | Methanol:Acetonitrile:0.1% Orthophosphoric Acid (75:24:01) | Methanol:Acetonitrile:0.025 M Phosphate Buffer (50:25:25) | Gradient of 0.1% Formic Acid in Acetonitrile and 0.1% Formic Acid in 5mM Ammonium Acetate |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.7 mL/min |
| Detection | UV at 226 nm | UV at 265 nm | ESI-MS/MS (Positive Ion Mode) |
| Retention Time | ~4.6 min | 16.254 min | Not explicitly stated |
Table 2: Quantitative Data for Bromhexine and its Metabolites
| Parameter | Bromhexine[9] | Bromhexine HCl[1] | Bromhexine (in plasma)[3] | E-4-HDMB (in plasma)[3] | E-3-HDMB (in plasma)[3] |
| Linearity Range | 10-60 µg/mL | 4.0-24.0 µg/mL | 0.15-100 ng/mL | 0.05-50 ng/mL | 0.10-50 ng/mL |
| LOD | Not specified | 21.49 ng/mL | Not specified | Not specified | Not specified |
| LOQ | Not specified | 65.13 ng/mL | 0.15 ng/mL | 0.05 ng/mL | 0.10 ng/mL |
| Recovery | ~99% | 99.0-102% | 63.1-70.9% | 60.5-68.4% | 57.0-63.5% |
| Cmax (ng/mL) | Not applicable | Not applicable | 24.6 ± 5.16 | 3.11 ± 1.13 | 5.36 ± 2.55 |
| AUC (0-24h) (ng·h/mL) | Not applicable | Not applicable | 93.5 ± 31.9 | 34.0 ± 14.5 | 15.8 ± 6.89 |
| Half-life (h) | Not applicable | Not applicable | 3.6 ± 0.5 | 8.4 ± 2.7 | 6.4 ± 2.5 |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Bromhexine in Pharmaceutical Formulations (Adapted from[9])
-
Chromatographic System: HPLC system with a UV detector, a Waters C18 column.
-
Mobile Phase: Prepare a mixture of methanol, acetonitrile, and 0.1% orthophosphoric acid in a ratio of 75:24:01 (v/v/v). Filter and degas the mobile phase.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Detection wavelength: 226 nm
-
-
Standard Preparation: Prepare a stock solution of Bromhexine standard in the mobile phase. Prepare a series of working standards by diluting the stock solution to cover the concentration range of 10-60 µg/mL.
-
Sample Preparation: Weigh and finely powder tablets. Accurately weigh a portion of the powder equivalent to a single dose and dissolve it in a suitable volume of mobile phase. Filter the solution before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
Protocol 2: LC-MS/MS Analysis of Bromhexine and its Metabolites in Human Plasma (Adapted from[3])
-
Chromatographic System: A rapid resolution liquid chromatography system coupled with a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source. A Zorbax C18 column (1.8 µm particle size) is used.
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in 5mM ammonium acetate
-
Solvent B: 0.1% formic acid in acetonitrile
-
Use a gradient elution program.
-
-
Chromatographic and MS Conditions:
-
Flow rate: 0.7 mL/min
-
Ionization mode: Positive ESI
-
Monitor the specific precursor-product ion transitions for Bromhexine and its metabolites.
-
-
Sample Preparation (Solid-Phase Extraction):
-
Condition an appropriate SPE cartridge.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with a suitable solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Analysis: Inject the extracted sample into the LC-MS/MS system and acquire the data.
Mandatory Visualization
Caption: Experimental workflow for the analysis of Bromhexine metabolites in plasma.
Caption: Logical troubleshooting workflow for HPLC analysis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of the major metabolites of bromhexine in human plasma using RRLC-MS/MS and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical method development and validation of bromhexine by rp-hplc method [wisdomlib.org]
- 9. A validated high performance liquid chromatographic method for estimation of bromhexine and terbutaline in bulk and tablet dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. tandfonline.com [tandfonline.com]
Adjusting experimental conditions for Bromhexine's TMPRSS2 inhibition assay
Technical Support Center: Bromhexine and TMPRSS2 Inhibition Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers studying the inhibitory effects of Bromhexine on the transmembrane protease serine 2 (TMPRSS2).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for Bromhexine as a TMPRSS2 inhibitor?
Bromhexine is a mucolytic agent that has been investigated for its potential to inhibit TMPRSS2.[1][2] TMPRSS2 is a host cell serine protease crucial for the activation and "priming" of spike proteins of certain viruses, such as influenza and coronaviruses, which facilitates their entry into the cell.[3][4][5] The proposed mechanism is that Bromhexine interacts with the active site of the TMPRSS2 enzyme, blocking its proteolytic activity and thereby preventing viral entry.[2][6]
Q2: I'm seeing conflicting results in the literature regarding Bromhexine's efficacy. Why is that?
There are notable discrepancies in published findings. While some in vitro studies identified Bromhexine as a potent TMPRSS2 inhibitor, others reported no direct inhibition of recombinant TMPRSS2 activity, even at high concentrations.[7][8][9] Potential reasons for these conflicting results include:
-
Different Recombinant TMPRSS2 Constructs: Studies may use different versions of the recombinant TMPRSS2 protein (e.g., with or without the LDLRA domain), which could affect inhibitor binding and activity.[7][8][9]
-
Indirect Mechanism of Action: Bromhexine's effects in cellular models might be indirect, potentially affecting TMPRSS2 trafficking, expression, or interaction with other cellular factors, rather than directly inhibiting its enzymatic function.[8]
-
Assay Conditions: Minor differences in assay buffers, substrates, or protocols can lead to varied outcomes.
Q3: What are the standard positive and negative controls for a TMPRSS2 inhibition assay?
Proper controls are critical for validating your assay results.
| Control Type | Recommended Reagent | Purpose |
| Positive Control Inhibitor | Camostat mesylate or Nafamostat | These are potent, well-characterized serine protease inhibitors known to effectively block TMPRSS2 activity.[6][7][8] They confirm that the assay can detect inhibition. |
| Negative Control (Vehicle) | DMSO (Dimethyl sulfoxide) | This is the solvent typically used to dissolve test compounds. It ensures that the vehicle itself does not affect enzyme activity. |
| No Enzyme Control | Assay Buffer (without TMPRSS2) | This control measures the background signal from the substrate and buffer, representing 100% inhibition. |
Q4: What type of assay is best for screening TMPRSS2 inhibitors like Bromhexine?
A multi-assay approach is recommended for robust validation:
-
Fluorogenic Biochemical Assay: This is a high-throughput method ideal for primary screening. It uses a recombinant TMPRSS2 enzyme and a synthetic peptide substrate that fluoresces upon cleavage.[7][8]
-
Orthogonal Biochemical Assay (e.g., Mass Spectrometry): This is used to confirm hits from the primary screen and eliminate false positives caused by compound interference with the fluorescence signal.[10][11]
-
Cell-Based Assay (e.g., Pseudotyped Particle Entry): This is the most biologically relevant assay. It measures the inhibition of viral entry into cells that endogenously express or are engineered to express TMPRSS2 (e.g., Calu-3 cells).[4][10][11] This is crucial for compounds like Bromhexine, which may have indirect or cell-specific effects.
Q5: What is a typical fluorogenic substrate for TMPRSS2, and at what concentration should it be used?
A commonly used fluorogenic substrate is Boc-Gln-Ala-Arg-AMC . For optimal results, the substrate concentration should be set below its Michaelis-Menten constant (Kₘ) to ensure the assay is sensitive to competitive inhibitors. The Kₘ for this substrate has been reported to be approximately 33 μM, so an assay concentration of 10 μM is often used.[7][8]
Section 2: Troubleshooting Guide
Problem: I am not observing any inhibition of TMPRSS2 with Bromhexine in my biochemical assay. What could be wrong?
This is a common finding and aligns with several published studies that reported a lack of direct enzymatic inhibition by Bromhexine.[7][8][9]
-
Step 1: Validate Your Assay with a Positive Control. Did your positive control inhibitor (e.g., Camostat mesylate) show potent inhibition? If yes, your assay is functioning correctly, and the result for Bromhexine is likely valid under these conditions. If no, troubleshoot the core assay parameters (enzyme activity, substrate integrity, buffer conditions).
-
Step 2: Consider an Indirect Mechanism. The lack of direct inhibition in a biochemical assay does not rule out antiviral activity. Bromhexine may function through an indirect mechanism not captured by a simple enzymatic test.[8]
-
Step 3: Switch to a Cell-Based Model. To investigate potential indirect effects, you must use a cell-based viral entry assay (e.g., using pseudotyped particles on Calu-3 cells).[4][11] This will determine if Bromhexine can block TMPRSS2-dependent entry in a more complex biological environment.
-
Step 4: Check Your Recombinant Enzyme. Be aware that the specific construct of the recombinant TMPRSS2 protein can influence results.[7][9]
Caption: Troubleshooting flowchart for lack of Bromhexine activity.
Problem: My assay has a high background signal or a low signal-to-background (S:B) ratio.
A low S:B ratio reduces assay sensitivity and reliability.
-
Check Substrate Integrity: Fluorogenic substrates can be light-sensitive and may degrade over time, leading to a high background signal. Store aliquots protected from light at -20°C or below.
-
Optimize Enzyme/Substrate Concentrations: Titrate the TMPRSS2 enzyme to find a concentration that yields robust activity without excessive substrate consumption (e.g., ~20% cleavage in 60 minutes).[7][8]
-
Verify Buffer Conditions: Ensure the buffer pH is optimal for TMPRSS2 activity (typically around pH 8.0).[7] Contaminants in the buffer or water can also increase background.
-
Test for Contaminating Proteases: If using non-purified enzyme preparations or cell lysates, other proteases may cleave the substrate. Use specific inhibitors to confirm the signal is from TMPRSS2.
Problem: I suspect a hit from my screen is a false positive.
False positives are common in fluorescence-based assays.
-
Cause 1: Compound Autofluorescence. The compound itself may fluoresce at the same wavelength as the reporter dye, mimicking a positive signal.
-
Cause 2: Fluorescence Quenching. A compound may quench the fluorescence of the cleaved substrate, leading to a false negative. Conversely, some compounds from an initial screen may be identified as inhibitors because they quench the fluorescence of the AMC product, making them false-positives.[7][12]
-
Solution: Run a Counter-Assay. To identify these artifacts, perform a counter-assay. Add the test compound to a plate containing only the cleaved fluorophore product (e.g., free AMC) and measure the signal. A change in fluorescence in the absence of the enzyme indicates an assay artifact.[7]
-
Solution: Use an Orthogonal Assay. The best way to confirm a hit is to re-test it using a different detection method, such as a mass spectrometry-based assay that uses an unlabeled substrate and is not susceptible to fluorescence interference.[10][11]
Section 3: Experimental Protocols & Data
Protocol: Fluorogenic TMPRSS2 Biochemical Assay
This protocol is adapted from established high-throughput screening methods.[7][8]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Tween-20.
-
TMPRSS2 Enzyme Stock: Prepare recombinant human TMPRSS2 (e.g., extracellular domain, aa 106-492) in Assay Buffer. Determine the optimal concentration via titration (a final concentration of ~1 μM is a good starting point).[7][8]
-
Substrate Stock: Prepare Boc-Gln-Ala-Arg-AMC in DMSO. The final assay concentration should be 10 μM.
-
Compound Plate: Prepare serial dilutions of Bromhexine, Camostat mesylate (positive control), and DMSO (negative control) in a separate plate.
-
-
Assay Procedure (384-well format):
-
Using an acoustic dispenser, add ~50 nL of compound solution (Bromhexine, controls) to the wells of a black, low-volume 384-well plate.
-
Add TMPRSS2 enzyme solution to all wells except the "No Enzyme" controls.
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate solution to all wells. The final reaction volume is typically 10-25 μL.
-
Immediately place the plate in a fluorescence plate reader (e.g., PHERAstar) with excitation at ~340-360 nm and emission at ~440-460 nm.
-
Monitor the reaction kinetically for 30-60 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of fluorescence vs. time).
-
Normalize the data: Set the average rate of the DMSO control as 0% inhibition and the "No Enzyme" control as 100% inhibition.
-
Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation: Comparative Inhibitor Potency
The following table summarizes reported IC₅₀ values for known TMPRSS2 inhibitors. Note the discrepancy for Bromhexine.
| Compound | Reported IC₅₀ (Biochemical Assay) | Reference |
| Nafamostat | 0.27 nM | [7][8] |
| Camostat | 6.2 nM | [7][8] |
| Gabexate | 130 nM | [7][8] |
| Bromhexine | ~750 nM OR No Inhibition Detected | [7][8][9] |
Section 4: Visual Guides
Signaling Pathway & Experimental Workflow
Caption: TMPRSS2-mediated viral entry and the corresponding assay workflow.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. storage.googleapis.com [storage.googleapis.com]
- 3. mds.marshall.edu [mds.marshall.edu]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. clinmedjournals.org [clinmedjournals.org]
- 7. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. A Suite of TMPRSS2 Assays for Screening Drug Repurposing Candidates as Potential Treatments of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Suite of TMPRSS2 Assays for Screening Drug Repurposing Candidates as Potential Treatments of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting poor cell viability after treatment with Bromhexine Hydrochloride
Welcome to the technical support center for Bromhexine Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their in vitro experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and stock solution concentration for this compound?
A1: this compound is sparingly soluble in methanol and slightly soluble in water and ethanol. For cell culture applications, Dimethyl Sulfoxide (DMSO) is a commonly used solvent. A stock solution can be prepared in DMSO at a concentration of up to 6 mg/mL (14.54 mM).[1] It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility.[1] When preparing working concentrations, the final DMSO concentration in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2][3] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q2: At what concentrations does this compound typically exhibit cytotoxicity?
A2: The cytotoxic effects of this compound are cell-type and concentration-dependent. For example, in Caco-2 cells, no significant cytotoxicity was observed at concentrations up to 25 µM, with cell viability remaining above 70% at concentrations up to 50 µM. In contrast, no significant toxicity was observed in LNCaP, DU145, PC3, or HepG2 cells at concentrations up to 250 µM over a 48-hour period.[4] It is essential to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental conditions.
Q3: What is a potential mechanism of cell death induced by this compound?
A3: While the precise mechanism of cytotoxicity can vary between cell types, a common pathway for drug-induced cell death is apoptosis. This can be investigated by measuring the activity of key executioner caspases, such as caspase-3 and caspase-7. An increase in caspase-3/7 activity upon treatment with this compound would suggest the induction of apoptosis.
Troubleshooting Guides
Issue 1: Poor Cell Viability in Control Groups (Vehicle Control)
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. It is recommended to keep the final DMSO concentration below 0.5%.[2][3] Prepare serial dilutions of your this compound stock solution to minimize the volume of solvent added to your cell cultures. Always include a vehicle-only control to assess the impact of the solvent on cell viability. |
| Suboptimal Cell Culture Conditions | Ensure that your cells are healthy and in the logarithmic growth phase before starting the experiment. Check for potential issues with the culture medium, serum, or incubator conditions (temperature, CO2, humidity). |
| Contamination | Visually inspect your cell cultures for any signs of microbial contamination. If contamination is suspected, discard the cultures and start with a fresh, uncontaminated stock. |
Issue 2: High Variability in Cell Viability Between Replicates
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells across the wells. Avoid swirling the plate, as this can cause cells to accumulate at the edges. |
| Pipetting Errors | Calibrate and use your pipettes correctly. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid introducing bubbles. |
| Edge Effects | The outer wells of a microplate are more prone to evaporation, which can affect cell growth and drug concentration. To minimize edge effects, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media. |
Issue 3: No Dose-Dependent Decrease in Cell Viability
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Verify the calculations for your serial dilutions. Ensure that the stock solution was prepared correctly and has not degraded. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5] |
| Inappropriate Assay Endpoint | The chosen incubation time may be too short to observe a cytotoxic effect. Consider extending the treatment duration (e.g., 48 or 72 hours). Also, ensure that the selected viability assay is appropriate for your experimental goals. |
| Cell Line Resistance | The cell line you are using may be resistant to this compound. Consider using a positive control compound known to induce cytotoxicity in your cell line to validate the experimental setup. |
Quantitative Data Summary
| Cell Line | Treatment Duration | Key Findings |
| Caco-2 | 48 hours | 100% cell viability at ≤25 µM. >70% cell viability up to 50 µM. |
| LNCaP, DU145, PC3, HepG2 | 48 hours | No significant toxicity observed at concentrations up to 250 µM.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be required to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. When stored at -80°C, the stock solution should be used within 6 months; at -20°C, it should be used within 1 month.[5]
-
Protocol 2: Cell Viability Assay (Using a Tetrazolium-Based Reagent like MTT)
-
Materials: 96-well cell culture plates, appropriate cell culture medium, this compound stock solution, tetrazolium-based reagent, solubilization solution (e.g., DMSO or a specialized buffer).
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include vehicle controls and untreated controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add the tetrazolium-based reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Protocol 3: Caspase-3/7 Activity Assay
-
Materials: 96-well white-walled plates, appropriate cell culture medium, this compound stock solution, Caspase-Glo® 3/7 Assay System.
-
Procedure:
-
Seed cells into a 96-well white-walled plate at an optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and appropriate controls for the desired time.
-
Equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells on a plate shaker at a low speed for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Express the caspase activity relative to the untreated control.
-
Visualizations
Caption: Troubleshooting workflow for poor cell viability.
Caption: Simplified caspase-dependent apoptosis pathway.
Caption: General experimental workflow.
References
Technical Support Center: Optimizing Bromhexine Hydrochloride in Viral Entry Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation times of Bromhexine Hydrochloride in viral entry assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in viral entry assays?
A1: this compound is a potent inhibitor of the Transmembrane Serine Protease 2 (TMPRSS2)[1]. Many viruses, including SARS-CoV-2 and influenza virus, require TMPRSS2 to cleave their surface glycoproteins (e.g., the Spike protein in coronaviruses), a process essential for viral and host cell membrane fusion and subsequent viral entry[2][3]. By inhibiting TMPRSS2, this compound effectively blocks this crucial step in the viral lifecycle[1][4].
Q2: Which viruses can be studied using this compound in a viral entry assay?
A2: this compound is effective against viruses that depend on TMPRSS2 for entry. This includes, but is not limited to:
-
Human Parainfluenza Virus[9]
Q3: What are the typical incubation times for this compound in viral entry assays?
A3: The optimal incubation time can vary depending on the specific experimental setup. However, based on existing literature, here are some general guidelines:
-
Pre-incubation of cells: Typically, cells are pre-incubated with this compound for a short period before adding the virus. Studies have used pre-incubation times ranging from 20 minutes to 1 hour[2][10].
-
Co-incubation: In this setup, the drug, virus, and cells are all incubated together. Co-incubation times can range from a few hours to assess initial entry, up to 48-72 hours to measure the effect on viral progeny[5]. One study showed a 90% reduction in SARS-CoV-2 progeny after 48 hours of co-incubation[5].
-
Virucidal assay: To test if the drug has a direct effect on the virus, this compound can be incubated directly with the virus for a period, typically around 2 hours, before infection of host cells[5].
Q4: How do I determine the optimal concentration of this compound to use?
A4: The optimal concentration will depend on the cell line and virus being used. It is crucial to perform a dose-response experiment to determine the 50% inhibitory concentration (IC50). For SARS-CoV-2 in Caco-2 cells, the IC50 for inhibition of viral replication has been reported to be around 1µM[5]. Additionally, a cytotoxicity assay should always be performed to ensure that the observed antiviral effect is not due to cell death. The 50% cytotoxic concentration (CC50) for Bromhexine in MDCK and HeLa Ohio cells has been reported to be 61.24 µM and for Caco-2 cells, the IC50 for cytotoxicity was 76.52 µM[11][12].
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells. | - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the plate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with a mock solution. |
| No or low inhibition of viral entry observed. | - Suboptimal incubation time.- this compound concentration is too low.- The virus does not primarily use the TMPRSS2 pathway in the chosen cell line.- Drug degradation. | - Optimize pre-incubation and co-incubation times. Start with a time-course experiment (e.g., 1, 2, 4, 8 hours of pre-incubation).- Perform a dose-response curve to determine the optimal concentration.- Ensure your cell line expresses sufficient levels of TMPRSS2. Consider using a different cell line or a pseudovirus system with engineered TMPRSS2 expression.- Prepare fresh drug solutions for each experiment. |
| High background signal or false positives. | - Cytotoxicity of this compound at the tested concentration.- Non-specific effects of the drug. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel to determine the non-toxic concentration range.- Include appropriate controls, such as a known inhibitor of a different stage of the viral life cycle, to ensure the observed effect is specific to entry. |
| Difficulty in reproducing results. | - Variation in virus titer.- Inconsistent cell passage number.- Differences in reagent quality. | - Use a consistent and accurately titered virus stock for all experiments.- Use cells within a defined passage number range, as their characteristics can change over time.- Use high-quality, certified reagents and maintain consistent lot numbers where possible. |
Experimental Protocols
General Viral Entry Inhibition Assay
This protocol provides a framework for assessing the effect of this compound on viral entry.
Materials:
-
Host cells expressing TMPRSS2 (e.g., Caco-2, Calu-3)
-
Virus stock of known titer
-
This compound
-
Cell culture medium and supplements
-
96-well plates
-
Assay for quantifying viral infection (e.g., qPCR, luciferase assay, immunofluorescence)
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate to achieve 80-90% confluency on the day of infection.
-
Drug Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubation (optional): Remove the culture medium from the cells and add the this compound dilutions. Incubate for a predetermined time (e.g., 1 hour) at 37°C.
-
Infection: Add the virus at a predetermined Multiplicity of Infection (MOI) to the wells containing the drug. If not performing pre-incubation, add the drug and virus simultaneously.
-
Incubation: Incubate the plates for the desired period (e.g., 24-48 hours) at 37°C.
-
Quantification: At the end of the incubation, quantify the level of viral infection using a suitable assay.
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration and determine the IC50 value.
Cytotoxicity Assay
It is essential to assess the cytotoxicity of this compound to distinguish between antiviral effects and cell death.
Materials:
-
Host cells
-
This compound
-
Cell culture medium and supplements
-
96-well plates
-
Cytotoxicity assay kit (e.g., MTT, LDH)
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate as for the viral entry assay.
-
Drug Treatment: Add serial dilutions of this compound to the cells.
-
Incubation: Incubate the plate for the same duration as the viral entry assay (e.g., 48 hours).
-
Measurement: Follow the manufacturer's instructions for the chosen cytotoxicity assay kit to measure cell viability.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration and determine the CC50 value.
Data Presentation
Table 1: Reported IC50 and CC50 Values for this compound
| Parameter | Value | Cell Line | Virus | Reference |
| IC50 (Replication) | ~1 µM | Caco-2 | SARS-CoV-2 | [5] |
| CC50 | 76.52 µM | Caco-2 | N/A | [11] |
| CC50 | 61.24 µM | MDCK | N/A | [12] |
Table 2: Example of a Time-of-Addition Experiment to Optimize Incubation Time
| Time of Addition | Description | Expected Outcome if Bromhexine is Effective at this Stage |
| -2h to 0h (Pre-incubation) | Drug is added to cells 2 hours before virus. | High inhibition, suggesting the drug acts on the host cell. |
| 0h (Co-incubation) | Drug and virus are added to cells simultaneously. | High inhibition, suggesting the drug acts on the virus or the initial stages of entry. |
| +2h (Post-incubation) | Drug is added 2 hours after virus. | Low to no inhibition, confirming the drug's action is on an early stage of the viral life cycle. |
Visualizations
Caption: TMPRSS2-mediated viral entry pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a viral entry inhibition assay with this compound.
References
- 1. c19early.org [c19early.org]
- 2. Establishment of a pseudovirus neutralization assay based on SARS-CoV-2 S protein incorporated into lentiviral particles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Effect of bromhexine on clinical outcomes and mortality in COVID-19 patients: A randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Efficacy of Bromhexine versus Standard of Care in Reducing Viral Load in Patients with Mild-to-Moderate COVID-19 Disease Attended in Primary Care: A Randomized Open-Label Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. ojs.ukscip.com [ojs.ukscip.com]
- 9. Inhibiting Human Parainfluenza Virus Infection by Preactivating the Cell Entry Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Generation of SARS-CoV-2 Spike Pseudotyped Virus for Viral Entry and Neutralization Assays: A 1-Week Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Comparative in vitro analysis of inhibition of rhinovirus and influenza virus replication by mucoactive secretolytic agents and plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for pH changes when working with Bromhexine Hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to effectively control for pH changes when working with Bromhexine Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that are influenced by pH?
A1: this compound is a weak base, and its solubility and stability are highly dependent on the pH of the solution. It is slightly soluble in water, with the pH of its saturated solution being between 3.0 and 5.0.[1] The compound tends to precipitate at a pH value above 6.[2] Therefore, maintaining an acidic pH is crucial for many experimental procedures to ensure the compound remains in solution.
Q2: Why is my this compound solution turning cloudy or forming a precipitate?
A2: Cloudiness or precipitation of this compound is a common issue and is almost always due to an increase in the pH of the solution. Bromhexine free base is less soluble than its hydrochloride salt. When the pH rises above 6, the hydrochloride salt can convert to the free base, which then precipitates out of the solution.[2] This can be caused by the use of insufficiently buffered solutions, the addition of basic reagents, or contamination.
Q3: What is the pKa of this compound?
A3: The mean pKa value for Bromhexine has been determined to be 4.5.[3] This value is critical as it indicates the pH at which the ionized (soluble) and non-ionized (less soluble) forms are in equilibrium. To maintain solubility, it is advisable to work at a pH at least 1-2 units below the pKa.
Troubleshooting Guides
Issue 1: Precipitation during sample preparation for HPLC analysis.
Problem: this compound precipitates out of solution when preparing samples for HPLC analysis.
Possible Cause: The pH of the diluent or the final sample solution is too high.
Solution:
-
Use an acidic diluent: Ensure your diluent is sufficiently acidic. A common practice is to use a mixture of the mobile phase or a buffer with a pH well below 6.0.
-
Verify mobile phase pH: The pH of the mobile phase can influence the solubility of the sample upon injection. Many established HPLC methods for this compound use a mobile phase with a pH in the acidic range, for example, pH 3.0 to 4.5.[4][5][6]
-
Pre-adjust sample pH: If your sample matrix is basic, consider a pre-adjustment of the pH before bringing it to the final volume with the diluent.
Issue 2: Inconsistent results in dissolution testing.
Problem: Dissolution profiles of this compound formulations are variable and show poor release.
Possible Cause: The pH of the dissolution medium is not optimal or is not being maintained throughout the experiment. This compound's dissolution is pH-dependent, with better dissolution in acidic environments.
Solution:
-
Select an appropriate dissolution medium: For oral dosage forms, simulated gastric fluid (e.g., 0.1 N HCl, pH 1.2) is often used and is appropriate for this compound due to its higher solubility at low pH.[7][8]
-
Use buffered solutions: For dissolution studies at higher pH values (e.g., simulating intestinal fluid), it is critical to use a buffer with sufficient capacity to maintain the pH as the drug dissolves. Phosphate buffers are commonly used.[9]
-
Monitor pH during the test: Periodically check the pH of the dissolution medium throughout the experiment to ensure it remains within the specified range.
Experimental Protocols & Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2-Amino-N-cyclohexyl-3,5-dibromo-N-methylbenzylamine hydrochloride | [2] |
| Molecular Formula | C₁₄H₂₀Br₂N₂·HCl | [2] |
| Molecular Weight | 412.59 g/mol | [2] |
| pKa | 4.5 | [3] |
| pH of Saturated Solution | 3.0 - 5.0 | [1] |
| Solubility | Sparingly soluble in water. Precipitates at pH > 6. | [2] |
Protocol 1: Preparation of a Buffered Mobile Phase for HPLC Analysis
This protocol describes the preparation of a phosphate buffer-acetonitrile mobile phase commonly used for the analysis of this compound.
Materials:
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Sodium hydroxide (NaOH) or Phosphoric acid (H₃PO₄) for pH adjustment
-
Acetonitrile (HPLC grade)
-
Purified water (HPLC grade)
-
pH meter
Procedure:
-
Prepare the aqueous buffer:
-
Weigh an appropriate amount of potassium dihydrogen phosphate (e.g., 1.0 g) and dissolve it in 900 mL of purified water.[1]
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Adjust the pH of the phosphate solution to the desired value (e.g., pH 7.0 as in one method, or more typically in the acidic range like pH 3.0-4.5 for better solubility) using a solution of sodium hydroxide or phosphoric acid.[1][4][5]
-
Add purified water to bring the final volume to 1000 mL.
-
-
Prepare the mobile phase:
-
Mix the prepared aqueous buffer with acetonitrile in the desired ratio (e.g., 20:80 v/v buffer:acetonitrile).[1]
-
Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration).
-
Protocol 2: pH Control in Spectrophotometric Analysis
This protocol outlines the use of a buffer system for the spectrophotometric determination of this compound.
Materials:
-
This compound standard
-
Glycine
-
Hydrochloric acid (HCl)
-
Spectrophotometer
-
pH meter
Procedure:
-
Prepare a Glycine-HCl buffer (pH 1.5):
-
Prepare stock solutions of 0.2 M glycine and 0.2 M HCl.
-
Mix appropriate volumes of the stock solutions to achieve a final pH of 1.5. The exact volumes should be determined with the aid of a pH meter.
-
-
Prepare the sample solution:
-
Dissolve a known amount of this compound in the Glycine-HCl buffer to achieve the desired concentration.
-
For methods involving ion-pair extraction, this buffered solution is then mixed with the dye and the extracting solvent.[10]
-
-
Perform the measurement:
-
Use the prepared buffer as the blank for the spectrophotometer.
-
Measure the absorbance of the sample solution at the predetermined wavelength.
-
Visualizations
Caption: Workflow for preparing a stable this compound solution.
Caption: Relationship between pH, chemical form, and solubility of Bromhexine HCl.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. pharmatutor.org [pharmatutor.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability-indicating HPLC Method for Simultaneous Determination of Terbutaline Sulphate, this compound and Guaifenesin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zjyj.org.cn [zjyj.org.cn]
- 7. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 8. researchgate.net [researchgate.net]
- 9. jpionline.org [jpionline.org]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
Strategies for enhancing the bioavailability of Bromhexine in animal models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the bioavailability of Bromhexine in animal models.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of Bromhexine typically low in animal models?
A1: The low oral bioavailability of Bromhexine is primarily attributed to two factors:
-
Poor Aqueous Solubility: Bromhexine is classified as a Biopharmaceutical Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[1] Its dissolution is particularly poor in the lower gastrointestinal tract, though it is more soluble in the acidic pH of the stomach.
-
Extensive First-Pass Metabolism: After absorption from the gastrointestinal tract, Bromhexine undergoes a significant first-pass effect in the liver, where it is extensively metabolized before reaching systemic circulation.[2][3] In humans, this effect is estimated to be between 75-80%.[3]
Q2: How significantly does Bromhexine's bioavailability and pharmacokinetics vary between animal species?
A2: The pharmacokinetics of Bromhexine vary substantially across different animal species, making cross-species extrapolation difficult.[4] Key parameters like absorption speed, bioavailability, and metabolic pathways can differ, which is critical when selecting an animal model.[2][5] For instance, absorption is slow in rats (Tmax: 6-8 hours) but rapid in dogs and guinea pigs (Tmax: 0.5-2 hours).[2]
Table 1: Pharmacokinetic Parameters of Oral Bromhexine in Various Animal Models
| Species | Dose | Tmax (hours) | Cmax (ng/mL) | Absolute Bioavailability (%) | Reference(s) |
| Broiler Chickens | 2.5 mg/kg | 1.78 | 32.72 | 20.06 | [6][7] |
| Dogs | Not Specified | 0.5 - 2.0 | Not Specified | 5.8 | [2] |
| Horses | 2 mg/kg | ~1.0 | 13.97 | 5.7 | [6][8] |
| Rats | Not Specified | 6.0 - 8.0 | Not Specified | Not Specified | [2][6] |
Q3: What are the primary metabolic pathways for Bromhexine in common animal models?
A3: Bromhexine is extensively metabolized in all species studied.[2][9] However, the resulting metabolites differ. In rats, acidic metabolites are predominant.[2] In contrast, rabbits, guinea pigs, and humans show similar metabolic patterns, producing primarily alkaline metabolites.[2] The dog and mouse occupy an intermediate position, producing both acidic and alkaline metabolites in similar quantities.[2] One of the well-known metabolites of Bromhexine across several species is Ambroxol.[3]
Q4: What is the primary mechanism of action for Bromhexine?
A4: Bromhexine is a mucoregulator. Its primary mechanism involves increasing the secretion of seromucous glands, which helps to re-establish the normal viscosity and elasticity of bronchial secretions.[10] It also enhances tracheobronchial ciliary activity, which improves mucus clearance from the respiratory tract.[2] This dual action facilitates a productive cough and improves the lung's defense capabilities.[10]
Section 2: Troubleshooting Guide for Low Bioavailability
Encountering lower-than-expected bioavailability in your experiments? Follow this guide to diagnose potential issues.
Section 3: Strategies and Protocols for Enhancing Bioavailability
Strategy 1: Solid Lipid Nanoparticles (SLNs)
FAQ: How can Solid Lipid Nanoparticles (SLNs) improve Bromhexine's bioavailability? SLNs are novel delivery systems that can significantly enhance the solubility and bioavailability of poorly water-soluble drugs like Bromhexine.[1] They work by encapsulating the drug in a solid lipid core, which increases the surface area for dissolution and may help bypass extensive first-pass metabolism.
Experimental Protocol: Preparation of Bromhexine SLNs via Cold Emulsification This protocol is based on the methodology for preparing Bromhexine-loaded SLNs.[1]
-
Preparation of Lipid Phase: Dissolve Bromhexine and a lipid (e.g., stearic acid) in an organic solvent mixture (e.g., ethanol and acetone).
-
Preparation of Aqueous Phase: Dissolve a surfactant (e.g., Poloxamer 188) in distilled water.
-
Emulsification: Add the lipid phase dropwise into the aqueous phase under high-speed homogenization (e.g., 15,000 rpm) while maintaining the temperature at 10°C in an ice bath.
-
Solvent Evaporation: Continue stirring the resulting emulsion at room temperature for 3-4 hours to allow the organic solvent to evaporate completely.
-
Nanoparticle Formation: As the solvent evaporates, the lipids precipitate, forming solid lipid nanoparticles with the encapsulated drug.
-
Characterization: Analyze the resulting SLN dispersion for particle size, zeta potential, and entrapment efficiency.
Table 2: Example Formulation Characteristics of Bromhexine SLNs
| Parameter | Result | Reference |
| Optimized Lipid | Stearic Acid | [1] |
| Drug Content | 96.50% | [1] |
| Entrapment Efficiency | 78.33% | [1] |
| Particle Shape | Uniform, Spherical | [1] |
Strategy 2: Solid Dispersions
FAQ: What is a solid dispersion and how does it work for Bromhexine? A solid dispersion involves dispersing a poorly soluble drug (like Bromhexine) in a solid, hydrophilic matrix or carrier.[11] The goal is to reduce the drug's particle size to a molecular level, which enhances its wettability and dramatically increases its dissolution rate and solubility in gastrointestinal fluids.[11]
Experimental Protocol: Preparation of Solid Dispersion via Solvent Evaporation
-
Dissolution: Dissolve both Bromhexine and a hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30) in a suitable common volatile solvent (e.g., methanol or ethanol).
-
Solvent Evaporation: Evaporate the solvent under vacuum using a rotary evaporator. This leaves a thin film of the solid dispersion on the flask wall.
-
Drying: Further dry the solid mass in a desiccator under vacuum for 24 hours to remove any residual solvent.
-
Processing: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Evaluate the solid dispersion for drug content, and perform in vitro dissolution studies to compare its release profile against the pure drug.
Strategy 3: Gastro-retentive Floating Microspheres
FAQ: When is a gastro-retentive system useful for Bromhexine? A gastro-retentive system is beneficial for drugs like Bromhexine that are more soluble in the acidic environment of the stomach (pH 1-4). By designing a formulation that floats on the gastric contents, the drug's residence time in the stomach is prolonged, allowing for more complete dissolution and absorption before it passes into the less favorable pH of the intestines. This can lead to improved overall bioavailability.
Experimental Protocol: Preparation of Floating Microspheres via Emulsion Solvent Diffusion
-
Organic Phase: Dissolve Bromhexine and polymers (e.g., a mix of Hydroxypropyl Methylcellulose - HPMC and Ethyl Cellulose - EC) in a mixture of ethanol and dichloromethane.
-
Aqueous Phase: Prepare an aqueous solution containing a surfactant like polyvinyl alcohol (PVA).
-
Emulsification: Inject the organic phase into the aqueous phase while stirring continuously at a controlled speed (e.g., 500 rpm) to form an oil-in-water emulsion.
-
Solvent Diffusion: Continue stirring for 1-2 hours. The dichloromethane and ethanol will diffuse from the emulsion droplets into the aqueous phase, causing the polymers to precipitate and form solid microspheres.
-
Collection & Washing: Filter the prepared microspheres, wash them with distilled water to remove residual PVA, and then air dry.
-
Characterization: Evaluate the microspheres for encapsulation efficiency, particle size, and in vitro buoyancy (floating ability) in 0.1 N HCl.
Table 3: Example Properties of Bromhexine Floating Microspheres
| Polymer Ratio (HPMC:EC) | Encapsulation Efficiency (%) | In Vitro Buoyancy (%) | Reference |
| 1:1 | 78.0 ± 2.25 | > 80 | |
| 1:2 | 75.5 ± 1.52 | > 80 | |
| 2:1 | 61.49 ± 0.75 | > 75 |
References
- 1. wjpps.com [wjpps.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Why animal studies are often poor predictors of human reactions to exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Species differences in metabolism and excretion of bromhexine in mice, rats, rabbits, dogs and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Note: Pharmacokinetics of bromhexine hydrochloride in broilers after single oral and intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Note: Pharmacokinetics of this compound in broilers after single oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. assets.hpra.ie [assets.hpra.ie]
- 11. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Long-Term Bromhexine Hydrochloride Treatment in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with refined protocols, troubleshooting guides, and frequently asked questions (FAQs) for the long-term in vitro application of Bromhexine Hydrochloride (BHH).
Frequently Asked Questions (FAQs)
A list of common questions regarding the use of this compound in cell culture.
| Question | Answer |
| What is the primary mechanism of action of this compound in a cellular context? | This compound is recognized as a potent and specific inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2), with a reported IC50 of 0.75 μM.[1][2] It is also known to be an autophagy agonist.[1][2] Additionally, its mucolytic properties are attributed to its ability to increase lysosomal activity and enhance the hydrolysis of acid mucopolysaccharide polymers.[3] |
| What is the recommended solvent for preparing a this compound stock solution? | Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing this compound stock solutions for cell culture experiments.[4] It is soluble in DMSO at concentrations up to 20 mg/mL.[2] For in vivo studies, a suspension can be made using CMC-Na. |
| How should this compound stock solutions be stored? | For long-term stability, it is recommended to aliquot the stock solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to avoid repeated freeze-thaw cycles to prevent inactivation of the product.[1] |
| Is this compound cytotoxic to cells? | This compound has shown low cytotoxicity in several cell lines. For instance, in Caco-2 cells, cell viability was maintained at 100% for concentrations up to 25 μM after 48 hours of exposure. No significant toxicity was observed in LNCaP, DU145, PC3, or HepG2 cells at concentrations up to 250 μM over a 48-hour period.[2] |
| Can this compound be used for long-term cell culture experiments? | Yes, this compound can be used for long-term treatments, with some studies referencing prophylactic use for extended periods.[5][6] However, careful planning of the experimental protocol, including cell seeding density, media change schedules, and monitoring for potential long-term effects, is essential. |
Troubleshooting Guides
Solutions to common problems encountered during long-term this compound treatment.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Precipitate formation in the culture medium after adding this compound. | - Low Solubility: this compound has low solubility in water, and its solubility is pH-dependent.[7][8] A change in the medium's pH can cause it to precipitate. - Interaction with Media Components: The drug may interact with components in the serum or the basal medium, leading to precipitation. - Solvent Shock: Adding a highly concentrated DMSO stock solution directly to the medium can cause the drug to precipitate out of solution. | - pH Adjustment: Ensure the pH of your culture medium is stable and within a range that maintains this compound solubility. - Pre-dilution: Pre-dilute the stock solution in a small volume of medium before adding it to the culture vessel. - Gentle Mixing: Add the diluted drug solution dropwise while gently swirling the culture vessel to ensure even distribution. - Filter Sterilization: If preparing a working solution from powder, filter-sterilize with a 0.22 μm filter before use.[1] |
| Loss of drug efficacy over time. | - Drug Degradation: this compound may degrade in the culture medium over extended periods at 37°C. - Cellular Resistance: Cells may develop resistance mechanisms with prolonged exposure. - Inconsistent Dosing: Infrequent media changes can lead to a decrease in the effective drug concentration. | - Regular Media Changes: For long-term experiments, change the medium with freshly prepared this compound every 2-3 days to maintain a consistent concentration. - Dose-Response Re-evaluation: Periodically re-evaluate the effective concentration of the drug with a dose-response experiment. - Monitor Cellular Markers: Assess the expression of target proteins (e.g., TMPRSS2) to check for changes that might indicate resistance. |
| Observed changes in cell morphology or adhesion. | - Secondary Drug Effects: Long-term exposure may lead to unforeseen effects on cellular structures or adhesion properties. - Impact on Extracellular Matrix (ECM): this compound may alter the expression or organization of ECM proteins, affecting cell adhesion. - Cytotoxicity at Higher Doses or Extended Exposure: While generally having low toxicity, prolonged treatment might induce subtle cytotoxic effects. | - Morphological Assessment: Regularly document cell morphology using microscopy. - Adhesion Assays: Perform cell adhesion assays to quantify any changes. - ECM Protein Analysis: Analyze the expression of key ECM proteins (e.g., collagens, fibronectin) via techniques like Western blotting or immunofluorescence. - Lower Drug Concentration: If significant morphological changes are observed, consider reducing the concentration of this compound. |
| Inconsistent results in autophagy assays. | - Inappropriate Assay Timing: Autophagy is a dynamic process, and the timing of the assay is critical. - Misinterpretation of Autophagosome Accumulation: An increase in autophagosomes can indicate either induction of autophagy or a blockage in the autophagic flux.[9] - Off-target Effects of Inhibitors/Inducers: Control compounds used in autophagy assays can have off-target effects. | - Autophagic Flux Measurement: To accurately assess autophagy, it is crucial to measure autophagic flux. This can be done by comparing the levels of autophagy markers (e.g., LC3-II) in the presence and absence of lysosomal inhibitors (e.g., bafilomycin A1).[10] - Multiple Assays: Use multiple assays to monitor autophagy, such as Western blotting for LC3-II and p62/SQSTM1, and fluorescence microscopy of GFP-LC3 puncta.[11] - Proper Controls: Include appropriate positive and negative controls for autophagy induction and inhibition.[10] |
Data Presentation
This compound Cytotoxicity Data
| Cell Line | Incubation Time (hours) | Concentration Range | Observation | Reference |
| Caco-2 | 48 | ≤ 25 µM | 100% cell viability maintained. | - |
| LNCaP | 48 | 0 - 250 µM | No significant toxicity observed. | [2] |
| DU145 | 48 | 0 - 250 µM | No significant toxicity, cell death, or substantial growth suppression. | [2] |
| PC3 | 48 | 0 - 250 µM | No significant toxicity observed. | [2] |
| HepG2 | 48 | 0 - 250 µM | No significant toxicity observed. | [2] |
This compound IC50 Values
| Target | IC50 Value | Reference |
| TMPRSS2 Protease | 0.75 µM | [1][2] |
Experimental Protocols
Protocol for Long-Term this compound Treatment in Culture
This protocol provides a general framework for treating adherent cells with this compound for an extended period (e.g., 7 days or more).
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
DMSO
-
Sterile, pyrogen-free microcentrifuge tubes
-
0.22 µm syringe filter
-
Culture vessels (flasks, plates)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to a final concentration of 10 mM.
-
Gently vortex to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
-
-
Cell Seeding:
-
Seed cells at a lower density than for short-term experiments to prevent confluence before the end of the treatment period. The optimal seeding density should be determined empirically for each cell line.
-
-
Treatment:
-
Allow cells to adhere and recover for 24 hours after seeding.
-
Prepare the desired concentration of this compound in complete culture medium. To avoid precipitation, first dilute the stock solution in a small volume of medium before adding it to the final volume.
-
Remove the old medium from the cells and replace it with the medium containing this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
-
Maintenance of Long-Term Culture:
-
Change the medium containing the appropriate concentration of this compound every 2-3 days.
-
Monitor the cells daily for changes in morphology, confluence, and any signs of cytotoxicity.
-
If cells reach near-confluence before the end of the treatment period, they will need to be passaged. When passaging, re-plate the cells in a new vessel with fresh medium containing this compound.
-
-
Endpoint Analysis:
-
At the end of the treatment period, harvest the cells for downstream analysis (e.g., cell viability assays, protein expression analysis, etc.).
-
Cell Viability Assay (MTT Assay)
This protocol is for assessing cell viability after long-term treatment with this compound.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer
Procedure:
-
At the end of the treatment period, remove the medium from the 96-well plate.
-
Wash the cells gently with 100 µL of PBS.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a multi-well spectrophotometer.
Visualizations
Caption: Experimental workflow for long-term this compound treatment in cell culture.
Caption: Key signaling pathways modulated by this compound.
Caption: Logical troubleshooting guide for long-term this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | C14H21Br2ClN2 | CID 5702220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Effects of Long-Term Prophylaxis with this compound and Treatment with High Colchicine Doses of COVID-19[v1] | Preprints.org [preprints.org]
- 6. Effects of long-term prophylaxis with this compound and treatment with high colchicine doses of COVID-19 [pharmacia.pensoft.net]
- 7. CN109620799A - Stable this compound liquid preparation composition and preparation method thereof - Google Patents [patents.google.com]
- 8. Bromhexine and its fumarate salt: Crystal structures, Hirshfeld surfaces and dissolution study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Assays to Monitor Autophagy Progression in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the efficacy of Bromhexine vs. Ambroxol as a mucolytic agent
An Objective Guide for Researchers and Drug Development Professionals
Bromhexine and its primary active metabolite, Ambroxol, are widely utilized mucoactive agents in the management of respiratory diseases characterized by excessive or viscous mucus. While chemically related, their distinct pharmacological profiles warrant a detailed comparison to inform research and clinical application. This guide provides an objective analysis of their efficacy, mechanisms of action, and the experimental frameworks used to evaluate them, supported by available data.
Mechanisms of Action: A Tale of a Prodrug and its Metabolite
Ambroxol is the active metabolite of Bromhexine, which means Bromhexine is largely converted to Ambroxol in the body to exert its effects.[1] While their ultimate goal is the same—to improve mucus clearance—their mechanisms have been described with slightly different emphases.
Bromhexine: As a mucolytic, Bromhexine's primary action is on the mucus-secreting cells within the respiratory tract. It works by disrupting the structure of the acid mucopolysaccharide fibers that form the matrix of mucoid sputum. This action reduces the viscosity of the mucus, making it easier to expel.[2] Additionally, Bromhexine stimulates serous glands, increasing the production of a thinner, more watery mucus, and enhances ciliary activity to promote mucus transport.[3]
Ambroxol: Ambroxol shares the secretolytic effect of its parent compound but is particularly noted for its secretomotor and mucokinetic properties.[4] A key mechanism is the stimulation of surfactant synthesis and release by type II pneumocytes in the alveoli.[5] Surfactant acts as an "anti-glue factor," reducing the adhesion of mucus to the bronchial walls and thereby improving mucociliary transport.[6] Ambroxol has also been shown to increase the ciliary beat frequency, directly enhancing the mechanical clearance of secretions.[7]
Visualizing the Mechanisms
The following diagrams illustrate the proposed primary pathways for each agent.
Caption: Proposed mucolytic mechanism of Bromhexine.
Caption: Proposed mucokinetic mechanism of Ambroxol.
Comparative Efficacy: Insights from Clinical Data
Direct, head-to-head clinical trials comparing the effects of Bromhexine and Ambroxol on sputum rheology are limited. However, a key double-blind study in patients with chronic obstructive bronchitis provides valuable quantitative data on their effects on lung function, which serves as an indirect measure of efficacy in mucus clearance.
Data from Clinical Trials
| Parameter | Ambroxol (45 mg/day) | Bromhexine (36 mg/day) | Study Population | Duration | Source |
| Change in Mean Bronchial Flow Resistance | 25% Reduction | No significant change | 30 patients with chronic obstructive bronchitis | 4 weeks | [8] |
| Change in Forced Expiratory Volume (FEV1) | 14% Improvement | No significant change | 30 patients with chronic obstructive bronchitis | 4 weeks | [8] |
| Patient-Reported Outcome | Facilitated expectoration | Facilitated expectoration | 30 patients with chronic obstructive bronchitis | 4 weeks | [8] |
These results suggest that, at the doses tested, Ambroxol was superior to Bromhexine in improving lung function parameters in patients with chronic obstructive bronchitis.[8] Both substances were perceived by patients as being effective at aiding expectoration.[8]
An in-vitro study on purulent sputum offered a nuanced view of Bromhexine's effect on rheology, finding that a 0.2% solution exerted only a small influence on dynamic viscosity while slightly increasing the storage modulus (elasticity).[9] This contrasts with other mucolytics like N-acetylcysteine, which significantly decreased the storage modulus.[9]
Experimental Protocols: Measuring Mucolytic Efficacy
The evaluation of mucolytic agents relies on precise measurement of sputum's viscoelastic properties. Rheology, the study of the flow and deformation of matter, provides the quantitative framework for this assessment. A standard and robust methodology involves using a cone-and-plate rheometer.
Protocol: Sputum Macrorheology Assessment
-
Sample Collection and Handling:
-
Sputum is collected from patients via spontaneous expectoration or induced by inhalation of hypertonic saline (e.g., 6% NaCl).[7]
-
Immediately upon collection, excess saliva is removed by gentle aspiration.[10]
-
To ensure sample integrity and prevent dehydration, especially for measurements at physiological temperatures (37°C), a solvent trap is essential.[7]
-
For storage, samples can be snap-frozen at -80°C, a method shown to have no discernible effect on their rheological properties.[11]
-
-
Sample Preparation:
-
Rheological Measurement (Dynamic Oscillatory Shear):
-
Instrumentation: A cone-and-plate rheometer (e.g., Kinexus Pro+, Ferranti-Shirley) is used. A common geometry is a 20 mm diameter cone with a 1° angle.[7]
-
Procedure: The sample is placed on the lower plate, and the upper cone is lowered to confine the sample, with any excess trimmed.
-
Frequency Sweep: To characterize viscoelastic properties, a frequency sweep (e.g., from 0.1 to 10 Hz) is performed at a constant, low strain amplitude (e.g., 1-5%). This ensures the measurement is within the linear viscoelastic region, where the material's structure is not being destroyed by the measurement itself.[7][11]
-
Key Parameters Measured:
-
Storage Modulus (G'): Represents the elastic component (stiffness) of the sputum.
-
Loss Modulus (G''): Represents the viscous component (resistance to flow).
-
Complex Modulus (G*): The overall resistance to deformation.
-
Tan Delta (δ): The ratio of G''/G'. A higher value indicates more liquid-like behavior.[10]
-
-
Experimental Workflow Visualization
Caption: Standardized workflow for sputum rheology analysis.
Conclusion for the Scientific Audience
The available evidence indicates that while both Bromhexine and its active metabolite Ambroxol are effective mucolytic agents, Ambroxol demonstrates superior performance in clinical settings, particularly in improving objective lung function parameters in patients with chronic obstructive bronchitis.[8] This is likely attributable to its multifaceted mechanism, which includes not only the secretolytic effects inherited from Bromhexine but also potent secretomotor and mucokinetic activities driven by the stimulation of pulmonary surfactant.[5][7]
For researchers, the key takeaway is that Ambroxol's direct action as the active metabolite and its distinct effect on surfactant physiology may offer a more potent and reliable therapeutic effect. Future in-vitro studies should focus on direct, head-to-head comparisons of both agents on human sputum samples using standardized rheological protocols to quantify their precise effects on viscosity and elasticity. Such data would provide a more complete picture to complement the existing clinical findings and further elucidate their relative therapeutic value.
References
- 1. Mucolytic Drugs Ambroxol and Bromhexine: Transformation under Aqueous Chlorination Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rheological assessment of mucolytic agents on sputum of chronic bronchitics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mucoactive Agents in the Therapy of Upper Respiratory Airways Infections: Fair to Describe Them Just as Mucoactive? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rheological assessment of mucolytic agents on sputum of chronic bronchitics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Clinical results in the treatment of chronic obstructive bronchitis with ambroxol in comparison with bromhexine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of mucolytic agents and stirring on sputum viscoelasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sputum handling for rheology - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Bromhexine's TMPRSS2 inhibitory activity against other known inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of Bromhexine against the Transmembrane Protease, Serine 2 (TMPRSS2) in relation to other known inhibitors. The information presented is collated from various in vitro studies to aid in the evaluation of Bromhexine as a potential therapeutic agent targeting TMPRSS2-dependent viral entry.
Executive Summary
Bromhexine, a widely used mucolytic agent, has been investigated for its potential to inhibit TMPRSS2, a crucial host cell protease for the entry of several viruses, including SARS-CoV-2. While some in vitro and in silico studies have suggested that Bromhexine can inhibit TMPRSS2 activity, there is conflicting evidence from enzymatic assays. This guide presents the available quantitative data on Bromhexine's inhibitory concentration and compares it with established TMPRSS2 inhibitors such as Camostat and Nafamostat, providing a balanced perspective for the research community.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Bromhexine and other key TMPRSS2 inhibitors as reported in various studies. It is important to note that variations in experimental conditions, such as the specific assay used and the source of the recombinant TMPRSS2, can influence the observed IC50 values.
| Inhibitor | IC50 (nM) | Assay Type | Reference |
| Bromhexine hydrochloride | ~1000 | In vitro (Caco-2 cells) | [1][2] |
| This compound | No inhibition detected | In vitro enzymatic assay | [3] |
| Nafamostat mesylate | 0.27 | In vitro enzymatic assay | [3] |
| Camostat mesylate | 6.2 | In vitro enzymatic assay | [3] |
| Avoralstat | 2.73 | In vitro enzymatic assay | [4] |
| Gabexate mesilate | 130 | In vitro enzymatic assay | [3] |
| Otamixaban | 620 | In vitro enzymatic assay | [5] |
| PCI-27483 | 1410 | In vitro enzymatic assay | [4] |
| Antipain | 748 | In vitro enzymatic assay | [4] |
Note: The IC50 value for Bromhexine from cell-based assays suggests a potential inhibitory effect on viral entry, which may involve TMPRSS2. However, the lack of inhibition in a direct enzymatic assay with purified TMPRSS2 in one key study raises questions about its direct mechanism of action and potency.[1][2][3]
Experimental Protocols
The most common method for determining the inhibitory activity of compounds against TMPRSS2 is the in vitro fluorogenic biochemical assay. The following is a generalized protocol based on methodologies cited in the literature.[3][6]
In Vitro Fluorogenic TMPRSS2 Enzymatic Assay
Objective: To measure the ability of a test compound to inhibit the proteolytic activity of recombinant human TMPRSS2.
Materials:
-
Recombinant human TMPRSS2 (catalytic domain)
-
Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20)
-
Test compounds (e.g., Bromhexine, Camostat) dissolved in DMSO
-
384-well or 1536-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Dispense serial dilutions of the test compounds and controls (positive and negative) into the wells of the microplate.
-
Substrate Addition: Add the fluorogenic peptide substrate to all wells.
-
Enzyme Addition: Initiate the enzymatic reaction by adding the recombinant TMPRSS2 to all wells except for the negative control wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 440 nm emission for AMC-based substrates).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Mandatory Visualizations
TMPRSS2 Signaling Pathway in Viral Entry
Caption: TMPRSS2-mediated viral entry pathway and point of inhibition.
Experimental Workflow for TMPRSS2 Inhibitor Validation
Caption: A typical experimental workflow for identifying and validating TMPRSS2 inhibitors.
References
- 1. biorxiv.org [biorxiv.org]
- 2. opastpublishers.com [opastpublishers.com]
- 3. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Structure-based phylogeny identifies avoralstat as a TMPRSS2 inhibitor that prevents SARS-CoV-2 infection in mice [jci.org]
- 5. The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Bromhexine and N-acetylcysteine in Reducing Mucus Viscosity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent mucoactive agents, Bromhexine and N-acetylcysteine (NAC), focusing on their mechanisms of action and efficacy in reducing mucus viscosity. The information is supported by experimental data and detailed methodologies to assist in research and development.
Introduction
Mucus hypersecretion and increased viscosity are hallmarks of numerous respiratory diseases, including Chronic Obstructive Pulmonary Disease (COPD) and cystic fibrosis, leading to airway obstruction and recurrent infections. Mucoactive drugs aim to alleviate this by altering the properties of airway mucus. N-acetylcysteine (NAC), a classic mucolytic, and Bromhexine, a secretolytic agent, are widely used for this purpose. While both facilitate mucus clearance, they operate through fundamentally different mechanisms, resulting in varied efficacy. This guide dissects these differences to provide a clear comparative framework.
Mechanism of Action
The primary distinction between NAC and Bromhexine lies in their mode of action. NAC directly cleaves bonds within the mucus structure, whereas Bromhexine modulates the cellular secretion of mucus.
-
N-acetylcysteine (NAC): As a true mucolytic agent, NAC possesses a free sulfhydryl group that directly breaks the disulfide bonds (S-S) linking mucin glycoproteins.[1][2] This action depolymerizes the large mucin fibers, leading to a rapid and significant decrease in mucus viscosity and elasticity.[1][3]
-
Bromhexine: Bromhexine's mechanism is twofold. First, it acts as a secretolytic, stimulating serous glands in the respiratory tract to increase the production of thinner, less viscous serous mucus.[4][5] Second, it acts within mucus-secreting cells to disrupt the structure of acid mucopolysaccharide fibers, which are key components of thick, tenacious mucus.[5][6] This combined action alters the composition of mucus to facilitate easier clearance via the body's natural mucociliary action.[4][7]
Below is a diagram illustrating the distinct molecular pathways.
Comparative Efficacy: Experimental Data
Direct head-to-head clinical trials with viscosity as a primary endpoint are limited. However, data from in-vitro and animal studies provide a basis for comparison. NAC is generally considered to have a more potent and direct effect on breaking down existing mucus, while Bromhexine's effects can be less consistent.[8]
| Drug | Experimental Model | Dosage/Concentration | Key Quantitative Findings | Reference |
| Bromhexine HCl | In vivo (Mini-pig tracheal mucus pouches) | 0.5, 1.0, and 2.0 mg/kg twice daily | Statistically significant reduction in residual shear viscosity (p < 0.05) and increase in instantaneous shear compliance (p < 0.005) at all dose levels. | [9][10] |
| Bromhexine HCl | In vivo (Patients with chronic pulmonary diseases) | 24 mg/day for one week | Sputum viscosity decreased significantly (p < 0.01). | [11] |
| N-acetylcysteine | In vitro (Sputum from patients with acute/chronic bronchitis) | Not specified | Reported to improve mucous viscosity, though differences compared to isotonic saline were not always statistically significant in one review. | [12] |
| N-acetylcysteine | Ex vivo (Sputum from cystic fibrosis patients) | Varied | The adjuvant effect of NAC on improving particle diffusion was found to be critically dependent on the mucin concentration in the sputum sample. | [13] |
| N-acetylcysteine | In vivo (Patients with chronic bronchitis) | 200 mg three times daily for 4 weeks | No significant differences were found in sputum viscosity compared to placebo in one double-blind, crossover study. | [14] |
Note: The variability in experimental models, dosages, and measurement techniques makes direct comparison challenging. The data suggest that while both agents can reduce viscosity, their effectiveness may depend on the specific pathological condition and dosage.
Experimental Protocols
The evaluation of mucoactive agents relies on robust rheological analysis. A common in-vitro method involves the use of a cone-plate rheometer to measure the viscoelastic properties of sputum before and after treatment.
Key Experiment: In-Vitro Sputum Viscoelasticity Measurement
-
Sputum Collection and Preparation:
-
Spontaneously expectorated sputum is collected from patients with a muco-obstructive lung disease (e.g., COPD, cystic fibrosis).
-
Visually distinct, dense mucus plugs are carefully selected from the saliva-contaminated portions of the sample to ensure consistency.[15]
-
-
Instrumentation and Baseline Measurement:
-
A cone-plate rheometer is used for the analysis. This instrument measures the resistance of the sample to deformation.[16][17]
-
A small, precise volume of the sputum plug is placed onto the lower plate of the rheometer, which is maintained at a physiological temperature (37°C). A solvent trap is used to prevent sample dehydration.[16]
-
Oscillatory shear measurements are performed. A small, oscillating strain is applied to the sample, and the resulting stress is measured. This determines the storage modulus (G'), representing elastic properties, and the loss modulus (G''), representing viscous properties.
-
-
Treatment with Mucoactive Agent:
-
The sputum sample is treated with a solution of either N-acetylcysteine or Bromhexine at a clinically relevant concentration. A control sample is treated with a placebo (e.g., saline).
-
The sample is incubated for a predetermined period to allow the drug to act on the mucus structure.
-
-
Post-Treatment Measurement and Analysis:
-
The viscoelastic properties (G' and G'') of the treated and control samples are re-measured using the same protocol as the baseline measurement.
-
Data are analyzed by comparing the post-treatment G' and G'' values to the baseline values. A significant reduction in these moduli indicates effective mucolytic activity.
-
The following diagram outlines this typical experimental workflow.
Conclusion
N-acetylcysteine and Bromhexine are both valuable agents in the management of respiratory conditions characterized by abnormal mucus. However, they are not interchangeable.
-
N-acetylcysteine is a potent, direct-acting mucolytic that reduces viscosity by breaking down the fundamental structure of mucin polymers. Its efficacy can be substantial but may be influenced by factors like mucus composition.[1][13]
-
Bromhexine is a secretolytic and mucoregulator that alters the production of mucus to create a less viscous secretion, which is then more easily cleared by the body's innate mechanisms.[4][6]
The choice between these agents in a drug development or clinical context should be guided by the specific therapeutic goal: direct and rapid liquefaction of existing mucus plugs (favoring NAC) versus modulation of mucus secretion for improved long-term clearance (favoring Bromhexine). Future research should focus on direct comparative trials using standardized rheological endpoints to better delineate their respective clinical advantages.
References
- 1. researchgate.net [researchgate.net]
- 2. droracle.ai [droracle.ai]
- 3. caringsunshine.com [caringsunshine.com]
- 4. What is the mechanism of Bromhexine Hydrochloride? [synapse.patsnap.com]
- 5. Bromhexine: Dosage, Uses, Side Effects and Interactions [medicoverhospitals.in]
- 6. tga.gov.au [tga.gov.au]
- 7. Bromhexine | C14H20Br2N2 | CID 2442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. The effect of this compound on the viscoelastic properties of mucus from the mini-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A reappraisal of the mucoactive activity and clinical efficacy of bromhexine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetylcysteine for Patients Requiring Mucous Secretion Clearance: A Review of Clinical Effectiveness and Safety - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. N-acetylcysteine Enhances Cystic Fibrosis Sputum Penetration and Airway Gene Transfer by Highly Compacted DNA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Methods of Sputum and Mucus Assessment for Muco-Obstructive Lung Diseases in 2022: Time to “Unplug” from Our Daily Routine! - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bromhexine Hydrochloride: In Vitro Mechanisms and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Bromhexine hydrochloride, a derivative of the Adhatoda vasica plant, has been a staple in respiratory medicine for decades.[1][2] Initially recognized for its mucolytic properties, recent research has unveiled a more complex mechanism of action, including potential antiviral effects. This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, supported by experimental data, to offer a deeper understanding of its therapeutic potential.
In Vitro Effects: Unraveling the Molecular Mechanisms
In a controlled laboratory setting, this compound exhibits several key actions at the cellular and molecular level. These studies are crucial for understanding its fundamental biological activities.
The primary in vitro effect of Bromhexine is its ability to alter the composition and structure of mucus. It achieves this by stimulating the secretion of serous, more watery mucus and by breaking down the acid mucopolysaccharide fibers that contribute to mucus viscosity.[3][4] This enzymatic action on mucus components is a cornerstone of its mucolytic effect.
More recently, in vitro studies have identified Bromhexine as an inhibitor of the Transmembrane Protease, Serine 2 (TMPRSS2).[5][6] This enzyme is crucial for the entry of certain viruses, including influenza and coronaviruses, into host cells. By blocking TMPRSS2, Bromhexine can potentially impede viral replication.[7][8]
Quantitative In Vitro Data
| Parameter | Value | Experimental Model | Reference |
| TMPRSS2 Inhibition (IC50) | 0.75 µM | Cell-based assay | [6] |
| In Vitro Buoyancy | 53.3% - 70.13% after 12h | Floating microparticulates | [9] |
| Encapsulation Efficiency | 61.49 ± 0.75% to 78 ± 2.25% | Microspheres |
Experimental Protocols: In Vitro
TMPRSS2 Inhibition Assay:
-
Cell Line: Calu-3 cells (human lung epithelial cells) are commonly used as they endogenously express TMPRSS2.
-
Substrate: A fluorogenic peptide substrate for TMPRSS2 is used.
-
Procedure: Cells are incubated with varying concentrations of this compound. The substrate is then added, and the fluorescence intensity is measured over time. A decrease in fluorescence indicates inhibition of TMPRSS2 activity. The IC50 value is calculated as the concentration of Bromhexine that inhibits 50% of the enzyme's activity.
In Vitro Mucus Dissolution Assay:
-
Mucus Source: Sputum samples from patients with chronic bronchitis or artificially generated mucus mimics.
-
Procedure: The viscosity and elasticity of the mucus are measured using a rheometer. This compound is added to the mucus sample, and the changes in rheological properties are recorded over time. A decrease in viscosity and elasticity indicates mucolytic activity.
Signaling Pathway of Bromhexine's Antiviral Action
Caption: Bromhexine inhibits TMPRSS2, preventing viral spike protein priming and subsequent cell entry.
In Vivo Effects: From Animal Models to Clinical Outcomes
The effects of this compound observed in living organisms are a direct consequence of its in vitro activities, primarily its mucolytic and mucokinetic actions.
In animal models, administration of Bromhexine has been shown to increase the volume of bronchial secretions while decreasing their viscosity.[10] Studies in mini-pigs demonstrated a significant reduction in the shear viscosity of mucus after treatment with Bromhexine.[11] Furthermore, it enhances the tracheobronchial ciliary activity, which is crucial for the clearance of mucus from the airways.[10]
In humans, these effects translate to improved symptoms in patients with respiratory conditions characterized by excessive or viscous mucus.[2] Clinical trials have shown that Bromhexine can increase mucociliary clearance in patients with chronic bronchitis.[2] More recently, its potential role in mitigating the severity of COVID-19 has been investigated in several clinical trials, with some studies suggesting a reduction in ICU admissions and mortality.[8][12]
Quantitative In Vivo and Pharmacokinetic Data
| Parameter | Species | Value | Route of Administration | Reference |
| Bioavailability | Human | ~20% | Oral | [13] |
| Broilers | 20.06% ± 10.84% | Oral | [14] | |
| Time to Peak Plasma Concentration (Tmax) | Human | 0.5 - 2 hours | Oral | [10] |
| Broilers | 1.78 hours | Oral | [14] | |
| Peak Plasma Concentration (Cmax) | Broilers | 32.72 ng/mL (at 2.5 mg/kg) | Oral | [14] |
| Elimination Half-life | Human | ~12 hours | Oral | [13] |
| Volume of Distribution (Vss) | Broilers | 22.55 ± 13.45 L/kg | Intravenous | [14] |
| Clearance (Cl) | Broilers | 1.52 ± 0.38 L/h/kg | Intravenous | [14] |
Experimental Protocols: In Vivo
Animal Model for Mucolytic Activity (Mini-pig study):
-
Animal Model: Three mini-pigs with surgically established open-ended tracheal pouches.
-
Drug Administration: this compound administered at doses of 0.5, 1.0, and 2.0 mg/kg twice daily for five days.
-
Sample Collection: Mucus collected daily from the pouches.
-
Analysis: The viscoelastic properties of the mucus samples were determined using creep compliance analysis to measure residual shear viscosity and instantaneous shear compliance.
Pharmacokinetic Study in Broilers:
-
Animal Model: Twenty 12-week-old broilers.
-
Study Design: Randomized, parallel-controlled design with two groups: intravenous (IV) and oral (PO) administration.
-
Drug Administration: A single dose of 2.5 mg/kg body weight.
-
Sample Collection: Blood samples were collected at predetermined time points.
-
Analysis: Plasma concentrations of this compound were determined using ultra-performance liquid chromatography-tandem quadrupole mass spectrometry (UPLC-MS/MS). Pharmacokinetic parameters were calculated using noncompartmental analysis.
Experimental Workflow for a Pharmacokinetic Study
Caption: A typical workflow for determining the pharmacokinetic profile of this compound in an animal model.
Bridging In Vitro and In Vivo: A Logical Relationship
The in vitro and in vivo effects of this compound are intrinsically linked. The molecular and cellular actions observed in the laboratory provide a foundation for the physiological responses seen in living organisms.
Caption: The relationship between Bromhexine's in vitro mucolytic actions and its in vivo clinical benefits.
Conclusion
The dual-action of this compound, encompassing both its well-established mucolytic effects and its more recently discovered antiviral properties, makes it a subject of continued interest in respiratory medicine. The in vitro data provides a clear mechanistic understanding of its ability to reduce mucus viscosity and inhibit viral entry, while in vivo studies in both animals and humans confirm its clinical efficacy in improving mucus clearance and respiratory symptoms. The pharmacokinetic profile, characterized by rapid absorption and extensive metabolism, is a key consideration for its clinical application. This comprehensive comparison underscores the importance of integrating in vitro and in vivo data to fully appreciate the therapeutic potential of established drugs like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A reappraisal of the mucoactive activity and clinical efficacy of bromhexine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Bromhexine | C14H20Br2N2 | CID 2442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Re-recognizing this compound: pharmaceutical properties and its possible role in treating pediatric COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 9. View of Development and evaluation of this compound floating microparticulates [asiapharmaceutics.info]
- 10. ema.europa.eu [ema.europa.eu]
- 11. The effect of this compound on the viscoelastic properties of mucus from the mini-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Tablets for the Treatment of Moderate COVID-19: An Open-Label Randomized Controlled Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tga.gov.au [tga.gov.au]
- 14. Research Note: Pharmacokinetics of this compound in broilers after single oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Bromhexine's Specificity for TMPRSS2: A Comparative Guide
This guide provides a comparative analysis of Bromhexine's interaction with the Transmembrane Protease, Serine 2 (TMPRSS2), a key host cell factor for the entry of various respiratory viruses, including SARS-CoV-2. We objectively compare its performance with other known TMPRSS2 inhibitors and provide supporting experimental data and protocols for researchers, scientists, and drug development professionals.
Introduction to TMPRSS2 and Bromhexine
TMPRSS2 is a type II transmembrane serine protease expressed on the surface of epithelial cells, particularly in the respiratory and gastrointestinal tracts.[1][2] It plays a critical role in the proteolytic priming of viral spike (S) proteins, a necessary step for the fusion of viral and host cell membranes, enabling viral entry.[3][4] This function has made TMPRSS2 a significant therapeutic target for preventing viral infections.[1][5]
Bromhexine, a widely used over-the-counter mucolytic agent, was identified as a potent inhibitor of TMPRSS2 through a chemical library screening.[2][6] This discovery has prompted investigations into its potential for repurposing as an antiviral agent.[6][7][8] However, reports on its efficacy and specificity vary, necessitating a careful evaluation of the available data.
Comparative Inhibitory Activity Against TMPRSS2
The inhibitory potential of Bromhexine against TMPRSS2 has been evaluated in several studies, though with conflicting results. While initial screens identified Bromhexine as a potent inhibitor with a half-maximal inhibitory concentration (IC50) of 0.75 µM, subsequent enzymatic assays have yielded different outcomes.[6][9][10] One study reported no significant inhibition, whereas another in-vitro study using Caco-2 cells estimated an IC50 of around 1 µM.[9][11] Molecular docking studies suggest that Bromhexine binds to the TMPRSS2 active site, but potentially through an allosteric mechanism, which differs from the covalent binding of inhibitors like Camostat and Nafamostat.[12][13][14]
For a clear comparison, the table below summarizes the reported inhibitory concentrations of Bromhexine and other well-characterized TMPRSS2 inhibitors.
| Inhibitor | Type | Reported IC50 / Ki | Cell-Based Assay EC50 | Reference(s) |
| Bromhexine HCl | Small Molecule | 0.75 µM / ~1 µM / No Inhibition | - | [6][9][10][11][15] |
| Camostat mesylate | Serine Protease Inhibitor | 6.2 nM (IC50) / 26.98 µM (Ki) | 59 nM | [9][13][16] |
| Nafamostat mesylate | Serine Protease Inhibitor | 0.27 nM (IC50) / 5.25 µM (Ki) | 1.4 nM | [9][13][16] |
| Gabexate mesylate | Serine Protease Inhibitor | 130 nM (IC50) | - | [3][9] |
| Otamixaban | Factor Xa Inhibitor | 0.62 µM (IC50) | 15.84 µM | [17] |
| N-0385 | Peptidomimetic | 1.9 nM (IC50) | 2.8 nM | [17] |
Note: IC50, Ki, and EC50 values can vary significantly based on assay conditions, enzyme/substrate concentrations, and cell types used.
Specificity Profile
A critical aspect of a therapeutic inhibitor is its specificity. Studies suggest that Bromhexine may inhibit TMPRSS2 at concentrations significantly lower than those required to affect other proteases, indicating a degree of selectivity.[18] However, some research proposes that Bromhexine's antiviral effects might stem from the inhibition of other proteases like cathepsins, particularly in cells that do not express TMPRSS2.[10] In contrast, inhibitors like Camostat and Nafamostat are known to have broader activity against various serine proteases, which could lead to more off-target effects.[3][19]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and methodologies discussed, the following diagrams are provided in DOT language.
Caption: TMPRSS2-mediated viral entry pathway and points of inhibition.
Caption: General workflow for a fluorogenic TMPRSS2 enzymatic inhibition assay.
Experimental Protocols
Recombinant TMPRSS2 Fluorogenic Enzymatic Assay
This protocol is adapted from methodologies designed for high-throughput screening of TMPRSS2 inhibitors.[1][3][4][20]
Objective: To quantify the enzymatic activity of recombinant TMPRSS2 in the presence of an inhibitor.
Materials:
-
Enzyme: Recombinant human TMPRSS2 (e.g., amino acids 106-492, expressed in yeast or human cells).[1]
-
Substrate: Fluorogenic peptide substrate, Boc-Gln-Ala-Arg-AMC (Bachem, Cat #: I-1550).[1]
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Tween-20.[3][4]
-
Test Compounds: Bromhexine HCl and other inhibitors dissolved in DMSO.
-
Plate: Black, solid bottom, 384-well or 1536-well microplate.[3][4]
-
Instrumentation: Acoustic liquid handler (e.g., ECHO 655), microplate reader with fluorescence detection capabilities.
Procedure:
-
Using an acoustic dispenser, add 20-60 nL of test inhibitor (dissolved in DMSO) to the wells of the microplate.[3][4]
-
Dispense 20-60 nL of the Boc-Gln-Ala-Arg-AMC substrate into all wells. A final concentration of 10 µM is often used, which is below the substrate's Km, to ensure sensitivity to competitive inhibitors.[3][4]
-
Prepare the TMPRSS2 enzyme solution by diluting it in the assay buffer to the desired final concentration (e.g., 1 µM, determined empirically to achieve ~20% substrate cleavage in 60 minutes).[3][4]
-
Initiate the reaction by dispensing the diluted TMPRSS2 solution into the wells, bringing the total reaction volume to 5 µL (for 1536-well) or 25 µL (for 384-well).[3][4]
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~340 nm and an emission wavelength of ~440 nm.[3][4]
-
Calculate the percent inhibition relative to DMSO controls and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based TMPRSS2 Activity Assay
This assay measures TMPRSS2 activity in a cellular context, providing insights into inhibitor potency under more physiological conditions.[16][21]
Objective: To assess the ability of an inhibitor to block TMPRSS2 activity on the surface of cells.
Materials:
-
Cells: HEK293T cells transiently overexpressing human TMPRSS2.[16][21]
-
Substrate: Fluorogenic peptide substrate, Boc-Gln-Ala-Arg-AMC.
-
Assay Medium: Opti-MEM or similar serum-free medium.
-
Test Compounds: Bromhexine HCl and other inhibitors.
-
Plate: White or black clear-bottom 96-well cell culture plates.
Procedure:
-
Seed HEK293T cells in a 96-well plate and transfect them with a TMPRSS2 expression plasmid. Culture for 24-48 hours.
-
On the day of the assay, remove the culture medium and wash the cells gently with PBS.
-
Add the test compounds (Bromhexine, etc.) diluted in serum-free medium to the cells and pre-incubate for 30-60 minutes at 37°C.
-
Add the fluorogenic substrate Boc-Gln-Ala-Arg-AMC to a final concentration of 20-50 µM.
-
Immediately begin kinetic fluorescence readings (Ex: 340nm, Em: 440nm) every 5 minutes for 1-2 hours at 37°C.
-
Determine the reaction rate (slope of the linear portion of the fluorescence curve) for each condition.
-
Calculate the percent inhibition relative to vehicle-treated control cells and determine the IC50 value.
Conclusion
The available evidence indicates that Bromhexine is a potential inhibitor of TMPRSS2, though with conflicting reports on its potency.[6][9][10][11][15] Molecular modeling suggests a possible allosteric binding mechanism, distinguishing it from the active-site-directed covalent inhibitors Camostat and Nafamostat.[13][14] Compared to these established inhibitors, which demonstrate nanomolar potency, Bromhexine's activity appears to be in the micromolar range and its specificity is still a subject of investigation. Some evidence suggests its antiviral action may not be solely dependent on TMPRSS2 inhibition.[10]
For researchers in drug development, these findings underscore the necessity for further rigorous and standardized testing. Head-to-head comparisons using consistent enzymatic and cell-based assay protocols are crucial to definitively establish the specificity and potency of Bromhexine's interaction with TMPRSS2 relative to other inhibitors. Validating its precise mechanism of action will be key to determining its true potential as a targeted antiviral therapeutic.
References
- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Repurposing the mucolytic cough suppressant and TMPRSS2 protease inhibitor bromhexine for the prevention and management of SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mds.marshall.edu [mds.marshall.edu]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Structural insights and inhibition mechanism of TMPRSS2 by experimentally known inhibitors Camostat mesylate, Nafamostat and Bromhexine hydrochloride to control SARS-coronavirus-2: A molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. c19early.org [c19early.org]
- 15. Efficacy of Bromhexine versus Standard of Care in Reducing Viral Load in Patients with Mild-to-Moderate COVID-19 Disease Attended in Primary Care: A Randomized Open-Label Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Suite of TMPRSS2 Assays for Screening Drug Repurposing Candidates as Potential Treatments of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Prophylaxis of COVID-19 for Medical Personnel: A Randomized Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TMPRSS2 Inhibitor Discovery Facilitated through an In Silico and Biochemical Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A novel class of TMPRSS2 inhibitors potently block SARS-CoV-2 and MERS-CoV viral entry and protect human epithelial lung cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Impact of Bromhexine: A Comparative Analysis of Cellular Gene Expression
Bromhexine, a widely used mucolytic agent, has garnered significant scientific interest for its potential antiviral properties.[1][2] Its mechanism of action is primarily attributed to the inhibition of TMPRSS2, an enzyme crucial for the activation of viral spike proteins, including that of SARS-CoV-2, thereby preventing viral entry into host cells.[2][3][4] Understanding the broader impact of Bromhexine on cellular gene expression is critical for elucidating its full therapeutic potential and any off-target effects.
Known Effects on Gene and Protein Activity
Current research has predominantly focused on Bromhexine's role as a potent inhibitor of the TMPRSS2 protein.[2][3][4] While large-scale gene expression studies are lacking, some investigations have touched upon its influence on the mRNA expression of TMPRSS2 and the ACE2 (Angiotensin-Converting Enzyme 2) receptor, another critical component for SARS-CoV-2 entry.
| Target | Effect of Bromhexine Treatment | Supporting Evidence |
| TMPRSS2 Gene Expression | Some studies suggest that androgen receptor signaling upregulates TMPRSS2 mRNA expression. While Bromhexine inhibits the protein, its direct, broad effect on TMPRSS2gene expression across different cell types is not yet fully characterized. | Androgen receptor signaling is a known regulator of TMPRSS2 expression.[1] |
| TMPRSS2 Protein Activity | Potent inhibition of TMPRSS2 protease activity, preventing the cleavage and activation of viral spike proteins.[2][3][4] | Multiple in vitro and modeling studies have demonstrated the inhibitory effect of Bromhexine on TMPRSS2.[2][3][4] |
| ACE2 Gene Expression | The effect of Bromhexine on ACE2 gene expression is not definitively established and may be cell-type specific. | ACE2 is the primary receptor for SARS-CoV-2 entry. The interplay between Bromhexine, TMPRSS2, and ACE2 expression warrants further investigation. |
| ACE2 Protein Interaction | By inhibiting TMPRSS2, Bromhexine indirectly affects the processing of the ACE2 receptor, which can also be cleaved by TMPRSS2. | The functional consequence of Bromhexine on ACE2 processing and its downstream signaling is an area of ongoing research. |
Signaling Pathway and Mechanism of Action
Bromhexine's primary mechanism of action involves the direct inhibition of the TMPRSS2 serine protease located on the host cell membrane. This inhibition prevents the priming of the viral spike protein, a necessary step for the fusion of the viral and cellular membranes and subsequent viral entry.
Caption: Mechanism of Bromhexine's inhibition of viral entry.
Experimental Protocol: Comparative Transcriptomic Analysis
For researchers aiming to investigate the global gene expression changes induced by Bromhexine, the following experimental protocol outlines a standard approach using RNA sequencing (RNA-seq).
1. Cell Culture and Treatment:
-
Cell Line Selection: Choose a relevant human cell line that endogenously expresses TMPRSS2, for example, Calu-3 (human lung adenocarcinoma) or Caco-2 (human colorectal adenocarcinoma) cells.
-
Culture Conditions: Culture the cells in their recommended growth medium and conditions until they reach approximately 80% confluency.
-
Treatment Groups:
-
Bromhexine Group: Treat cells with a therapeutically relevant concentration of Bromhexine hydrochloride (e.g., 10 µM).
-
Placebo/Vehicle Control Group: Treat cells with the same volume of the vehicle used to dissolve the Bromhexine (e.g., DMSO or PBS).
-
-
Incubation: Incubate the treated cells for a predetermined time course (e.g., 6, 12, and 24 hours) to capture both early and late gene expression changes.
-
Replicates: Prepare at least three biological replicates for each treatment group and time point to ensure statistical power.
2. RNA Extraction and Quality Control:
-
RNA Isolation: At each time point, harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-purity RNA with intact ribosomal RNA peaks.
3. Library Preparation and RNA Sequencing:
-
Library Preparation: Prepare RNA-seq libraries from the total RNA using a standard kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina). This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., 20-30 million reads).
4. Bioinformatic Analysis:
-
Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between the Bromhexine-treated and placebo groups.
-
Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes using tools like g:Profiler or DAVID to identify the biological processes and signaling pathways affected by Bromhexine treatment.
Caption: A typical workflow for a comparative gene expression study.
Conclusion
While the current body of research strongly supports Bromhexine's role as a TMPRSS2 inhibitor, a comprehensive understanding of its impact on the cellular transcriptome is still emerging. The provided hypothetical experimental protocol offers a roadmap for researchers to conduct definitive studies comparing the gene expression profiles of Bromhexine-treated cells with a placebo. Such investigations will be invaluable in uncovering the full spectrum of Bromhexine's molecular effects, potentially revealing novel therapeutic applications and providing a more complete picture of its mechanism of action. Future research in this area is crucial for advancing our knowledge and optimizing the clinical use of this promising therapeutic agent.
References
- 1. mds.marshall.edu [mds.marshall.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of Bromhexine versus Standard of Care in Reducing Viral Load in Patients with Mild-to-Moderate COVID-19 Disease Attended in Primary Care: A Randomized Open-Label Trial - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Bromhexine in a Secondary Animal Model for Respiratory Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Bromhexine's therapeutic effects against other mucolytic agents in secondary animal models of respiratory diseases. The data presented is compiled from various preclinical studies to offer an objective overview of Bromhexine's performance, supported by detailed experimental protocols and mechanistic insights.
Executive Summary
Bromhexine hydrochloride, a synthetic derivative of the Adhatoda vasica plant alkaloid vasicine, is a widely used mucolytic agent.[1][2] Its therapeutic efficacy stems from its ability to alter the composition and viscosity of bronchial secretions, thereby facilitating mucus clearance.[3] Preclinical studies in various animal models have demonstrated its secretolytic and secretomotoric properties. This guide compares the performance of Bromhexine with its active metabolite, Ambroxol, and another common mucolytic, N-acetylcysteine, in relevant animal models. While direct comparative data with Guaifenesin in secondary animal models is limited in the available literature, the known mechanisms of each are discussed.
Mechanism of Action
Bromhexine's primary mechanism involves the depolymerization of mucopolysaccharide fibers in mucus, leading to a reduction in its viscosity.[4] It also stimulates the secretion of a more serous (watery) mucus from bronchial glands and enhances ciliary activity, further aiding in the removal of phlegm.[4] A key molecular action of Bromhexine is the liberation of lysosomal enzymes within secretory cells, which then break down the acid glycoprotein fibers in mucus.[1][2] Additionally, recent studies have highlighted its role as an inhibitor of the Transmembrane Protease, Serine 2 (TMPRSS2), a host cell surface protein crucial for the entry of certain respiratory viruses.[5]
Comparative Performance Data
The following tables summarize the quantitative data from preclinical studies comparing Bromhexine with other mucolytic agents.
Table 1: Bromhexine vs. Ambroxol in a Broiler Chicken Model of Respiratory Disease
| Parameter | Control | Bromhexine (0.875 mg/kg) | Ambroxol (0.875 mg/kg) | Ambroxol (1.75 mg/kg) |
| Furaltadone Concentration in Tracheobronchial Secretions (mg/g) | 3.1 | 3.9 | 5.6 | 7.2 |
This study demonstrates that Ambroxol, the active metabolite of Bromhexine, is more effective at lower doses in enhancing the penetration of the antibiotic furaltadone into tracheobronchial secretions in broiler chickens with complicated chronic respiratory disease.
Table 2: Bromhexine vs. N-acetylcysteine in Guinea Pig Models
| Treatment | Animal Model | Parameter Measured | Outcome |
| Bromhexine (0.1% and 0.2% inhaled) | Guinea Pig | Ventilation Overflow (Airway Resistance) | No significant effect at 0.2%; very slight increase at 0.1%. |
| N-acetylcysteine (20% inhaled) | Guinea Pig | Ventilation Overflow (Airway Resistance) | No effect. |
| Bromhexine | Guinea Pig (Allergic Asthma Model) | Ciliary Beat Frequency | Data not available in comparative context. |
| N-acetylcysteine (60 mg/kg/day) | Guinea Pig (Allergic Asthma Model) | Ciliary Beat Frequency | Reduced.[6] |
This data suggests that at the tested concentrations, neither Bromhexine nor N-acetylcysteine has a significant immediate impact on bronchomotor tone in guinea pigs.[6] However, in an allergic asthma model, N-acetylcysteine was shown to reduce ciliary beat frequency.
Experimental Protocols
Mini-Pig Model for Mucus Viscoelasticity Assessment
This model is valuable for in vivo assessment of mucoregulatory potential of compounds.
-
Animal Model: Adult mini-pigs.
-
Surgical Preparation: Establishment of open-ended tracheal pouches to allow for daily collection of mucus.
-
Treatment Protocol:
-
A five-day control period for baseline mucus collection.
-
Administration of this compound at dose levels of 0.5, 1.0, and 2.0 mg/kg twice daily for five days, mixed with the normal diet.
-
Each treatment period is followed by a five-day washout period.
-
-
Data Collection and Analysis:
-
Daily collection of tracheal mucus.
-
Determination of the viscoelastic properties of each mucus sample using creep compliance analysis to measure residual shear viscosity and instantaneous shear compliance.
-
Rat Model of Chronic Obstructive Pulmonary Disease (COPD)
This model is used to evaluate the anti-inflammatory effects of therapeutic agents.
-
Animal Model: Sprague-Dawley rats.
-
COPD Induction: Exposure to cigarette smoke for an extended period (e.g., 12 weeks) to induce chronic airway inflammation and emphysema.
-
Treatment Protocol:
-
Rats are divided into control, COPD model, and treatment groups.
-
The treatment group receives daily oral administration of Bromhexine at a specified dose.
-
-
Data Collection and Analysis:
-
At the end of the treatment period, bronchoalveolar lavage fluid (BALF) is collected.
-
Measurement of inflammatory cell counts (e.g., neutrophils, macrophages) in BALF.
-
Quantification of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in BALF using ELISA.[7][8]
-
Histopathological examination of lung tissue to assess the degree of inflammation and emphysema.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Bromhexine and a typical experimental workflow for its evaluation.
References
- 1. A role of lysosomal enzymes in the mechanism of mucolytic action of bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ambroxol-Enhanced Frequency and Amplitude of Beating Cilia Controlled by a Voltage-Gated Ca2+ Channel, Cav1.2, via pHi Increase and [Cl−]i Decrease in the Lung Airway Epithelial Cells of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. N-Acetylcysteine and Its Therapeutic Potential in an Animal Model of Allergic Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of BDNF on airway inflammation in a rat model of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
A Researcher's Guide to Comparative Secretome Analysis of Bronchial Epithelial Cells Treated with Bromhexine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting a comparative secretome analysis of human bronchial epithelial cells (HBECs) in response to treatment with Bromhexine. While direct secretome studies on Bromhexine's effects are not extensively available in public literature, this document outlines a robust experimental plan based on established proteomics and cell biology protocols. It further contrasts the proposed methodology with alternative approaches and presents hypothetical data to illustrate potential outcomes.
Introduction to Bromhexine and the Bronchial Secretome
Bromhexine is a widely used mucolytic agent derived from the Adhatoda vasica plant.[1] Its primary clinical application is in respiratory conditions associated with excessive or viscous mucus. The drug is known to enhance the secretion of mucus components, which in turn improves mucociliary clearance.[1] The bronchial epithelium secretes a complex mixture of proteins, collectively known as the secretome, which is crucial for maintaining airway homeostasis, defense against pathogens, and regulating inflammation.[2][3] Understanding how Bromhexine modulates this secretome at a molecular level can provide significant insights into its mechanism of action and may reveal novel therapeutic targets.
This guide will detail a hypothetical study to compare the secretome of HBECs treated with Bromhexine against an untreated control group.
Proposed Experimental Protocol
This protocol outlines the key steps for a comparative secretome analysis.
Cell Culture of Human Bronchial Epithelial Cells
-
Cell Type: Primary Normal Human Bronchial Epithelial (NHBE) cells are recommended as they closely mimic the in vivo physiology of the airway epithelium.[2][4] Alternatively, a well-characterized cell line such as BEAS-2B or Calu-3 can be used.
-
Culture Conditions: For a physiologically relevant model that mimics the air-liquid interface (ALI) of the bronchi, NHBE cells should be cultured on permeable supports.[2][4] The cells are first grown in a submerged culture until confluent and then transitioned to an ALI culture, where the apical surface is exposed to air and the basolateral surface is in contact with the culture medium. This promotes differentiation into a polarized, mucociliary epithelium.
-
Growth Medium: Use appropriate airway epithelial cell growth medium, and for the secretome collection phase, switch to a serum-free and phenol red-free medium to reduce background protein contamination.[5]
Bromhexine Treatment
-
Dosage: Based on preclinical studies, a range of Bromhexine concentrations should be tested to determine a non-cytotoxic and effective dose.[6] A starting point could be based on previous in vitro studies or calculated from therapeutic plasma concentrations.
-
Treatment Protocol: Once the ALI cultures are well-differentiated, the experimental group is treated with Bromhexine added to the basolateral medium. The control group receives a vehicle control (e.g., the solvent used to dissolve Bromhexine).
-
Duration: The treatment duration should be optimized, for instance, 12-24 hours, to allow for changes in protein secretion while minimizing cell death.[5]
Secretome Sample Collection and Preparation
-
Apical Secretion Collection: The apical surface of the ALI cultures is washed with a sterile buffer (e.g., PBS) to collect the secreted proteins. This collected liquid constitutes the "conditioned medium" or the secretome sample.[2]
-
Quality Control: It is crucial to assess cell viability (e.g., using an LDH assay on the conditioned medium) to ensure that the collected proteins are from secretion and not due to cell lysis.[5]
-
Sample Processing: The collected conditioned medium is centrifuged to remove any cell debris. The supernatant is then concentrated, and the proteins are denatured, reduced, alkylated, and digested (typically with trypsin) to generate peptides for mass spectrometry analysis.
Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: The peptide samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present in the secretome.
-
Data Analysis: The raw mass spectrometry data is processed using software to identify the proteins and determine their relative abundance in the Bromhexine-treated versus the control samples. Statistical analysis is then performed to identify proteins that are significantly up- or down-regulated.
-
Bioinformatics Analysis: The differentially expressed proteins are subjected to bioinformatics analysis to identify enriched biological pathways and cellular functions.
Hypothetical Data Presentation
The following table illustrates how the quantitative data from the secretome analysis could be presented. The proteins listed are hypothetical but are based on the known functions of the bronchial epithelium.
| Protein Name | Gene Symbol | Function | Fold Change (Bromhexine vs. Control) | p-value |
| Mucin 5B | MUC5B | Major gel-forming mucin | 2.5 | <0.01 |
| Lysozyme | LYZ | Antimicrobial enzyme | 1.8 | <0.05 |
| Secretory leukocyte peptidase inhibitor | SLPI | Anti-protease, anti-inflammatory | 1.5 | <0.05 |
| Lactoferrin | LTF | Antimicrobial, iron-binding | 1.7 | <0.05 |
| Surfactant protein A | SFTPA1 | Innate immunity, surfactant function | 1.3 | >0.05 |
| Annexin A1 | ANXA1 | Anti-inflammatory | -1.5 | <0.05 |
| Interleukin-8 | IL8 | Pro-inflammatory chemokine | -2.0 | <0.01 |
Visualization of Workflows and Pathways
To aid in understanding the experimental design and potential molecular mechanisms, the following diagrams are provided.
Caption: Experimental workflow for comparative secretome analysis.
Caption: Hypothetical signaling pathway for Bromhexine action.
Comparison with Alternative Methodologies
While secretome analysis provides a global, unbiased view of protein secretion, other techniques can be used for more targeted investigations.
| Methodology | Description | Advantages | Disadvantages |
| Secretome Analysis (LC-MS/MS) | Unbiased identification and quantification of all proteins in the conditioned medium. | Comprehensive, discovery-oriented, provides a global view of secretion changes. | Technically complex, expensive, data analysis is challenging. |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Quantifies the concentration of a single, specific protein using antibodies. | Highly sensitive and specific, high-throughput, relatively inexpensive. | Only measures one protein at a time, requires a specific antibody. |
| Western Blotting | Detects a specific protein in a sample using antibodies and gel electrophoresis. | Can provide information on protein size and isoforms. | Semi-quantitative, lower throughput than ELISA. |
In the context of understanding Bromhexine's broad effects, a secretome analysis is the most powerful initial approach. The findings can then be validated and further quantified using more targeted methods like ELISA or Western Blotting for specific proteins of interest.
Conclusion
A comparative secretome analysis of bronchial epithelial cells treated with Bromhexine is a promising research avenue to elucidate its molecular mechanisms of action. By employing the robust experimental framework outlined in this guide, researchers can gain valuable insights into how this mucolytic agent modulates the protein secretion profile of the airway epithelium. Such studies have the potential to identify novel biomarkers for treatment efficacy and may pave the way for the development of new therapeutic strategies for respiratory diseases.
References
- 1. A reappraisal of the mucoactive activity and clinical efficacy of bromhexine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the proteome of human airway epithelial secretions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Directional Secretomes Reflect Polarity-Specific Functions in an In Vitro Model of Human Bronchial Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wp.unil.ch [wp.unil.ch]
- 6. researchgate.net [researchgate.net]
Independent Analysis of Bromhexine's IC50 Value for TMPRSS2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published half-maximal inhibitory concentration (IC50) values of Bromhexine for the Transmembrane Serine Protease 2 (TMPRSS2). It aims to shed light on the existing discrepancies in the scientific literature by presenting available experimental data, detailing methodologies, and visualizing key pathways to aid researchers in their evaluation of Bromhexine as a potential TMPRSS2 inhibitor.
Executive Summary
Bromhexine, a widely used mucolytic agent, has been investigated for its potential to inhibit TMPRSS2, a key protease involved in the entry of various respiratory viruses, including SARS-CoV-2. However, published studies present conflicting evidence regarding its efficacy. One study reported a sub-micromolar IC50 value, suggesting potent inhibition, while other independent verification studies found no significant inhibitory activity. This guide synthesizes the available data to provide a clear and concise overview of the current scientific understanding.
Data Presentation: Comparison of Published IC50 Values
The table below summarizes the quantitative data from key studies that have investigated the inhibitory effect of Bromhexine on TMPRSS2.
| Study (Author, Year) | Recombinant TMPRSS2 Construct | Assay Type | Substrate | Reported IC50 of Bromhexine | Key Findings |
| Lucas et al., 2020 | Extracellular domain (aa 148-492), lacking the LDLRA domain, expressed in Pichia pastoris | Biochemical (Fluorogenic) | Boc-Gln-Ala-Arg-AMC | 0.75 µM (750 nM)[1] | Identified Bromhexine as the most potent hit in a high-throughput screen. |
| Shrimp et al., 2020 | Full extracellular domain (aa 106-492), expressed in yeast | Biochemical (Fluorogenic) | Boc-Gln-Ala-Arg-AMC | No inhibition detected[2][3][4] | Did not observe any inhibitory activity of Bromhexine hydrochloride against TMPRSS2. |
| Hörnich et al., 2021 | Not specified (Cell-based fusion assay) | Cell-based | Not applicable | No inhibition detected | Found that Bromhexine did not inhibit TMPRSS2-mediated cell-cell fusion.[3][5] |
| In vitro study (unnamed) | Not specified (Cell-based SARS-CoV-2 infection assay) | Cell-based | Not applicable | Inhibition observed | Showed that Bromhexine could inhibit SARS-CoV-2 replication in TMPRSS2-expressing cells.[5] |
Note on Discrepancies: The conflicting findings, particularly between the studies by Lucas et al. and Shrimp et al., may be attributable to the different recombinant TMPRSS2 protein constructs used. The absence of the low-density lipoprotein receptor class A (LDLRA) domain in the construct used by Lucas et al. is a significant difference that could potentially alter the protein's conformation or its interaction with inhibitors.[6]
Experimental Protocols
Understanding the methodologies employed is crucial for interpreting the conflicting results. Below are detailed descriptions of the key experimental protocols cited.
1. Biochemical Fluorogenic Assay for TMPRSS2 Inhibition (as described by Shrimp et al., 2020)
This in vitro assay quantifies the enzymatic activity of recombinant TMPRSS2 by measuring the cleavage of a fluorogenic peptide substrate.
-
Enzyme: Recombinant human TMPRSS2 (full extracellular domain, amino acids 106-492) expressed in a yeast expression system.
-
Substrate: Boc-Gln-Ala-Arg-AMC (7-amino-4-methylcoumarin). This substrate has low fluorescence until it is cleaved by TMPRSS2, which releases the highly fluorescent AMC molecule.
-
Assay Buffer: 50 mM Tris pH 8, 150 mM NaCl, 0.01% Tween20.
-
Procedure:
-
The test compound (e.g., this compound) at various concentrations is pre-incubated with recombinant TMPRSS2 in the assay buffer in a microplate.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The increase in fluorescence, corresponding to substrate cleavage, is monitored over time using a plate reader with excitation and emission wavelengths typically around 340-380 nm and 440-460 nm, respectively.
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
-
Controls: A positive control (no inhibitor) and a negative control (no enzyme) are included to define 100% and 0% activity, respectively.
2. Cell-Based SARS-CoV-2 Infection Assay
This assay assesses the ability of a compound to inhibit viral entry into host cells that express TMPRSS2.
-
Cells: A human cell line that endogenously expresses or is engineered to overexpress both ACE2 (the primary receptor for SARS-CoV-2) and TMPRSS2 (e.g., Calu-3 or Caco-2 cells).
-
Virus: SARS-CoV-2 (wild-type or a reporter virus expressing a fluorescent or luminescent protein).
-
Procedure:
-
Cells are seeded in a multi-well plate and pre-treated with various concentrations of the test compound.
-
The cells are then infected with SARS-CoV-2 at a known multiplicity of infection (MOI).
-
After a defined incubation period (e.g., 24-48 hours), the level of viral replication is quantified. This can be done by:
-
Measuring the viral load in the supernatant using RT-qPCR.
-
Quantifying the expression of a viral protein (e.g., nucleocapsid) by immunofluorescence or western blotting.
-
Measuring the signal from a reporter virus.
-
-
The percentage of inhibition is calculated relative to untreated, infected cells.
-
IC50 values are determined from the dose-response curve.
-
Mandatory Visualizations
TMPRSS2 Signaling Pathway in Viral Entry
The diagram below illustrates the critical role of TMPRSS2 in the proteolytic priming of the SARS-CoV-2 spike protein, a necessary step for viral entry into host cells.
Caption: TMPRSS2-mediated cleavage of the SARS-CoV-2 spike protein at the host cell membrane.
Experimental Workflow for IC50 Determination
This workflow outlines the key steps involved in determining the IC50 value of an inhibitor against TMPRSS2 using a biochemical assay.
Caption: A generalized workflow for determining the IC50 of an inhibitor against TMPRSS2.
Conclusion
The inhibitory potential of Bromhexine against TMPRSS2 remains a subject of scientific debate. While an initial high-throughput screen identified it as a potent inhibitor, subsequent independent studies using a more complete recombinant TMPRSS2 protein and cell-based assays have failed to replicate this finding. The discrepancy highlights the critical importance of experimental details, such as the specific protein constructs and assay systems used, in the evaluation of enzyme inhibitors. Researchers are encouraged to critically assess the available data and consider the differing experimental conditions when interpreting the efficacy of Bromhexine as a TMPRSS2 inhibitor. Further studies utilizing standardized reagents and multiple assay formats are warranted to resolve the existing controversy.
References
- 1. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. immunopathol.com [immunopathol.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Review of the Clinical Efficacy of Bromhexine and Other Expectorants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical efficacy of Bromhexine against other leading expectorants, including its active metabolite Ambroxol, the widely used Guaifenesin, and the potent mucolytic N-acetylcysteine (NAC). The comparison is supported by experimental data from clinical trials, with a focus on mechanisms of action, key efficacy parameters, and the methodologies used to ascertain them.
Mechanisms of Action: A Differentiated Approach to Mucus Clearance
Expectorants facilitate the removal of mucus from the airways through various mechanisms. Understanding these differences is critical for interpreting clinical efficacy data and for targeted drug development.
-
Bromhexine : This mucolytic agent works through a multifaceted process. It directly targets and breaks down the mucopolysaccharide fibers that give mucus its viscosity and elasticity.[1] Concurrently, it stimulates serous glands in the respiratory tract to secrete a more watery, less viscous mucus.[1] This dual action of breaking down thick phlegm and diluting it with thinner secretions is further enhanced by its ability to increase ciliary activity, promoting more efficient transport of mucus out of the lungs.[1][2]
-
Ambroxol : As the primary active metabolite of Bromhexine, Ambroxol shares a similar mechanism of action but is considered more potent in its bronchosecretolytic properties based on preclinical studies.[3] It demonstrates mucolytic and secretagogue effects and has been noted for its anti-inflammatory and antioxidant properties.[4]
-
Guaifenesin : Unlike Bromhexine and Ambroxol, Guaifenesin does not chemically break down mucus.[5] Its primary mechanism is to act as an expectorant by increasing the volume of fluid in the respiratory tract, effectively diluting the mucus.[5] This makes secretions looser, less viscous, and easier to expel via coughing, which is particularly effective for dry, non-productive coughs where mucus is sticky.[5][6]
-
N-acetylcysteine (NAC) : NAC is a potent mucolytic that acts directly on the chemical structure of mucus.[7] It works by breaking the disulfide bonds that cross-link glycoprotein polymers in the mucus, leading to a rapid and significant reduction in viscosity.[7] This direct depolymerization makes it one of the most effective agents for treating conditions with thick, tenacious sputum.[7]
Below is a diagram illustrating the distinct signaling and action pathways of these expectorants.
Caption: Mechanisms of action for major classes of expectorants.
Comparative Clinical Efficacy Data
The clinical effectiveness of an expectorant is measured by its ability to alter sputum properties, improve lung function, and alleviate patient symptoms. The following tables summarize quantitative data from comparative clinical studies.
Table 1: Bromhexine vs. Ambroxol in Chronic Obstructive Bronchitis
| Parameter | Bromhexine (36 mg/day) | Ambroxol (45 mg/day) | Study Details |
| Mean Bronchial Flow Resistance | No significant change | 25% reduction | Double-blind, randomized, 30 patients, 4-week treatment period.[3] |
| Forced Expiratory Volume (FEV1) | No significant change | 14% improvement | Double-blind, randomized, 30 patients, 4-week treatment period.[3] |
| Patient-Reported Ease of Expectoration | Facilitated expectoration | Facilitated expectoration | Both substances were reported to be effective by patients.[3] |
Table 2: Bromhexine vs. Guaifenesin in Chronic Bronchitis
| Parameter | Bromhexine | Guaifenesin | Study Details |
| Sputum Volume Reduction | 32% reduction | 19% reduction | 2020 trial in patients with chronic bronchitis over five days.[5] |
| Sputum Fiber Content | Progressive reduction | Increased after BHC treatment | Single-blind, cross-over study with 17 adult patients.[8] |
| Sputum Viscosity | Significant decrease (p < 0.01) | No significant change | Single-blind, cross-over study with 17 adult patients.[8] |
| Patient Preference (Mucolytic Effect) | Significantly preferred (p < 0.1%) | Less preferred | Double-blind, cross-over study in 34 patients with chronic asthma.[9] |
Table 3: Bromhexine vs. N-acetylcysteine (NAC) in COVID-19 Outpatients
| Parameter | Bromhexine | N-acetylcysteine (NAC) | Control (Standard Care) | Study Details |
| Hospitalization Rate | 8% (6/75) | 14.66% (11/75) | 28% (21/75) | Double-blind, randomized trial with 225 patients.[10] |
| Mortality Rate | 0% | 0% | 9.33% | Double-blind, randomized trial with 225 patients.[11] |
| Mean Hospitalization Time (days) | 5.3 ± 0.47 | 6.7 ± 3.3 | 10.47 ± 2.29 | Double-blind, randomized trial with 225 patients.[10] |
| Increase in Oxygen Saturation | 1.19% | 1.33% | Not reported | Measured from first to third patient visit.[10][11] |
Experimental Protocols for Key Efficacy Assessments
The reliability of clinical efficacy data is contingent upon the rigor of the experimental protocols employed. Below are descriptions of standard methodologies used in the cited studies.
Measurement of Sputum Viscoelasticity (Rheology)
The rheological properties of sputum, such as viscosity and elasticity, are primary indicators of a mucolytic agent's effectiveness.
-
Protocol: Oscillatory Shear Rheometry
-
Sample Collection: Spontaneously expectorated sputum is collected from patients, typically in the morning to ensure a representative sample.
-
Sample Preparation: Samples are allowed to equilibrate to a standardized temperature (e.g., 25°C for measurement or 37°C for physiological relevance).[12]
-
Measurement: A rheometer is used to apply a small, oscillating stress or strain to the sputum sample. The instrument measures the resulting strain or stress, from which the elastic (G') and viscous (G'') moduli are calculated.
-
Data Interpretation: A significant decrease in both G' and G'' indicates a reduction in the solid-like and liquid-like properties of the mucus, respectively, signifying effective mucolysis. The use of a solvent trap is critical to prevent sample dehydration during measurement at physiological temperatures.[12]
-
-
Protocol: Nuclear Magnetic Resonance (n.m.r.) Spectroscopy
-
This technique is used to determine the water phase viscosity of sputum.[9]
-
It measures the properties of water molecules within the sputum sample, providing an indirect assessment of its overall consistency.
-
Assessment of Mucociliary Clearance
Mucociliary clearance (MCC) measures the efficiency of the cilia in moving mucus out of the airways.
-
Protocol: Radioaerosol Tracer Technique
-
Inhalation: Patients inhale a radioaerosol (e.g., technetium-99m labeled albumin or sulfur colloid) under strictly controlled conditions to ensure deposition in the desired lung regions.[8]
-
Monitoring: A gamma camera is used to monitor the clearance of the radioactive tracer from the lungs over a period of several hours (e.g., 6 hours).[8]
-
Data Analysis: The rate of removal of the radioaerosol is calculated, providing a quantitative measure of both mucociliary transport and clearance by coughing.
-
Interpretation: A significant increase in the clearance rate following drug administration, compared to placebo, indicates enhanced MCC.
-
The workflow for a typical clinical trial assessing expectorant efficacy is outlined below.
Caption: Generalized workflow for an expectorant clinical trial.
Patient-Reported Outcome (PRO) Measures
PROs are crucial for assessing the real-world impact of a treatment on a patient's quality of life and symptoms.
-
Protocol: Validated Questionnaires and Diaries
-
Instrument Selection: Validated instruments are used to ensure that the data collected is reliable and meaningful. Examples include the Daily Cough and Phlegm Diary, the Wisconsin Upper Respiratory Symptom Survey, and the St. George's Respiratory Questionnaire (SGRQ).[13][14]
-
Data Collection: Patients complete these diaries or questionnaires at baseline and at specified intervals throughout the trial.[15] Assessments can include scoring the severity of cough, difficulty in expectorating, and overall well-being.[16]
-
Analysis: Changes in scores from baseline are compared between the treatment and control groups. A statistically significant improvement in the treatment group indicates clinical benefit from the patient's perspective. The 8-symptom composite score (SUM8) from the Daily Cough and Phlegm Diary has been identified as a robust endpoint for studies of mucoactive drugs.[13]
-
The following diagram provides a logical framework for selecting an appropriate expectorant based on presenting symptoms and mucus characteristics.
Caption: Decision logic for expectorant selection based on symptoms.
References
- 1. What is the mechanism of Bromhexine Hydrochloride? [synapse.patsnap.com]
- 2. Bromhexine: Dosage, Uses, Side Effects and Interactions [medicoverhospitals.in]
- 3. [Clinical results in the treatment of chronic obstructive bronchitis with ambroxol in comparison with bromhexine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexpressrx.su [pharmaexpressrx.su]
- 6. droracle.ai [droracle.ai]
- 7. droracle.ai [droracle.ai]
- 8. A reappraisal of the mucoactive activity and clinical efficacy of bromhexine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of bromhexine and guaiphenesine on clinical state, ventilatory capacity and sputum viscosity in chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of the efficacy of N-acetylcysteine and bromhexine compared with standard care in preventing hospitalization of outpatients with COVID-19: a double blind randomized clinical trial | Revista Clínica Española [revclinesp.es]
- 12. Frontiers | An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease [frontiersin.org]
- 13. Patient-reported outcomes to assess the efficacy of extended-release guaifenesin for the treatment of acute respiratory tract infection symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. researchgate.net [researchgate.net]
- 16. Patient-reported assessments of chronic cough in clinical trials: accessory or primary endpoints? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Bromhexine Hydrochloride
This guide provides essential safety and logistical information for the proper disposal of Bromhexine Hydrochloride, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe handling and compliance with environmental regulations.
Immediate Safety and Disposal Plan
The primary principle for the disposal of this compound is to adhere strictly to local, regional, and national regulations.[1] Chemical waste generators are responsible for determining if the discarded chemical is classified as a hazardous waste and ensuring complete and accurate classification.[1][2]
Key Disposal Methods and Considerations
| Aspect | Guideline | Citation |
| Primary Disposal Route | Offer surplus and non-recyclable solutions to a licensed disposal company. | [3] |
| Alternative Disposal | If a suitable treatment facility is unavailable, consult with a Waste Management Authority for options such as burial in a licensed landfill or incineration in a licensed apparatus. | [4] |
| Waste Segregation | Do not mix this compound waste with other waste materials. | |
| Container Management | Keep the chemical in its original container for disposal. Handle uncleaned containers as you would the product itself. After disposal, decontaminate and puncture containers to prevent reuse. | [4] |
| Environmental Protection | Prevent the release of this compound into the environment, particularly into drains or water courses, as it is toxic to aquatic life and may cause long-lasting harmful effects. | [1][2][4][5] |
Spill Management and Disposal
In the event of a spill, immediate and appropriate action is crucial to mitigate risks. Procedures vary based on the scale of the spill.
Minor Spills:
-
Clean up spills immediately, avoiding contact with skin and eyes and without breathing in the dust.[4]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator.[4]
-
Use dry cleanup procedures. You can dampen the powder with water to prevent dust from becoming airborne before sweeping.[4]
-
Alternatively, use a vacuum cleaner fitted with a HEPA filter.[4]
-
Collect the residue and place it in a sealed, properly labeled container for disposal.[4][5]
Major Spills:
-
Alert personnel in the area and notify emergency responders of the hazard's location and nature.[4]
-
Control personal contact by wearing appropriate protective clothing.[4]
-
Prevent the spillage from entering drains or water courses by any available means.[4]
-
Recover the product whenever possible.[4]
-
Collect the spilled material and residues, placing them in labeled containers for proper disposal.[4][5]
-
Wash the spill area with large amounts of water and prevent runoff from entering drains. If contamination of waterways occurs, inform emergency services immediately.[4]
Experimental Protocols
The provided search results, consisting primarily of Safety Data Sheets (SDS), do not contain detailed experimental protocols for the disposal or environmental impact assessment of this compound. The information is focused on established safety and disposal guidelines.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Bromhexine Hydrochloride
Essential Safety and Handling Guide for Bromhexine Hydrochloride
This guide provides crucial safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE) Summary
Proper selection and use of PPE are the first line of defense against potential exposure. The following table summarizes the required equipment for handling this compound, primarily a white solid powder that requires measures to control dust formation.[1]
| Protection Type | Equipment Specification | Standards and Regulations | Purpose |
| Eye/Face Protection | Tightly sealing safety goggles or chemical safety glasses. A face shield may be required for larger quantities or when there is a risk of splashing.[2] | Conforming to EN 166 (EU) or NIOSH (US) and OSHA 29 CFR 1910.133.[1][3] | To prevent eye contact with airborne dust particles. |
| Skin & Body Protection | Chemical-resistant gloves (inspect before use). Protective, impervious clothing to prevent skin exposure. For significant handling, fire/flame-resistant lab coats are recommended.[1][3] | Gloves must satisfy EU Directive 89/686/EEC and the EN 374 standard.[4] | To avoid direct skin contact with the chemical. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation.[1] If dust formation is unavoidable, exposure limits are exceeded, or irritation occurs, use a respirator. | NIOSH (US) or CEN (EU) approved respirators.[5] | To prevent inhalation of dust particles. |
| - Nuisance dust: N95 (US) or P1 (EN 143) dust masks.[5] | |||
| - Higher concentrations: Full-face respirator with a particle filter.[2][3] |
Operational Plan: Step-by-Step Handling Protocol
Following a systematic procedure ensures that all safety aspects are covered from receipt of the chemical to its final disposal.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[4][6] Use a local exhaust ventilation system (fume hood) to minimize dust dispersion.[2][5]
-
Safety Stations: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[2]
-
Pre-Handling Check: Before starting, confirm all necessary PPE is available and in good condition. Read the Safety Data Sheet (SDS) thoroughly.
Safe Handling Procedure
-
Donning PPE: Put on all required personal protective equipment as specified in the table above.
-
Weighing and Transfer: Conduct weighing and transferring of the powder within a fume hood or ventilated enclosure to control dust. Avoid creating dust clouds.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[2] Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[7]
-
Storage: Keep the container tightly closed when not in use.[5] Store in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[1][6]
Spill Response
-
Minor Spills (Powder):
-
Major Spills:
-
Evacuate personnel from the immediate area.
-
Alert others and notify the appropriate safety officer.
-
Wear full PPE, including respiratory protection.[9]
-
Contain the spill and prevent it from entering drains or waterways.[8]
-
Follow the cleanup procedure for minor spills, using appropriate tools for a larger quantity.
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult or symptoms occur, get medical attention immediately.[1]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms occur.[1][9]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and comply with regulations.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a suitable, clearly labeled, and closed container.[5]
-
Disposal Method: Disposal should be in accordance with all applicable federal, state, and local environmental regulations.[2]
-
Restrictions: Do not dispose of the material down the drain or into sewer systems.[3] Do not contaminate water, foodstuffs, or feed.[3]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations for safely managing this compound in a laboratory setting.
Caption: Logical workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. echemi.com [echemi.com]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. abmole.com [abmole.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. szabo-scandic.com [szabo-scandic.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
